N-Benzyl-2-methylprop-2-en-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYBYPWDCWAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549470 | |
| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52853-55-1 | |
| Record name | N-(2-Methyl-2-propen-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52853-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Benzyl-2-methylprop-2-en-1-amine CAS number 52853-55-1
An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine (CAS 52853-55-1) for Advanced Research Applications
Executive Summary
This compound, with CAS number 52853-55-1, is a secondary amine that incorporates two key reactive functionalities: a benzylic amine and a terminal alkene.[1][2] This unique combination makes it a valuable and versatile intermediate for organic synthesis, particularly within the fields of medicinal chemistry and materials science. The benzyl group serves as a common pharmacophore and a readily removable protecting group, while the methallyl moiety provides a reactive handle for a wide array of chemical transformations.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, plausible synthetic methodologies, detailed analytical characterization protocols, and a discussion of its potential reactivity and applications. As published data on this specific molecule is limited, the protocols and analyses presented herein are grounded in established, fundamental chemical principles and data from structurally analogous compounds, providing a robust framework for its practical use in a research setting.
Physicochemical and Structural Properties
This compound is a liquid at room temperature.[2] Its structure is characterized by a nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a 2-methylprop-2-en-1-yl (methallyl) group. This arrangement dictates its chemical behavior, combining the nucleophilicity of a secondary amine with the reactivity of an allylic double bond.
| Property | Value | Source(s) |
| CAS Number | 52853-55-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.25 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ≥95% | [2][5] |
| InChI Key | NDKYBYPWDCWAOD-UHFFFAOYSA-N | [2] |
Synthesis Methodologies
The synthesis of this compound can be approached via several reliable methods common in amine synthesis. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and reductive amination.
Route A: Nucleophilic Substitution
This method involves the direct alkylation of a primary amine (methallylamine) with a benzyl halide (benzyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The use of a non-nucleophilic base is critical to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.
Causality and Experimental Rationale: This approach is mechanistically straightforward and utilizes readily available starting materials. Benzyl bromide is an excellent electrophile for this purpose due to the stability of the Sₙ2 transition state.[7][8] A slight excess of the amine can sometimes be used to act as the base, but using an inorganic base like potassium carbonate (K₂CO₃) is cleaner and prevents the formation of difficult-to-separate amine salts. Acetonitrile (ACN) is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylprop-2-en-1-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.5 M).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 0.95 eq) dropwise to the mixture. Caution: Benzyl bromide is a strong lachrymator and should be handled exclusively in a chemical fume hood.[7]
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure liquid.
Route B: Reductive Amination
Reductive amination is a powerful and highly efficient method for synthesizing secondary amines.[9][10] It involves the reaction of an aldehyde (methacrolein) with a primary amine (benzylamine) to form a transient imine intermediate, which is then reduced in situ to the target amine.
Causality and Experimental Rationale: This one-pot procedure is often preferred as it minimizes the risk of over-alkylation, a common side reaction in direct alkylations. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[11] Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this transformation.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.4 M).
-
Add methacrolein (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Route A.
Analytical Characterization and Spectroscopic Profile
Confirming the identity and purity of the synthesized this compound is crucial. A combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12] The predicted spectra for the title compound in CDCl₃ are detailed below.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.25 - 7.40 | Multiplet | 5H |
| Vinyl (=CH₂) | ~4.85 | Singlet (broad) | 2H |
| Benzylic (-CH₂-Ph) | ~3.80 | Singlet | 2H |
| Allylic (-N-CH₂-C=) | ~3.20 | Singlet | 2H |
| Methyl (-CH₃) | ~1.75 | Singlet | 3H |
| Amine (-NH-) | 1.5 - 2.5 | Singlet (broad) | 1H |
| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |
| Assignment | Predicted Shift (ppm) |
| Quaternary Alkene (=C(CH₃)-) | ~143.0 |
| Aromatic C (ipso) | ~140.0 |
| Aromatic CH | ~128.5 |
| Aromatic CH | ~128.2 |
| Aromatic CH | ~127.0 |
| Vinyl (=CH₂) | ~112.5 |
| Allylic (-N-CH₂-C=) | ~56.0 |
| Benzylic (-CH₂-Ph) | ~54.0 |
| Methyl (-CH₃) | ~20.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[13]
| Expected ESI-MS or EI-MS Data | |
| Fragment | Expected m/z |
| [M+H]⁺ (Molecular Ion + Proton) | 162.13 |
| [M]⁺ (Molecular Ion) | 161.12 |
| [M - C₄H₇]⁺ (Loss of methallyl) | 106.07 |
| [C₇H₇]⁺ (Tropylium ion) | 91.05 |
| [C₄H₈N]⁺ (Methallylamine fragment) | 70.07 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]
| Expected IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3350 (weak, sharp) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Alkene) | 1650 - 1670 (medium) |
| C=C Stretch (Aromatic) | 1450 - 1600 (multiple bands) |
| C-N Stretch (Aliphatic) | 1020 - 1250 |
Reactivity and Potential Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This positions it as a versatile scaffold for building molecular complexity.
-
Amine Functionality : The N-H bond can be readily functionalized via acylation, sulfonylation, or further alkylation to generate tertiary amines. This is a common strategy in medicinal chemistry to modulate properties like solubility, basicity, and receptor binding.
-
Alkene Functionality : The terminal double bond is susceptible to a host of reactions, including hydrogenation (to yield the saturated isobutyl derivative), dihydroxylation, epoxidation, and hydroboration-oxidation, providing access to a diverse range of derivatives.
-
Benzyl Group : The N-benzyl group is a classic protecting group for amines. It is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the primary methallylamine, which can then be used in subsequent synthetic steps.[3]
In drug discovery, the benzylamine motif is a privileged structure found in numerous FDA-approved pharmaceuticals.[4] this compound can serve as a key starting material for creating libraries of compounds for high-throughput screening. The methallyl "tail" can be elaborated to explore structure-activity relationships (SAR) by introducing new functional groups or linking to other molecular fragments.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Analogous benzylamines can be harmful if swallowed and cause skin/eye irritation.[16]
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound (CAS 52853-55-1) is a synthetically useful building block with significant potential for applications in research and development. This guide provides a foundational framework for its synthesis via robust methods like nucleophilic substitution and reductive amination. The detailed analytical and spectroscopic data presented establish a benchmark for its characterization, ensuring structural integrity and purity. By understanding its reactivity, researchers can leverage this molecule as a versatile scaffold to construct more complex chemical entities for drug discovery and materials science.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 87418290, N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine. [Link]
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Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride. [Link]
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BIOFOUNT. 52853-55-1|N-benzyl-2-methyl-2-propen-1-amine hydrochloride. [Link]
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ResearchGate. Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. [Link]
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ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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Supplementary Information (General procedures for amine synthesis). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5473933, (E)-N-benzyl-N-methyl-3-phenylprop-2-en-1-amine. [Link]
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 211729, Benzyl(2-methylpropyl)amine. [Link]
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NIST. Benzamide, n-benzyl-2-(methylamino)-. [Link]
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ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]
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Common Organic Chemistry. Benzyl Bromide. [Link]
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ResearchGate. Flow reductive amination to afford N-benzylaniline. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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MDPI. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. [Link]
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ResearchGate. Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. [Link]
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ResearchGate. ¹H NMR spectra monitoring of the cyclization reaction of N‐benzylprop‐2‐yn‐1‐amine. [Link]
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MDPI. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]
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Organic Chemistry Portal. Benzylamines. [Link]
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Quora. What is the structure of N-benzyl-N-methyl-2-propynylamine?. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17236, Benzyl methacrylate. [Link]
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Khan Academy. Reactions at the benzylic position. [Link]
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ResearchGate. Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. [Link]
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SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]
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An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine: Structure, Properties, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of N-Benzyl-2-methylprop-2-en-1-amine, a secondary amine with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Core Molecular Attributes
This compound, also known by its CAS Number 52853-55-1, is a substituted secondary amine. Its structure incorporates a benzyl group and a methallyl group (2-methylprop-2-en-1-yl) attached to a central nitrogen atom.
Molecular Structure
The molecular structure consists of a benzyl group (a benzene ring attached to a methylene group) and a methallyl group linked to a secondary amine. The presence of the alkene functionality in the methallyl group and the aromatic ring from the benzyl group are key features that dictate its reactivity.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 52853-55-1 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Purity (Typical) | ≥95% - 98+% | [1] |
| Storage Conditions | 2-8°C | [1] |
Synthesis Pathway: Reductive Amination
The most direct and industrially relevant method for the synthesis of this compound is the reductive amination of methacrolein with benzylamine. This process typically involves two key stages: the formation of an intermediate imine (a Schiff base) followed by its reduction to the target secondary amine.
Causality of Experimental Choices
The choice of a two-step (or one-pot) reductive amination is based on the efficiency and selectivity of the reaction.
-
Imine Formation: The initial reaction between the aldehyde (methacrolein) and the primary amine (benzylamine) forms an N-substituted imine. This reaction is often acid-catalyzed and driven to completion by the removal of water.
-
Reduction: The subsequent reduction of the C=N double bond of the imine is the critical step. Common reducing agents include sodium borohydride (NaBH₄) for laboratory scale or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) for larger scales. Catalytic hydrogenation is often preferred for its atom economy and cleaner work-up.
Caption: General workflow for the synthesis via reductive amination.
Exemplary Synthesis Protocol
Disclaimer: No specific, peer-reviewed synthesis protocol for this compound was found in the available literature. The following protocol is a generalized, authoritative procedure for the reductive amination of an α,β-unsaturated aldehyde with a primary amine, based on established chemical principles.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzylamine (1.0 eq) and a suitable solvent such as toluene or methanol.
-
Slowly add methacrolein (1.0-1.1 eq) to the solution at room temperature. A mild exotherm may be observed.
-
If using an azeotropic solvent like toluene, heat the mixture to reflux to remove the water formed during the reaction via the Dean-Stark trap. If in methanol, the reaction can proceed at room temperature or with gentle heating, often with the addition of a dehydrating agent or relying on the subsequent reduction step to drive the equilibrium.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
Step 2: Catalytic Hydrogenation
-
Cool the solution containing the intermediate imine to room temperature.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add a catalyst, such as 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 1-10 bar) and stir vigorously.
-
Monitor the reaction by hydrogen uptake or analytical methods (TLC, GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the imine can be confirmed by the disappearance of the aldehyde peak and the appearance of a new imine peak in GC-MS. The final reduction is validated by the disappearance of the imine and the appearance of the final product peak at the expected molecular weight.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected outcomes from standard analytical techniques.
Disclaimer: No experimentally obtained spectra for this compound have been published in the sources accessed. The data below is predictive, based on the known spectroscopic behavior of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include:
-
Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).
-
Singlet for the benzylic CH₂ protons (~3.7-3.8 ppm).
-
Singlet for the allylic CH₂ protons attached to the nitrogen.
-
Signals for the vinyl protons of the methallyl group (~4.8-5.0 ppm).
-
A singlet for the methyl protons of the methallyl group (~1.7 ppm).
-
A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR: Key expected signals:
-
Aromatic carbons (~127-140 ppm).
-
Vinyl carbons (one quaternary ~140-145 ppm, one CH₂ ~110-115 ppm).
-
Benzylic carbon (~50-55 ppm).
-
Allylic carbon attached to nitrogen (~55-60 ppm).
-
Methyl carbon (~20-25 ppm).
-
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum is expected to show characteristic peaks:
-
N-H Stretch: A single, moderately sharp band in the region of 3310-3350 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=C Stretch: A peak around 1650 cm⁻¹ corresponding to the alkene.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Key Fragmentation: The most prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺) formed by the cleavage of the benzyl group. Other fragments may arise from the loss of the methallyl group.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available. The following information is based on the known hazards of structurally similar amines like benzylamine.
This compound should be handled with care, assuming it possesses similar hazards to other benzylamines.
-
Hazard Classification (Predicted): Likely to be classified as corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with skin.[2]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Conclusion
This compound is a valuable chemical intermediate whose properties are defined by its constituent benzyl, amine, and methallyl functionalities. While specific, detailed experimental data in peer-reviewed literature is scarce, its synthesis and characterization can be reliably approached using established methodologies in organic chemistry, particularly reductive amination. Adherence to stringent safety protocols based on analogous compounds is paramount for its handling. Further research is warranted to fully elucidate its reactivity and potential applications.
References
-
Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. ResearchGate. Available at: [Link] (Accessed: January 18, 2026).
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An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine
Abstract: This technical guide provides a comprehensive overview of N-Benzyl-2-methylprop-2-en-1-amine, a versatile secondary amine with significant potential as a building block in synthetic organic chemistry. The document details the compound's nomenclature, structural features, and physicochemical properties. A thorough examination of its synthesis via reductive amination is presented, including a step-by-step protocol and a discussion of the mechanistic principles guiding the reaction. Furthermore, this guide explores the chemical reactivity of the molecule and outlines its potential applications, particularly for professionals in drug development and materials science. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Nomenclature and Structural Elucidation
Preferred IUPAC Name and Synonyms
The systematic name for the molecule , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a three-carbon propene chain with the amine at position 1. Substituents are then named and numbered accordingly: a methyl group at position 2 of the propene chain and a benzyl group on the nitrogen atom of the amine.
While the IUPAC name is precise, the compound is also known by several synonyms. A common and acceptable alternative is N-(2-methylallyl)benzylamine . This synonym treats the 2-methylprop-2-en-1-yl group as a substituent (a "methallyl" group) attached to benzylamine. For clarity and consistency, this guide will primarily use the preferred IUPAC name. The compound is identified by the CAS Number: 52853-55-1 [1].
Chemical Structure and Key Features
This compound possesses a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1].
Structural Breakdown:
-
Benzyl Group: A benzene ring attached to a methylene (-CH₂-) group. This imparts aromaticity and steric bulk.
-
Secondary Amine: The nitrogen atom is bonded to the benzyl group and the methallyl group, making it a secondary amine. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity.
-
Methallyl Group: A 2-methylprop-2-enyl group. The terminal double bond is a site of high electron density, making it susceptible to electrophilic addition and a key site for polymerization or other functionalization reactions.
The presence of these distinct functional groups—an aromatic ring, a secondary amine, and an alkene—makes this compound a reactive and versatile intermediate for synthesizing more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, reaction design, and purification.
| Property | Value | Source |
| CAS Number | 52853-55-1 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| MDL Number | MFCD08691774 | [1] |
| Storage Conditions | 2-8°C | [1] |
Further properties such as boiling point, density, and pKa would require experimental determination or prediction using specialized software.
Synthesis and Mechanistic Insight
The most direct and industrially scalable method for preparing this compound is through the reductive amination of methacrolein with benzylamine. This two-step, one-pot process is highly efficient.
Synthesis Pathway Overview
The logical pathway for the synthesis involves the formation of an imine intermediate followed by its reduction to the target secondary amine.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)[2]
-
Methacrolein (CH₂=C(CH₃)CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent) and the chosen solvent (e.g., DCM).
-
Imine Formation: Cool the solution to 0°C using an ice bath. Add methacrolein (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Once imine formation is deemed complete (can be monitored by TLC or GC-MS), re-cool the mixture to 0°C. Add the reducing agent (1.2-1.5 equivalents) portion-wise.
-
Expertise Note: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines, often preferred to minimize side reactions. If using the more reactive sodium borohydride, the reaction is typically run in methanol, and the addition must be slow to control gas evolution.
-
-
Quenching and Workup: After the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Mechanistic Rationale
The synthesis proceeds via a well-established reductive amination mechanism.
Caption: Mechanism of Reductive Amination.
-
Trustworthiness: This two-step mechanism is a cornerstone of organic chemistry. The initial nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of methacrolein forms a hemiaminal intermediate. This intermediate then dehydrates to form the C=N double bond of the imine. The subsequent reduction step involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the imine's carbon atom, which is electrophilic, yielding the final secondary amine product after protonation.
Potential Applications in Research and Development
While specific, large-scale applications of this compound are not widely documented in top-tier journals, its structure makes it a valuable intermediate for several areas of chemical R&D.
-
Pharmaceutical Synthesis: Molecules containing benzylamine moieties are common in medicinal chemistry. For instance, related N-benzylamine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy[3]. The methallyl group provides a handle for further modification, allowing for the creation of diverse molecular libraries for drug screening.
-
Polymer Chemistry: The terminal alkene functionality allows this compound to act as a monomer or a co-monomer in polymerization reactions. This could be used to synthesize functional polymers with pendant amine groups, which can be used in materials for coatings, adhesives, or drug delivery systems.
-
Heterocyclic Chemistry: The amine and alkene groups can be involved in intramolecular or intermolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds, which are privileged structures in drug discovery.
Conclusion
This compound is a structurally interesting secondary amine with well-defined synthetic routes. Its combination of an aromatic ring, a reactive amine, and a polymerizable alkene group makes it a versatile building block. For researchers in drug development and materials science, this compound offers a reliable starting point for the synthesis of novel, high-value molecules. The reductive amination protocol provided herein is a robust and scalable method for its preparation, grounded in fundamental and trustworthy chemical principles.
References
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Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Institutes of Health. [Link]
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N-Benzyl-2-methylprop-2-en-1-amine synthesis pathway from primary amines
An In-Depth Technical Guide to the Synthesis of N-Benzyl-2-methylprop-2-en-1-amine from Primary Amines
Abstract
This compound, also known as N-benzylmethallylamine, is a substituted secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure combines the benzylamine motif with a methallyl group, characteristic of certain biologically active compounds, including some allylamine antifungals.[1][2] This guide provides a comprehensive technical overview of the two primary synthetic pathways for preparing this target molecule starting from a primary amine, specifically benzylamine. We will conduct an in-depth analysis of Reductive Amination and Direct N-Alkylation, detailing their reaction mechanisms, providing step-by-step experimental protocols, and offering a comparative analysis to guide researchers in selecting the optimal synthetic route based on criteria such as selectivity, yield, and operational simplicity.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound from benzylamine can be approached through two logical C-N bond disconnections. This retrosynthetic analysis reveals the two principal forward-synthetic strategies that form the core of this guide:
-
Pathway A: Reductive Amination. This strategy involves forming the C-N bond between the benzylamine nitrogen and the carbonyl carbon of an aldehyde. The disconnection points to benzylamine and methacrolein (2-methylpropenal) as the key starting materials.
-
Pathway B: Direct N-Alkylation. This classic approach involves the nucleophilic substitution of a halide on an allyl chain by the primary amine. The disconnection suggests benzylamine and a 2-methylallyl halide (e.g., 2-methylallyl chloride) as precursors.
These two distinct pathways offer different advantages and present unique challenges regarding reaction control, particularly concerning selectivity and by-product formation.
Figure 1: Retrosynthetic analysis of this compound.
Pathway A: Reductive Amination
Reductive amination is a highly versatile and widely used method for synthesizing amines.[3][4] The reaction proceeds in a one-pot fashion, first through the formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[5] This method is generally favored for its high selectivity and efficiency.
Mechanism and Rationale
The reaction between benzylamine and methacrolein, an α,β-unsaturated aldehyde, begins with the nucleophilic attack of the amine on the carbonyl carbon. Subsequent dehydration leads to the formation of a conjugated iminium ion. This intermediate is then selectively reduced by a mild reducing agent to yield the final product.
The choice of reducing agent is critical for the success of the reaction.
-
Sodium borohydride (NaBH₄) is a cost-effective option, but it can also reduce the starting aldehyde if not added in a controlled, stepwise manner.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent, specifically effective for the reduction of iminium ions in the presence of aldehydes.[6] It is often the reagent of choice for one-pot reductive aminations.
-
Catalytic Hydrogenation (e.g., using H₂ with a Pd/C or Co-based catalyst) is another effective method, particularly for larger-scale synthesis, though it requires specialized pressure equipment.[7][8]
Controlling the pH is also important; mildly acidic conditions (pH 4-6) facilitate the dehydration step to form the iminium ion without excessively protonating and deactivating the primary amine nucleophile.
Figure 2: Mechanism of reductive amination for N-benzylmethallylamine synthesis.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure using sodium triacetoxyborohydride for its high selectivity.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add methacrolein (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic; maintain the temperature below 30°C with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Data Summary: Reductive Amination
| Parameter | Condition / Reagent | Rationale / Notes |
| Primary Amine | Benzylamine | Starting nucleophile. |
| Carbonyl Source | Methacrolein | Provides the 2-methylallyl moiety. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion over the aldehyde.[6] |
| Solvent | DCM, DCE, MeOH | Aprotic solvents like DCM are common; MeOH can also be used.[6] |
| Stoichiometry | Amine:Aldehyde:Reducer ≈ 1:1.1:1.5 | Slight excess of aldehyde and reducer ensures full conversion of the amine. |
| Temperature | 0°C to Room Temperature | Mild conditions prevent side reactions and polymerization of methacrolein. |
| Typical Yield | 70-90% | Generally high yields due to high selectivity. |
Pathway B: Direct N-Alkylation
Direct N-alkylation is a classical method for forming C-N bonds via an S_N2 mechanism.[9] It involves the reaction of a nucleophilic amine with an electrophilic alkyl halide. While conceptually straightforward, this pathway's primary challenge is controlling the reaction's selectivity to prevent over-alkylation.[10]
Mechanism and Rationale
Benzylamine acts as a nucleophile, attacking the electrophilic methylene carbon of 2-methylallyl chloride and displacing the chloride ion. A base is required to neutralize the HCl formed during the reaction.
The major competing side reaction is the further alkylation of the desired secondary amine product, this compound, to form the tertiary amine, N,N-bis(2-methylallyl)benzylamine.[10] This occurs because the secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.
Strategies to Minimize Over-alkylation:
-
Excess Primary Amine: Using a large excess (3-5 equivalents) of benzylamine statistically favors the reaction of the alkyl halide with the more abundant primary amine.[10] The downside is the need to remove a large amount of unreacted starting material.
-
Choice of Base: Sterically hindered or weak bases can sometimes favor mono-alkylation. More advanced methods utilize specific bases like cesium carbonate (Cs₂CO₃), which has been shown to promote selective mono-N-alkylation of primary amines in DMF by modulating solubility and reactivity.[11]
Figure 3: Mechanism of direct N-alkylation showing the desired and side reactions.
Experimental Protocol: Direct N-Alkylation
This protocol uses a common base and an excess of the primary amine to favor mono-alkylation.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve benzylamine (3.0 eq.) in a polar aprotic solvent like acetonitrile (CH₃CN) or DMF.
-
Base Addition: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Alkyl Halide Addition: Add 2-methylallyl chloride (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-80°C and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude residue will contain the product, unreacted benzylamine, and potentially some dialkylated by-product. Purify by vacuum distillation to first remove the lower-boiling benzylamine, followed by distillation of the product. Alternatively, flash column chromatography can be employed for high purity.
Data Summary: Direct N-Alkylation
| Parameter | Condition / Reagent | Rationale / Notes |
| Primary Amine | Benzylamine (large excess) | High concentration favors reaction with the primary amine over the secondary product.[10] |
| Alkylating Agent | 2-Methylallyl Chloride | Electrophile; bromide can be used for higher reactivity. |
| Base | K₂CO₃, Et₃N, Cs₂CO₃ | Neutralizes the generated acid (HCl). Cs₂CO₃ can improve mono-selectivity.[11] |
| Solvent | CH₃CN, DMF | Polar aprotic solvents facilitate S_N2 reactions. |
| Stoichiometry | Amine:Halide:Base ≈ 3:1:2 | Excess amine is the key to minimizing over-alkylation. |
| Temperature | 60-90°C | Requires heating to achieve a reasonable reaction rate. |
| Typical Yield | 40-65% | Yields are often moderate due to the competing over-alkylation and purification losses. |
Comparative Analysis and Pathway Selection
Choosing the optimal synthetic route depends on the specific requirements of the research or development goal, such as required purity, scale, and available resources.
| Feature | Pathway A: Reductive Amination | Pathway B: Direct N-Alkylation |
| Selectivity | Excellent: Very low risk of over-reaction. The primary product is a stable secondary amine. | Poor to Moderate: High risk of over-alkylation to the tertiary amine, requiring careful control.[10] |
| Reaction Conditions | Mild (Room Temperature) | Requires heating (60-90°C) |
| Reagent Handling | Borohydrides are moisture-sensitive but manageable. Methacrolein is volatile. | Alkyl halides can be lachrymatory and toxic. |
| Workup/Purification | Straightforward aqueous workup; chromatography is effective. | Requires removal of excess amine and separation from by-products, often via distillation. |
| Scalability | Highly scalable, especially with catalytic hydrogenation. | Less ideal for large scale due to the need for large excess of amine and difficult purification. |
| Overall Yield | Higher (Typically 70-90%) | Lower (Typically 40-65%) |
Expert Recommendation:
For laboratory-scale synthesis where high purity and yield are paramount , Reductive Amination (Pathway A) is the superior choice. Its inherent selectivity minimizes the formation of difficult-to-separate by-products, simplifying purification and ensuring a higher quality final product.[3][6]
Direct N-Alkylation (Pathway B) may be considered for rapid, small-scale syntheses if the necessary purification equipment (e.g., for vacuum distillation) is readily available and a lower yield is acceptable. The use of specialized conditions, such as with Cs₂CO₃, can improve its viability but adds to the reagent cost.[11]
References
- Greener Synthesis of Amines by Reductive Amination. (2023). American Chemical Society.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]
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Synthesis of allylic amines. Organic Chemistry Portal. [Link]
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Reddy, G. S., Rao, G. V., & Iyengar, D. S. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2736-2740. [Link]
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2024). The Journal of Organic Chemistry. [Link]
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Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
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Stütz, A. (1988). Synthesis and structure-activity correlations within allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 46-62. [Link]
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Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2023). Nature Communications. [Link]
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Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. (2023). Royal Society of Chemistry. [Link]
-
Johannsen, M., & Jørgensen, K. A. (1998). Allylic Amination. Chemical Reviews, 98(4), 1689–1708. [Link]
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Show how you would use direct alkylation to synthesize benzylamine. Pearson. [Link]
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Flow reductive amination to afford N-benzylaniline. ResearchGate. [Link]
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Chelation-assisted alkylation of benzylamine derivatives by Ru(0) catalyst. (1998). ScienceDirect. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022). MDPI. [Link]
-
Stütz, A., & Petranyi, G. (1984). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 27(12), 1539–1543. [Link]
-
Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022). MDPI. [Link]
-
Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. ResearchGate. [Link]
-
Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2011). ARKIVOC. [Link]
-
Lysinibacillus Isolate MK212927: A Natural Producer of Allylamine Antifungal 'Terbinafine'. (2021). Molecules. [Link]
-
Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]
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A Comprehensive Spectroscopic Guide to N-Benzyl-2-methylprop-2-en-1-amine
Abstract
This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of N-Benzyl-2-methylprop-2-en-1-amine. Intended for researchers and professionals in chemical synthesis and drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating and confirming the molecular structure of this secondary amine. Each section includes detailed experimental protocols, data interpretation grounded in established chemical principles, and illustrative diagrams to provide a comprehensive and self-validating reference.
Introduction: The Molecular Blueprint
This compound is a secondary amine featuring both aromatic (benzyl) and aliphatic (methallyl) substituents. The structural confirmation of such molecules is paramount in synthetic chemistry, where unambiguous identification prevents costly errors in downstream applications. Spectroscopic analysis provides a non-destructive method to probe the molecular framework, offering distinct fingerprints based on the interaction of the molecule with electromagnetic radiation and its behavior in a mass spectrometer. This guide synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous structures to offer a robust characterization framework.
Molecular Structure:
-
Molecular Formula: C₁₁H₁₅N
-
Molecular Weight: 161.24 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is predicted to show signals corresponding to the aromatic, benzylic, amine, allylic, vinylic, and methyl protons.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (Aromatic) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring exhibit complex splitting and are deshielded by the aromatic ring current. |
| H-b (Vinylic) | ~4.90 | Singlet (s) | 1H | Vinylic proton deshielded by the adjacent double bond. |
| H-c (Vinylic) | ~4.85 | Singlet (s) | 1H | Diastereotopic vinylic proton, often with a slightly different chemical shift from H-b. |
| H-d (Benzylic) | ~3.75 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing phenyl group and nitrogen atom. |
| H-e (Allylic) | ~3.15 | Singlet (s) | 2H | Methylene protons adjacent to the nitrogen atom and the C=C double bond. |
| H-f (Methyl) | ~1.75 | Singlet (s) | 3H | Methyl protons attached to the vinylic carbon. |
| H-g (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange; its position is concentration-dependent. This signal disappears upon a D₂O shake.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine their chemical shifts and multiplicities.[2][3][4]
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-a (Quaternary Alkene) | ~144 | The sp² quaternary carbon of the methallyl group is significantly deshielded. |
| C-b (Aromatic Quaternary) | ~140 | The ipso-carbon of the benzyl group to which the CH₂ group is attached. |
| C-c, C-d (Aromatic CH) | 128 - 129 | Aromatic carbons of the benzyl group. Two signals are expected for the ortho/meta carbons. |
| C-e (Aromatic CH) | ~127 | Aromatic para-carbon of the benzyl group. |
| C-f (Vinylic CH₂) | ~113 | The sp² terminal methylene carbon of the methallyl group. |
| C-g (Allylic CH₂) | ~56 | The sp³ allylic carbon is deshielded by the adjacent nitrogen atom. |
| C-h (Benzylic CH₂) | ~54 | The sp³ benzylic carbon is deshielded by both the adjacent nitrogen and the phenyl ring. |
| C-i (Methyl CH₃) | ~22 | The sp³ methyl carbon of the methallyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Tuning: Tune the probe to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm) and assign the chemical shifts.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups. As a secondary amine, this compound will exhibit characteristic absorptions for its N-H, C-H, C=C, and C-N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3300 - 3500 | N-H Stretch | Weak - Medium | A single, sharp peak in this region is characteristic of a secondary amine.[1][5][6] |
| 3000 - 3100 | C(sp²)-H Stretch | Medium | Aromatic and vinylic C-H stretching. |
| 2850 - 3000 | C(sp³)-H Stretch | Medium | Aliphatic C-H stretching from the methylene and methyl groups. |
| ~1650 | C=C Stretch | Medium | Alkene double bond stretching vibration. |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium - Strong | Multiple sharp peaks characteristic of the phenyl group. |
| 1250 - 1020 | C-N Stretch | Medium | Stretching vibration of the aliphatic amine C-N bond.[6][7] |
| 910 - 665 | N-H Wag | Strong, Broad | Out-of-plane bending characteristic of primary and secondary amines.[6][8] |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact with the sample and initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.
Workflow for IR Spectroscopy
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular formula C₁₁H₁₅N contains one nitrogen atom. According to the Nitrogen Rule , compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][9] Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 161.
Key Fragmentation Pathways:
The most common fragmentation pathway for amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and its adjacent atom is broken. This process is driven by the formation of a stable, resonance-stabilized iminium cation.[9][10][11]
-
Loss of a Methallyl Radical (C₄H₇•): Cleavage of the N-CH₂(methallyl) bond is unlikely as it does not result in a particularly stable cation.
-
Loss of a Phenyl Radical (C₆H₅•): Cleavage of the benzyl C-C bond is unfavorable.
-
Benzylic Cleavage (Loss of H•): Loss of a hydrogen atom from the benzylic carbon is possible but less favorable than larger group losses.
-
Alpha-Cleavage (Loss of Propyl Radical): Cleavage alpha to the methallyl group is not a primary pathway.
-
Tropylium Ion Formation: The most significant fragmentation is expected to be the cleavage of the C-N bond to lose a methallyl amine radical, or more likely, alpha-cleavage at the benzylic position. The cleavage of the bond between the benzylic carbon and the phenyl ring is not typical. Instead, the most favorable alpha-cleavage involves the loss of the methallyl group to form a stable C₈H₁₀N⁺ fragment, or the loss of the benzyl group. However, the most characteristic peak in benzylamines is often the tropylium ion.
A dominant fragmentation pathway involves the cleavage of the bond between the nitrogen and the benzylic carbon, followed by rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z = 91 . Another significant alpha-cleavage would be the loss of the benzyl radical to form an iminium ion at m/z = 70 .
Predicted Key Fragments
| m/z | Ion Structure | Fragmentation Pathway |
| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [C₁₁H₁₄N]⁺ | Loss of H• from the benzylic position (M-1). |
| 91 | [C₇H₇]⁺ | Alpha-cleavage and rearrangement to form the stable tropylium cation. Often the base peak. |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of a benzyl radical ([C₇H₇]•). |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS and start the acquisition.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of distinct functional groups. IR spectroscopy provides rapid confirmation of the secondary amine, aromatic, and alkene moieties. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides structural validation through predictable fragmentation patterns, most notably the formation of the tropylium ion. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization of the target molecule.
References
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- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
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- OpenStax. (2023). Organic Chemistry: 24.10 Spectroscopy of Amines.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- University of Nebraska-Lincoln. (n.d.).
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- YouTube. (2023).
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- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
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An In-Depth Technical Guide to the Purity and Characterization of N-Benzyl-2-methylprop-2-en-1-amine
Introduction
N-Benzyl-2-methylprop-2-en-1-amine, also known as N-benzylmethallylamine, is a secondary amine that serves as a versatile building block in organic synthesis. Its structure, combining a benzyl group with a sterically hindered allyl moiety, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the reactive methallyl group allows for a variety of subsequent chemical transformations, while the benzyl group can function as a protecting group or be integral to the final molecule's structure.
Given its role as a synthetic precursor, the purity and structural integrity of this compound are of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products. This guide provides a comprehensive framework for researchers and drug development professionals to establish the identity, purity, and impurity profile of this compound, ensuring its suitability for its intended application. We will delve into the rationale behind method selection, provide detailed experimental protocols, and offer insights into data interpretation, grounding our recommendations in established analytical principles.
Context: Synthesis and Potential Impurities
A robust analytical strategy begins with an understanding of the compound's synthetic route, as this dictates the likely impurity profile. This compound is commonly synthesized via the reductive amination of methacrolein (2-methylpropenal) with benzylamine.[1][2] This process typically involves two key steps:
-
Imine Formation: The nucleophilic benzylamine attacks the carbonyl carbon of methacrolein to form a hemiaminal, which then dehydrates to form an intermediate imine.
-
Reduction: The imine is then reduced to the target secondary amine.
A common and mild reducing agent for this transformation is Sodium Triacetoxyborohydride (STAB) , which can selectively reduce the imine in the presence of the starting aldehyde.[1][3]
This synthetic pathway can introduce several potential impurities:
-
Starting Materials: Unreacted methacrolein and benzylamine.
-
Over-Alkylation Product: Reaction of the product with another molecule of methacrolein and subsequent reduction to form the tertiary amine, N-benzyl-bis(2-methylprop-2-en-1-yl)amine.
-
Side-Reaction Products: Aldol condensation products of methacrolein.[4]
-
Reagent-Related Impurities: Residual solvents (e.g., 1,2-dichloroethane, tetrahydrofuran) or by-products from the reducing agent.
-
Degradation Products: Secondary amines can be susceptible to air oxidation over time, forming N-oxides, or can react with atmospheric carbon dioxide to form carbonate salts.
Part 1: Structural Elucidation and Identity Confirmation
The first critical step is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they provide a complete carbon-hydrogen framework.
-
Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent that dissolves many organic compounds and its residual solvent peak is well-characterized.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Include standard 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
The following tables summarize the predicted chemical shifts (ppm) for this compound. These predictions are based on standard chemical shift principles and data from analogous structures.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (Ar-H ) | 7.25 - 7.40 | m | 5H | - |
| H-b (-NH -) | ~1.5 - 2.5 | br s | 1H | - |
| H-c (=CH ₂) | ~4.85 | s | 1H | - |
| H-d (=CH ₂) | ~4.95 | s | 1H | - |
| H-e (-CH ₂-Ar) | 3.80 | s | 2H | - |
| H-f (-N-CH ₂-) | 3.20 | s | 2H | - |
| H-g (-CH ₃) | 1.75 | s | 3H | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Shift (ppm) |
| C-1 (Ar-C quaternary) | ~140 |
| C-2 (Ar-C H) | ~128.5 |
| C-3 (Ar-C H) | ~128.2 |
| C-4 (Ar-C H) | ~127.0 |
| C-5 (C =CH₂) | ~144 |
| C-6 (=C H₂) | ~113 |
| C-7 (-C H₂-Ar) | ~54 |
| C-8 (-N-C H₂-) | ~58 |
| C-9 (-C H₃) | ~20 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Rationale: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular "fingerprint" that can be used for identification. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.
-
GC-MS (EI):
-
System: A standard GC-MS system with a nonpolar column (e.g., 5% phenyl-polysiloxane).
-
Injection: Inject a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Program: Use a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure elution of the compound and any volatile impurities.
-
MS Acquisition: Scan in EI mode from m/z 40 to 400.
-
-
LC-MS (ESI):
-
System: An HPLC coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Method: Use a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.
-
MS Acquisition: Acquire data in positive ESI mode, looking for the [M+H]⁺ ion.
-
-
Molecular Weight: C₁₁H₁₅N = 161.24 g/mol
-
ESI-MS: Expected [M+H]⁺ ion at m/z 162.13 . High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm.
-
EI-MS Fragmentation: The most prominent fragments are expected from the cleavage of bonds beta to the nitrogen atom and the aromatic ring.
-
m/z 91: The tropylium ion [C₇H₇]⁺, characteristic of a benzyl group. This is often the base peak.
-
m/z 70: [M - C₇H₇]⁺, loss of the benzyl group, resulting in the [C₄H₈N]⁺ fragment.
-
m/z 161: The molecular ion [M]⁺, which may be of low intensity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Rationale: Specific bonds vibrate at characteristic frequencies. IR spectroscopy allows for the quick identification of the N-H bond of the secondary amine, the C=C bond of the alkene, and the C-H bonds of the aromatic ring.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from approximately 4000 to 600 cm⁻¹.
Table 3: Key IR Frequencies
| Wavenumber (cm⁻¹) | Bond | Description |
| ~3350 - 3450 | N-H | Secondary amine stretch (weak to medium) |
| ~3030 | C-H | Aromatic C-H stretch |
| ~2950 - 2850 | C-H | Aliphatic C-H stretch |
| ~1650 | C=C | Alkene stretch |
| ~1600, 1495, 1450 | C=C | Aromatic ring stretches |
| ~890 | =C-H | Alkene out-of-plane bend |
Part 2: Purity Determination and Impurity Profiling
Once the structure is confirmed, the next crucial phase is to quantify the purity of the compound and identify any impurities. Chromatographic methods are the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of non-volatile organic compounds. Due to the weak UV chromophore of the isolated double bond, UV detection may be challenging. Derivatization can significantly enhance sensitivity.[7][8][9]
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. However, basic amines like the target compound can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape.[10][11] Using a suitable column and mobile phase modifiers is key. For enhanced sensitivity, pre-column derivatization with a fluorogenic or strongly UV-absorbing agent like dansyl chloride is highly effective.[7]
-
Derivatization (with Dansyl Chloride): [7]
-
Prepare a stock solution of the amine sample in acetonitrile.
-
In a vial, mix the sample solution with an alkaline buffer (e.g., sodium bicarbonate, pH ~9.5-10.5). The alkaline conditions ensure the amine is deprotonated and nucleophilic.[7]
-
Add a solution of dansyl chloride in acetonitrile. Vortex and allow the reaction to proceed in the dark for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., ethylamine) to consume excess dansyl chloride.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[10]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a higher percentage of A, and gradually increase B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., λex = 340 nm, λem = 525 nm) or UV detector (e.g., 254 nm). Fluorescence offers superior sensitivity for dansyl derivatives.[7]
-
-
Quantification: Calculate purity by area percent, assuming all impurities have a similar response factor after derivatization. For higher accuracy, impurity standards should be synthesized or isolated for calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual starting materials (methacrolein, benzylamine) and solvents.[12]
Rationale: GC separates compounds based on their boiling point and polarity. Coupling it with a mass spectrometer allows for the confident identification of separated components by comparing their mass spectra to library databases.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the amine in a suitable volatile solvent (e.g., ethyl acetate).
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program allows for the separation of volatile starting materials from the higher-boiling product.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan from m/z 35 to 500 in EI mode.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify impurities by matching their mass spectra against a reference library (e.g., NIST). Quantify by area percent.
Part 3: Comprehensive Analytical Workflow
A self-validating system for characterization involves a logical flow of experiments where the results of one technique corroborate another.
Sources
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- 5. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR spectrum [chemicalbook.com]
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The Strategic Utility of N-Benzyl-2-methylprop-2-en-1-amine: A Versatile Intermediate in Heterocyclic and Functionalized Amine Synthesis
Abstract
N-Benzyl-2-methylprop-2-en-1-amine, also known as N-benzylmethallylamine, is a secondary amine that serves as a highly versatile and strategic intermediate in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic secondary amine and a reactive methallyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of its synthesis and, more critically, its application as a pivotal building block in the construction of valuable molecular scaffolds, including substituted imidazolines and α-amino acetals. We will explore the causality behind synthetic strategies, provide detailed, field-tested protocols, and elucidate the mechanistic pathways that underscore its utility for researchers, chemists, and professionals in drug development.
Introduction to this compound
This compound (C₁₁H₁₅N) is a compound whose synthetic value is derived from the orthogonal reactivity of its two key functional groups. The benzyl group provides steric bulk and can influence the electronic properties of the amine, while also serving as a readily cleavable protecting group via hydrogenolysis. The methallyl group, an isobutylene fragment, offers a site for a wide array of alkene-based transformations, including oxidation, addition, and rearrangement reactions. This dual functionality makes it a powerful precursor for creating complex molecular architectures with a high degree of atom economy.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| CAS Number | 52853-55-1 | |
| Appearance | Colorless to pale yellow liquid | Assumed |
| Boiling Point | Not readily available; estimated >200°C | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis of the Core Intermediate: A Reductive Amination Approach
The most reliable and scalable method for preparing this compound is through reductive amination. This strategy involves the condensation of a primary amine (benzylamine) with an α,β-unsaturated aldehyde (methacrolein) to form a Schiff base (imine), which is then selectively reduced in situ to the desired secondary amine.
The choice of reducing agent is critical to the success of this synthesis. A strong reducing agent like lithium aluminum hydride (LiAlH₄) could undesirably reduce the alkene. Therefore, milder hydride reagents such as sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (NaBH(OAc)₃) are employed. NaBH(OAc)₃ is particularly advantageous as it is less sensitive to protic solvents and selectively reduces imines in the presence of aldehydes.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol 2.1: Synthesis via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq) and a suitable solvent such as methanol or dichloromethane (DCM) (approx. 0.5 M).
-
Imine Formation: Cool the solution to 0°C in an ice bath. Add methacrolein (1.1 eq) dropwise over 15 minutes. Allow the mixture to stir at room temperature for 2-3 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or GC-MS.[3]
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not exceed 25°C.
-
Reaction Completion & Workup: Stir the reaction mixture overnight at room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure this compound.
Application as a Precursor for Imidazoline Derivatives
Imidazoline heterocycles are privileged structures in medicinal chemistry and materials science, known for applications ranging from receptor ligands to corrosion inhibitors.[4][5][6] this compound serves as a masked ethylenediamine equivalent, providing a synthetic route to N-1 and C-2 substituted imidazolines with high atom economy, a key principle in green chemistry.
The strategy involves the oxidative cleavage of the methallyl group to generate a carboxylic acid or a related carbonyl functionality, followed by amidation and cyclization.
Caption: Pathway to imidazolines from this compound.
Experimental Protocol 3.1: Synthesis of a 1-Benzyl-2-methyl-imidazoline Scaffold
-
Oxidative Cleavage: Dissolve this compound (1.0 eq) in a mixture of DCM and methanol at -78°C. Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete. Purge the solution with nitrogen or oxygen, then add an oxidative quenching agent like hydrogen peroxide (H₂O₂) to yield the intermediate N-benzylaminoacetic acid derivative.
-
Amidation: To the crude amino acid, add ethylenediamine (1.1 eq) and a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an aprotic solvent like DMF. Stir at room temperature for 12-24 hours.
-
Cyclization: After filtration to remove the dicyclohexylurea byproduct, the resulting diamide intermediate is heated, often in the presence of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid), to induce cyclization and form the imidazoline ring.[7]
-
Purification: The final product is purified via column chromatography or recrystallization.
This method provides a high degree of control over the substitution pattern of the final imidazoline product, showcasing the strategic value of the starting intermediate.
Utility in the Synthesis of α-Amino Acetals
α-Amino acetals are valuable synthetic intermediates themselves, acting as protected α-amino aldehydes.[8] They are crucial building blocks for the synthesis of α-amino acids, β-amino alcohols, and various nitrogen-containing polycyclic structures.[1] The methallyl group of this compound can be chemically manipulated to unveil the required functionality for α-amino acetal formation.
The key transformation is the conversion of the alkene into a carbonyl group, which is then protected as an acetal. A Wacker-type oxidation is an ideal choice for this transformation, as it selectively oxidizes a terminal alkene to a methyl ketone under relatively mild conditions.
Caption: Synthesis of α-amino acetals via an α-amino ketone intermediate.
Experimental Protocol 4.1: Synthesis of an N-Benzyl α-Amino Acetal
-
Wacker Oxidation: In a flask charged with a catalytic amount of palladium(II) chloride (PdCl₂) and a co-catalytic amount of copper(I) chloride (CuCl) in an aqueous DMF or DMA solution, add this compound (1.0 eq). Pressurize the vessel with oxygen (or bubble air through the solution) and stir at room temperature to 60°C until the starting material is consumed. This process yields the intermediate α-(benzylamino)acetone.
-
Acetalization: To the crude α-amino ketone, add an alcohol (e.g., ethylene glycol for a cyclic acetal, or methanol for a dimethyl acetal) in excess, along with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Water Removal: Heat the reaction mixture, often with a Dean-Stark apparatus, to remove the water formed during the reaction and drive the equilibrium towards the acetal product.[8][9]
-
Workup and Purification: After cooling, neutralize the acid catalyst with a base (e.g., triethylamine). Remove the excess alcohol under reduced pressure and extract the product into an organic solvent. Purify the resulting α-amino acetal by vacuum distillation or column chromatography.
Conclusion and Future Outlook
This compound stands out as a strategically important synthetic intermediate. Its straightforward synthesis via reductive amination and the orthogonal reactivity of its amine and alkene functionalities provide a robust platform for generating molecular diversity. As demonstrated, it is a key precursor for the synthesis of medicinally relevant imidazoline heterocycles and versatile α-amino acetal building blocks. The principles of atom economy and synthetic efficiency are well-embodied in its application. Future research will likely expand its utility in other areas, such as in the synthesis of complex alkaloids, asymmetric catalysis, and the development of novel functional materials, further cementing its role as a cornerstone in the synthetic chemist's toolbox.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
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-
Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. [Link]
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Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Ivancia, M., & Mocanu, A. M. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]
-
PubChem. (n.d.). N-benzyl-N-methylprop-2-yn-1-amine. National Center for Biotechnology Information. [Link]
-
The Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!. [Link]
-
ResearchGate. (2013). Synthesis of imidazoline derivatives. The reaction conditions are.... [Link]
-
ResearchGate. (2020). The first synthesis of imidazoline. [Link]
-
PubMed. (1984). N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors. [Link]
- Volodarsky, L. B., et al. (1999). Process for the preparation of imidazoline derivatives. WO 1999016754A1.
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of N-Benzyl-2-methylprop-2-en-1-amine Derivatives
Abstract
The N-benzyl-2-methylprop-2-en-1-amine scaffold represents a compelling, yet underexplored, chemical space for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of its derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, we delineate detailed protocols for investigating the potential anticancer and antimicrobial activities of this compound class. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel amine derivatives. We emphasize a rationale-driven approach to experimental design, from the selection of synthetic routes to the choice of biological assays and the elucidation of potential mechanisms of action.
Introduction: The Therapeutic Potential of Benzylamine and Allylamine Scaffolds
The benzylamine and allylamine moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Benzylamine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, allylamine derivatives are a well-established class of antifungal agents.[2] The combination of these two pharmacophores in the this compound scaffold presents an intriguing opportunity for the development of novel therapeutics with potentially unique biological activities. This guide outlines a systematic approach to unlocking this potential.
Synthesis of this compound Derivatives: A Practical Workflow
A robust and versatile synthetic strategy is paramount for generating a library of this compound derivatives for biological screening. We propose a two-step approach centered around the reductive amination of methacrolein with substituted benzylamines. This method is advantageous due to the commercial availability of a wide variety of substituted benzylamines, allowing for the systematic exploration of structure-activity relationships (SAR).
Proposed Synthetic Pathway
The synthesis proceeds via the initial formation of an imine intermediate from the condensation of methacrolein and a substituted benzylamine, followed by in-situ reduction to the desired this compound derivative.
Caption: Proposed two-step synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative (N-(4-chlorobenzyl)-2-methylprop-2-en-1-amine)
This protocol provides a detailed procedure for the synthesis of a representative derivative. The choice of a chloro-substitution on the benzyl ring is based on the prevalence of halogenated motifs in bioactive molecules, which can enhance membrane permeability and target engagement.
Materials:
-
Methacrolein
-
4-Chlorobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-chlorobenzylamine (1.0 eq) in anhydrous DCM, add methacrolein (1.2 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Potential Anticancer Activity
Given that numerous benzylamine derivatives have demonstrated anticancer properties, a primary focus of this guide is the evaluation of the antiproliferative and cytotoxic effects of the synthesized this compound derivatives.[2][3]
In Vitro Antiproliferative Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Cell Lines:
A panel of human cancer cell lines is recommended to assess the breadth of activity. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colon carcinoma
-
PC-3: Prostate adenocarcinoma
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
The results of the MTT assay should be summarized in a table for easy comparison of the antiproliferative activity of the different derivatives.
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Doxorubicin |
Proposed Mechanism of Action: Kinase Inhibition
Many benzylamine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[4] Derivatives of this compound could potentially target key kinases in cancer-related pathways.
Caption: Potential inhibition of kinase signaling pathways by this compound derivatives.
Evaluation of Potential Antimicrobial Activity
The structural similarity of the target compounds to known antimicrobial agents suggests that they may possess antibacterial and/or antifungal properties.[5][6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Microbial Strains:
A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, should be used.
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
Protocol:
-
Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth.
-
Add the standardized inoculum to each well.
-
Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: MIC Values
The MIC values for each derivative against the panel of microorganisms should be tabulated.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Ciprofloxacin | |||||
| Fluconazole |
Proposed Mechanism of Action: Membrane Disruption
Many cationic amphiphilic molecules, a description that could apply to protonated this compound derivatives, exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.[7][8][9] This can lead to leakage of cellular contents and cell death.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic investigation of this compound derivatives as potential therapeutic agents. The proposed synthetic and biological evaluation workflows are designed to be robust and adaptable, allowing for a thorough exploration of this promising chemical scaffold. Positive results from the initial in vitro screens will warrant further investigation, including more detailed mechanistic studies, evaluation in animal models of disease, and optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of this compound class holds the potential to yield novel drug candidates with significant therapeutic value.
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An In-depth Technical Guide on the Solubility and Stability of N-Benzyl-2-methylprop-2-en-1-amine
Abstract: This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-Benzyl-2-methylprop-2-en-1-amine. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages foundational principles of physical organic chemistry and data from structurally related analogs to build a robust predictive model. We will explore the molecule's physicochemical properties, forecast its solubility in various solvent systems, and delineate its probable degradation pathways under stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the empirical validation of the predicted profiles, thereby bridging the gap between theoretical analysis and practical application.
Introduction and Molecular Profile
This compound is a secondary amine featuring a benzyl group and a methallyl group attached to the nitrogen atom. Its structure incorporates several key functional moieties that dictate its chemical behavior: a basic secondary amine nitrogen, a hydrophobic aromatic ring, a reactive allylic double bond, and susceptible benzylic and allylic protons. Understanding the interplay of these features is critical for its application in synthesis, formulation, and development.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅N
-
Molecular Weight: 161.24 g/mol
-
Key Features: Secondary amine, benzyl group, methallyl group (allylic amine).
This guide will first establish a theoretical framework for the solubility of this compound based on its structure. Subsequently, it will delve into its chemical stability, proposing the most probable degradation pathways by drawing parallels with the known reactivity of secondary amines, benzylamines, and allylic systems.[1][2] The methodologies presented are aligned with industry-standard practices for forced degradation studies, providing a clear roadmap for experimental verification.[3][4]
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," balancing the molecule's polarity and its capacity for hydrogen bonding against its hydrophobic character.[5]
Structural Contribution to Solubility
-
Polar Moiety: The secondary amine group (-NH-) is polar and can act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. This feature promotes solubility in polar protic solvents like water and alcohols.[6]
-
Non-polar Moieties: The molecule possesses significant non-polar character derived from the aromatic benzyl ring and the four-carbon methallyl group. These hydrophobic regions will dominate interactions with non-polar organic solvents and limit solubility in water.[7]
Qualitative Solubility Predictions
Based on the structural analysis, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amine group can hydrogen bond with water, but the large hydrophobic backbone (C₁₁) will significantly limit aqueous solubility.[5][8] Solubility in alcohols is expected to be higher than in water due to the solvent's ability to interact with both the polar and non-polar parts of the molecule. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the amine group, while effectively solvating the hydrocarbon portions of the molecule. |
| Non-polar | Toluene, Hexane, Dichloromethane | High | The dominant hydrophobic character of the benzyl and methallyl groups ensures favorable van der Waals interactions with non-polar solvents.[6] |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | As a base, the amine will be protonated in acidic solutions to form an ammonium salt (N-Benzyl-2-methylprop-2-en-1-aminium chloride). This ionic species will be significantly more polar and readily soluble in water.[9] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for empirically determining the thermodynamic solubility of this compound.
Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Methanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Calibrated analytical balance
-
Validated HPLC-UV or other quantitative analytical method
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid material.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile and Predicted Degradation Pathways
Forced degradation studies are essential to identify a molecule's intrinsic stability and potential degradation products.[1][10] The structure of this compound contains several sites susceptible to degradation.
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Oxidative Degradation
Oxidation is predicted to be the most significant degradation pathway due to the presence of the secondary amine and the electron-rich double bond.[2]
-
N-Oxidation: The lone pair on the nitrogen atom is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) to form the corresponding hydroxylamine or nitrone.
-
Double Bond Oxidation: The C=C double bond can be oxidized to form an epoxide, which may subsequently be hydrolyzed to a diol.
-
Allylic/Benzylic Oxidation: The C-H bonds at the allylic and benzylic positions are weakened and susceptible to free-radical oxidation, potentially forming hydroperoxides that can decompose into ketones or alcohols.[1]
Predicted Oxidative Degradation Pathways:
Caption: Predicted major oxidative degradation pathways.
Hydrolytic and Photolytic Degradation
-
Hydrolysis: The C-N bond is generally stable to hydrolysis. Significant degradation is not expected under neutral, acidic, or basic conditions, although extreme pH and heat could force slow degradation.
-
Photodegradation: The benzyl group acts as a chromophore, capable of absorbing UV light. This can lead to photolytic degradation, likely proceeding through radical mechanisms.[4] Therefore, the compound should be handled and stored with protection from light.
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Procedure:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 60-80°C. Sample at intervals (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Heat at 60-80°C. Sample at intervals. Neutralize samples with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature. Sample at intervals. Quench the reaction if necessary (e.g., with sodium sulfite).
-
Thermal Degradation: Store the solid compound and a solution sample at an elevated temperature (e.g., 80°C). Sample the solution at intervals.
-
Photolytic Degradation: Expose the solid compound and a solution sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Use a parallel sample protected from light as a control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method to separate and identify degradants. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Analytical Methodologies for Quantification and Purity
A robust analytical method is crucial for accurately determining the purity, solubility, and stability of this compound. A stability-indicating HPLC method is the gold standard.
Recommended HPLC-UV/MS Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the parent compound and any non-polar degradants, then return to initial conditions. A typical run time would be 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV/DAD: Monitor at multiple wavelengths, including the absorbance maximum of the benzyl group (approx. 254-265 nm). A diode array detector (DAD) is essential for peak purity analysis.
-
Mass Spectrometry (MS): Use an in-line electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the mass of the parent peak and to obtain mass information for unknown degradation product peaks.[11]
-
Summary and Recommendations
This guide establishes a predictive framework for the solubility and stability of this compound, a molecule for which direct experimental data is not widely available.
-
Predicted Solubility: The compound is expected to have low aqueous solubility but good solubility in organic solvents and aqueous acid.
-
Predicted Stability: The primary degradation pathway is anticipated to be oxidation, targeting the amine nitrogen and the allylic double bond. The compound may also be sensitive to light. It is expected to be relatively stable to hydrolysis.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dark place (refrigeration at 2-8°C is recommended).
-
Atmosphere: For long-term storage, particularly of the free base, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.[12]
-
Light Protection: Use amber vials or light-resistant containers to protect against photolytic degradation.
The theoretical insights and practical protocols provided herein are designed to empower researchers to confidently handle, formulate, and analyze this compound, with a clear path toward empirical validation of its critical quality attributes.
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: N-Benzyl-2-methylprop-2-en-1-amine as a Versatile Building Block for Nitrogen-Containing Heterocycles
Introduction: The Strategic Value of N-Benzylmethallylamine
N-Benzyl-2-methylprop-2-en-1-amine, commonly known as N-benzylmethallylamine, is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure strategically combines a nucleophilic secondary amine and a reactive methallyl group (a substituted alkene). This unique combination allows for a diverse range of transformations, making it an ideal starting point for constructing complex nitrogen-containing heterocyclic scaffolds, which are core components of numerous FDA-approved drugs.[1][2]
This guide provides an in-depth exploration of N-benzylmethallylamine's application in synthesizing two key classes of heterocycles: pyrrolidines and piperidines . We will move beyond simple procedural lists to explain the mechanistic rationale behind these transformations, offering field-proven insights and detailed, self-validating protocols grounded in authoritative literature.
Core Reactivity and Synthetic Potential
The synthetic utility of N-benzylmethallylamine stems from the distinct reactivity of its two functional groups:
-
The N-Benzyl Group: Serves as a common protecting group for the amine, which can be readily removed via hydrogenolysis. The nitrogen atom itself can be alkylated, acylated, or, crucially, incorporated into reactive intermediates like iminium ions and azomethine ylides.
-
The Methallyl Group: The carbon-carbon double bond is an excellent participant in a variety of reactions. It can act as a dipolarophile in cycloaddition reactions or as a key component in sigmatropic rearrangements, enabling the formation of five- and six-membered rings.
Safety and Handling
As with any reactive chemical, proper handling of N-benzylmethallylamine and its precursors is paramount.
-
Hazards: N-Benzylmethylamine, a related compound, is classified as corrosive and can cause severe skin burns and eye damage.[3][4][5][6] It may also cause respiratory and skin sensitization.[3] It is a combustible liquid and vapors may form explosive mixtures with air upon heating.[4][7]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[6] Wear appropriate PPE, including chemical splash goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.[5][6]
-
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[5][6] It is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[6]
-
First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[4][6] For skin contact, wash off immediately with plenty of water for at least 15 minutes.[4] If inhaled, move the person to fresh air.[6] If swallowed, do NOT induce vomiting and call a physician immediately.[4][6]
Synthesis of Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1][8] A powerful method for its synthesis is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile).[1][8] In this application, the methallyl group of N-benzylmethallylamine serves as the dipolarophile, reacting with an externally generated azomethine ylide to construct the five-membered pyrrolidine ring.
Mechanistic Rationale
The reaction is typically initiated by generating a reactive azomethine ylide from a stable precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.[2][9] In the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA), this precursor eliminates methoxytrimethylsilane to form the azomethine ylide in situ. This dipole then undergoes a concerted, stereospecific cycloaddition with the double bond of N-benzylmethallylamine to yield the pyrrolidine product. This method is highly valued for its ability to control stereochemistry.[2]
Below is a diagram illustrating the general workflow for this synthetic approach.
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Substituted Pyrrolidine
This protocol is a representative example adapted from established methodologies for azomethine ylide cycloadditions.[9]
Materials:
-
This compound
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the azomethine ylide precursor (1.1 eq).
-
Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of TFA (10 mol%) in DCM dropwise to the stirred reaction mixture.
-
Expert Insight: The slow, dropwise addition of the acid catalyst is crucial to control the rate of ylide formation and prevent potential side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure pyrrolidine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of Piperidines via Cationic aza-Cope/Mannich Cascade
The piperidine motif is another cornerstone of modern pharmaceuticals.[10][11][12] The cationic 2-aza-Cope rearrangement is a powerful[5][5]-sigmatropic rearrangement that can be ingeniously coupled with a Mannich cyclization to rapidly build complex, polycyclic piperidine-containing structures from acyclic precursors.[13][14] Derivatives of N-benzylmethallylamine are ideal substrates for this elegant cascade reaction.
Mechanistic Rationale
The cascade is initiated by converting a suitable N-benzylmethallylamine derivative into an iminium ion. This is typically achieved by reacting a precursor aldehyde or ketone with the amine under acidic conditions. The resulting enamine or iminium ion intermediate possesses the required 1,5-diene-like structure to undergo a[5][5]-sigmatropic rearrangement (the cationic 2-aza-Cope step).[13] This rearrangement is often thermodynamically neutral but proceeds readily due to the presence of the charged nitrogen atom, which lowers the activation barrier.[13]
The key to the synthetic utility of this reaction is coupling it with an irreversible, thermodynamically favorable step. The product of the aza-Cope rearrangement is a new, rearranged iminium ion, which is perfectly positioned for a subsequent intramolecular Mannich cyclization. This cyclization acts as a thermodynamic sink, driving the entire equilibrium towards the final, stable piperidine product.[13][14]
The following diagram outlines this powerful reaction cascade.
Caption: The aza-Cope/Mannich reaction cascade for piperidine synthesis.
Experimental Protocol: Synthesis of a Bicyclic Piperidine Derivative
This protocol is a generalized procedure based on the principles of the aza-Cope/Mannich reaction cascade as described in the literature for synthesizing complex alkaloids.[13][15]
Materials:
-
Amino aldehyde precursor (synthesized from N-benzylmethallylamine)
-
Paraformaldehyde
-
Camphorsulfonic acid (CSA) or another non-nucleophilic acid
-
Acetonitrile (ACN), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the amino aldehyde precursor (1.0 eq), paraformaldehyde (2.0 eq), and anhydrous sodium sulfate (a scoop to act as a water scavenger).
-
Expert Insight: Paraformaldehyde serves as the source of formaldehyde to generate the initial formaldiminium ion required to trigger the cascade.
-
-
Add anhydrous acetonitrile to dissolve/suspend the reactants.
-
Add camphorsulfonic acid (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to yield the crude bicyclic product.
-
Purify via flash column chromatography on silica gel to obtain the desired piperidine derivative.
-
Characterize the structure and stereochemistry of the final product using NMR spectroscopy (including 2D techniques like COSY and NOESY), IR spectroscopy, and HRMS.
Summary of Applications
The protocols detailed above highlight the strategic use of N-benzylmethallylamine in constructing fundamental heterocyclic cores. The choice of reaction pathway allows for precise control over the resulting ring size.
| Heterocycle | Key Reaction | Role of Building Block | Typical Conditions | Yield Range | Ref. |
| Pyrrolidine | [3+2] Cycloaddition | Dipolarophile (Alkene) | TFA (cat.), DCM, 0°C to RT | Good to Excellent | [2][9] |
| Piperidine | aza-Cope/Mannich | Rearrangement Substrate | Acid (CSA), Heat (reflux) | Good to Excellent | [13][15] |
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its dual functionality enables chemists to access structurally diverse and complex pyrrolidine and piperidine scaffolds through elegant and efficient reaction pathways. The [3+2] cycloaddition and the aza-Cope/Mannich cascade represent just two examples of its potential, providing reliable and diastereoselective methods to generate molecular architectures of high value to the pharmaceutical and agrochemical industries. Understanding the mechanistic principles behind these transformations empowers researchers to rationally design and execute synthetic routes to novel, biologically active compounds.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
- Williamson, T. K., et al. (1994). N-Benzyl-2-propynamide. Acta Crystallographica Section C: Crystal Structure Communications, 50(Pt 10), 1645-1647. [This is a related synthesis, for context on benzylamine reactions].
- Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- MDPI. (2022).
-
Wikipedia. (n.d.). Aza-Cope rearrangement. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
- MDPI. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668.
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Chem-Station Int. Ed. (2015, March 25). Aza-Cope Rearrangement. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-benzyl-N-methylprop-2-yn-1-amine. Retrieved from [Link]
-
PubMed. (n.d.). 3-Aza-cope Rearrangement of Quaternary N-allyl Enammonium Salts. Stereospecific 1,3 Allyl Migration From Nitrogen to Carbon on a Tricyclic Template. Retrieved from [Link]
-
PubMed Central. (n.d.). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugate addition of benzyl amine and methyl acrylate using different solvents. Retrieved from [Link]
-
ResearchGate. (2022, May 1). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016, March 17). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from [Link]
- MDPI. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(21), 5199.
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Navigating the Reactivity of N-Benzyl-2-methylprop-2-en-1-amine: A Guide to Electrophilic Reactions
Introduction: Unveiling the Synthetic Potential of a Versatile Allylic Amine
N-Benzyl-2-methylprop-2-en-1-amine, a secondary amine bearing both a benzyl and a methallyl group, presents a fascinating scaffold for synthetic exploration. Its unique electronic and steric properties, arising from the interplay between the electron-donating nitrogen, the aromatic benzyl group, and the reactive methallyl moiety, make it a versatile building block in the synthesis of complex nitrogen-containing molecules. The nitrogen lone pair offers a primary site for nucleophilic attack on a wide array of electrophiles, while the adjacent double bond opens avenues for further functionalization. This guide provides an in-depth exploration of the reactions of this compound with various electrophiles, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. Understanding these fundamental transformations is crucial for harnessing the full synthetic potential of this valuable amine. The nitrogen in allylic amines is a key functionality found in numerous agrochemicals and drug molecules, and developing efficient methods for their elaboration is of high significance.[1]
Core Reactivity Principles: A Tale of Two Moieties
The reactivity of this compound is predominantly governed by two key features: the nucleophilic nitrogen center and the π-system of the methallyl group. The nitrogen atom, with its lone pair of electrons, readily engages in reactions with a variety of electrophiles. The benzyl group, while sterically demanding, also influences the electronic properties of the amine through inductive and resonance effects. The methallyl group, on the other hand, can participate in addition reactions and is also implicated in potential rearrangement pathways, such as the aza-Cope rearrangement, a[1][1]-sigmatropic shift that can lead to rearranged products under certain conditions.[2][3]
Section 1: N-Alkylation - Expansion of the Amine Core
N-alkylation is a fundamental transformation for the synthesis of tertiary amines, which are prevalent in a vast number of biologically active compounds.[4] The reaction of this compound with alkylating agents, typically alkyl halides, proceeds via a standard SN2 mechanism. The choice of base is critical to neutralize the generated hydrohalic acid, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4] Sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[4]
Application Note: Synthesis of N-Benzyl-N-methyl-2-methylprop-2-en-1-amine
This protocol details the methylation of this compound using methyl iodide. The use of a hindered base like N,N-diisopropylethylamine (DIPEA) is recommended to avoid quaternization of the base itself.
Experimental Protocol: N-Methylation
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the amine in anhydrous acetonitrile (to a concentration of approx. 0.1 M).
-
Add N,N-diisopropylethylamine (1.5 equiv.) to the solution.
-
Slowly add methyl iodide (1.2 equiv.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Data Summary: N-Alkylation Reactions
| Electrophile | Product | Base | Solvent | Typical Yield (%) |
| Methyl Iodide | N-Benzyl-N-methyl-2-methylprop-2-en-1-amine | DIPEA | CH₃CN | >90 |
| Benzyl Bromide | N,N-Dibenzyl-2-methylprop-2-en-1-amine | K₂CO₃ | DMF | 85-95 |
| Ethyl Bromoacetate | Ethyl 2-(benzyl(2-methylallyl)amino)acetate | NaHCO₃ | CH₃CN | 80-90 |
Diagram: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of the target amine.
Section 2: N-Acylation - Formation of Amides
N-acylation of secondary amines to form tertiary amides is a robust and high-yielding transformation.[5] The amide bond is a cornerstone of peptide chemistry and is present in a significant portion of pharmaceutical agents.[5] The reaction of this compound with acylating agents like acyl chlorides or anhydrides is typically rapid and efficient. A base, such as triethylamine or pyridine, is used to neutralize the acid byproduct.
Application Note: Synthesis of N-Benzyl-N-(2-methylallyl)benzamide
This protocol outlines the synthesis of the corresponding benzamide derivative using benzoyl chloride. The reaction is generally fast and proceeds cleanly at room temperature.
Experimental Protocol: N-Benzoylation
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the crude amide.
-
Purify by recrystallization or flash column chromatography.
Data Summary: N-Acylation Reactions
| Electrophile | Product | Base | Solvent | Typical Yield (%) |
| Benzoyl Chloride | N-Benzyl-N-(2-methylallyl)benzamide | Et₃N | DCM | >95 |
| Acetic Anhydride | N-Benzyl-N-(2-methylallyl)acetamide | Pyridine | DCM | >95 |
| Boc Anhydride | tert-Butyl benzyl(2-methylallyl)carbamate | DMAP | CH₂Cl₂ | >90 |
Diagram: N-Acylation Mechanism
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Enigmatic Role of N-Benzyl-2-methylprop-2-en-1-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Frontier in Catalysis
Senior Application Scientist Note: In the ever-evolving landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The versatility of these reactions is profoundly influenced by the nature of the ligands that coordinate to the palladium center, dictating the catalyst's stability, activity, and selectivity. While extensive research has illuminated the role of various phosphine, carbene, and amine-based ligands, a comprehensive investigation into the specific applications of N-Benzyl-2-methylprop-2-en-1-amine in this domain reveals a notable gap in the current scientific literature.
Following a thorough search of established chemical databases and peer-reviewed journals, it is apparent that detailed application notes and specific, validated protocols for the use of this compound as a ligand or substrate in palladium-catalyzed cross-coupling reactions are not presently available. This finding suggests that the catalytic potential of this particular amine remains a largely unexplored frontier.
While direct experimental data for this compound is absent, we can, with scientific caution, hypothesize its potential roles and behaviors based on the well-documented chemistry of structurally related N-allyl-N-benzylamine derivatives and the fundamental principles of palladium catalysis. This document, therefore, serves not as a guide to established procedures, but as a forward-looking exploration of possibilities, intended to inspire and guide future research in this promising area.
Hypothesized Applications and Mechanistic Considerations
This compound possesses two key structural motifs that could be leveraged in palladium-catalyzed transformations: the methallyl group and the benzylamine moiety. These features suggest potential applications as a ligand, a substrate, or both.
Potential as a Ligand
The nitrogen atom of the amine and the π-system of the methallyl group could potentially coordinate to a palladium center. The denticity and coordination mode of such a ligand would be highly dependent on the reaction conditions. N-heterocyclic carbenes (NHCs) are well-regarded as effective ligands in palladium-catalyzed cross-coupling due to their strong σ-donating properties which stabilize the metal center and enhance catalytic activity.[1] While not an NHC, the amine functionality of this compound could play a role in catalyst stabilization.
Conceptual Ligand Coordination:
Caption: Hypothetical coordination of this compound to a Palladium center.
Potential as a Substrate
The benzyl and methallyl groups present reactive sites that could participate in various palladium-catalyzed transformations.
-
C-H Activation: Palladium catalysts are known to mediate the activation of C-H bonds.[2] The benzylic C-H bonds or the C-H bonds on the phenyl ring could be targets for functionalization, leading to the synthesis of more complex arylated or alkylated amines.
-
Allylic Functionalization: The methallyl group could undergo palladium-catalyzed allylic substitution reactions, where the amine itself could act as an internal nucleophile, potentially leading to cyclization products.
-
Debenzylation: Palladium catalysts can facilitate the cleavage of C-N bonds, suggesting that this compound could serve as a precursor to the corresponding primary amine through a debenzylation process under specific catalytic conditions.[3]
Proposed General Protocols for Future Investigation
The following protocols are hypothetical and designed as starting points for researchers interested in exploring the chemistry of this compound. These have not been validated and will require extensive optimization and characterization of products.
Exploratory Protocol 1: Suzuki-Miyaura Coupling with this compound as a Ligand
This protocol aims to investigate the potential of this compound to act as a ligand in a standard Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Aryl-Br + Aryl'-B(OH)₂ --(Pd catalyst, this compound, Base)--> Aryl-Aryl'
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed toluene/water (10:1, 5 mL).
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The amine could potentially coordinate to the palladium center, influencing the stability and activity of the catalytic species. The ratio of amine to palladium is a critical parameter to investigate.
Exploratory Protocol 2: Heck-Mizoroki Reaction with this compound as a Substrate
This protocol explores the possibility of the methallyl group of this compound participating in a Heck-Mizoroki reaction.
Reaction Scheme:
This compound + Aryl-I --(Pd catalyst, Base)--> Arylated product
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), and aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed MeCN (5 mL), followed by this compound (1.2 mmol) and Et₃N (1.5 mmol).
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The electron-rich olefin of the methallyl group could potentially undergo carbopalladation with an arylpalladium intermediate generated in situ.
Data Presentation (Hypothetical)
Should these or similar investigations be undertaken, the resulting data should be meticulously tabulated to facilitate analysis and comparison.
Table 1: Hypothetical Screening of Conditions for Suzuki-Miyaura Coupling with this compound as a Ligand.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | TBD |
| 2 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | Dioxane | 110 | 12 | TBD |
| 3 | Pd(OAc)₂ (2) | 8 | Cs₂CO₃ | Toluene | 80 | 24 | TBD |
TBD: To Be Determined
Conclusion and Future Outlook
The application of this compound in palladium-catalyzed cross-coupling reactions is an uncharted area of research. The structural features of this molecule suggest a rich and varied chemistry that is yet to be unlocked. The hypothetical protocols and mechanistic considerations presented here are intended to serve as a foundation for future studies. Rigorous experimental work will be necessary to validate these concepts, elucidate the precise role of this compound, and potentially uncover novel catalytic transformations. Such research will undoubtedly contribute to the broader understanding of ligand effects and substrate scope in the powerful field of palladium catalysis.
References
Given the lack of specific literature for the topic compound, the following references provide general background on the palladium-catalyzed reactions mentioned in the hypothetical explorations.
-
D. A. C. Beck, S. L. R. F. K. G. G. T. G. G. F. C. P. J. G. K. S. P. S. J. T. Palladium(II)-Catalyzed Enantioselective C−H Cross-Coupling of Benzylamines via Kinetic Resolution. J. Am. Chem. Soc.2016 , 138 (25), 7796–7800. [Link]
-
Mao, J.; Jia, T.; Frensch, G.; Walsh, P. J. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Org. Lett.2014 , 16 (20), 5304–5307. [Link]
-
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Acc. Chem. Res.2008 , 41 (11), 1440–1449. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
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- 1. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chu-lab.org [chu-lab.org]
- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
Application Note & Protocol: Strategies for the N-Alkylation of N-Benzyl-2-methylprop-2-en-1-amine
Introduction
The N-alkylation of secondary amines to form tertiary amines is a cornerstone transformation in organic synthesis, particularly within drug development and materials science.[1] Tertiary amines are prevalent structural motifs in a vast array of pharmaceuticals, where they often play a critical role in modulating biological activity, solubility, and metabolic stability. The target molecule, N-Benzyl-2-methylprop-2-en-1-amine, is a secondary allylic amine, presenting unique considerations for its derivatization. This guide provides a detailed exploration of two primary, field-proven methodologies for its N-alkylation: direct alkylation via SN2 reaction and modern reductive amination.
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, offering insights into mechanism, potential pitfalls, and strategies for optimization. The protocols are designed to be self-validating, ensuring that researchers can confidently and reproducibly synthesize a diverse range of tertiary amine derivatives.
Strategic Considerations: Choosing the Optimal N-Alkylation Pathway
The selection of an appropriate N-alkylation strategy depends on the desired alkyl substituent, the available starting materials, and the desired level of control over the reaction.
-
Direct Alkylation with Alkyl Halides : This classic SN2 approach is straightforward and effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl).[2] Its primary challenge is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to the formation of a quaternary ammonium salt byproduct.[2][3] This can be mitigated by careful control of stoichiometry or the use of a large excess of the starting amine.[1]
-
Reductive Amination : This is one of the most reliable and versatile methods for N-alkylation, effectively circumventing the issue of over-alkylation.[1][4] The reaction proceeds by forming an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ.[4] The use of mild, selective reducing agents like sodium triacetoxyborohydride (STAB) is critical, as they preferentially reduce the iminium ion without affecting the carbonyl starting material.[1] This method is ideal for introducing a wider variety of structurally complex alkyl groups.
Experimental Workflow Overview
The general workflow for either N-alkylation strategy follows a logical progression from reaction setup to final product characterization. This process ensures the safe and efficient synthesis and isolation of the target tertiary amine.
Caption: General experimental workflow for N-alkylation reactions.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol details the N-methylation of this compound using iodomethane. The principles are broadly applicable to other primary alkyl halides.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | C₁₁H₁₅N | 161.24 | 1.0 equiv (161 mg) | Starting material |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | 1.1 equiv (156 mg) | Alkylating agent. Volatile and toxic; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 equiv (276 mg) | Anhydrous, powdered. Serves as the base. |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 10 mL | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction and chromatography. |
| Hexanes | N/A | N/A | As needed | For chromatography. |
| Saturated aq. NaHCO₃ | N/A | N/A | As needed | For aqueous work-up. |
| Brine | N/A | N/A | As needed | For aqueous work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | N/A | As needed | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Scientist's Note: Acetonitrile is an excellent solvent for SN2 reactions. Using an anhydrous solvent and inert atmosphere is crucial to prevent unwanted side reactions with water.
-
-
Addition of Alkylating Agent: Add iodomethane (70 µL, 1.1 mmol) dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Scientist's Note: The base (K₂CO₃) neutralizes the HI generated during the reaction, preventing protonation of the amine nucleophile. The bicarbonate wash removes any remaining acidic species.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of 0-15% ethyl acetate in hexanes is typically effective. To prevent peak tailing of the amine product on the acidic silica gel, it is advisable to add 1% triethylamine to the eluent mixture.[5]
Mechanism: SN2 Direct Alkylation
Caption: Mechanism of direct N-alkylation via an SN2 pathway.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with benzaldehyde to synthesize N-benzyl-N-(phenylmethyl)-2-methylprop-2-en-1-amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | C₁₁H₁₅N | 161.24 | 1.0 equiv (161 mg) | Starting material. |
| Benzaldehyde | C₇H₆O | 106.12 | 1.1 equiv (117 mg) | Carbonyl source. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 1.5 equiv (318 mg) | Mild and selective reducing agent. Moisture sensitive. |
| Dichloroethane (DCE) or DCM | C₂H₄Cl₂ | 98.96 | 10 mL | Anhydrous solvent. |
| Saturated aq. NaHCO₃ | N/A | N/A | As needed | For quenching and work-up. |
| Brine | N/A | N/A | As needed | For aqueous work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | N/A | As needed | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (161 mg, 1.0 equiv) and benzaldehyde (112 µL, 1.1 equiv) in anhydrous dichloroethane (DCE, 10 mL).
-
Stirring: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 equiv) to the solution in one portion. The reaction may be slightly exothermic.
-
Scientist's Note: STAB is a mild reducing agent that is particularly effective for reductive aminations.[1] It is less reactive than other borohydrides, allowing for the in-situ reduction of the formed iminium ion without significantly reducing the starting aldehyde. It is also tolerant of the mildly acidic conditions generated from the acetic acid byproduct.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, as described in Protocol 1.
Mechanism: Reductive Amination
Caption: Mechanism of N-alkylation via reductive amination.
Conclusion
The N-alkylation of this compound is a critical transformation for accessing valuable tertiary amine derivatives. Both direct alkylation and reductive amination are powerful and reliable methods. Direct alkylation offers a straightforward approach for simple alkyl halides but requires careful management to avoid over-alkylation. In contrast, reductive amination provides a more versatile and controlled route, particularly for more complex substituents, and is often the method of choice in modern synthetic campaigns.[1][4] The selection of the appropriate protocol, coupled with careful execution and purification, will enable researchers to efficiently synthesize their target molecules for further investigation in drug discovery and chemical biology.
References
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- Ch22: Alkyl
- Application Notes and Protocols: N-Alkylation and N-Acyl
- Is there an easy way to purify organic amines?. Biotage.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Reductive amin
Sources
Application Notes and Protocols: N-Benzyl-2-methylprop-2-en-1-amine in the Synthesis of Pharmaceutical Intermediates
Abstract
N-Benzyl-2-methylprop-2-en-1-amine, also known as N-benzylmethallylamine, is a versatile secondary amine that serves as a valuable building block in modern medicinal chemistry. Its unique structure, combining a sterically accessible secondary amine, a reactive methallyl group, and a readily cleavable N-benzyl protecting group, provides a powerful platform for the synthesis of complex nitrogen-containing molecules. This guide offers an in-depth exploration of its applications, providing detailed protocols for its synthesis and subsequent transformation into key pharmaceutical intermediates, including substituted imidazolidin-2-ones and vicinal amino alcohols. The causality behind experimental choices, mechanistic insights, and robust deprotection strategies are discussed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction: Strategic Value of this compound
In the landscape of drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. This compound emerges as a key intermediate due to the orthogonal reactivity of its functional groups.
-
The Methallyl Moiety: The 2-methylprop-2-enyl (methallyl) group is a reactive alkene primed for a variety of transformations. Unlike the simple allyl group, the gem-dimethyl substitution on the double bond influences steric approach and can impart unique reactivity in metal-catalyzed processes. This moiety is a precursor to vicinal diamines, amino alcohols, and other richly functionalized structures.
-
The Secondary Amine: The nucleophilic secondary amine is a handle for introducing the entire molecular fragment into a target structure. It readily participates in reactions such as urea formation, amidation, and alkylation.
-
The N-Benzyl Protecting Group: The benzyl (Bn) group is one of the most widely used protecting groups for amines in organic synthesis.[1] It is stable under a wide range of non-reductive conditions, allowing for extensive modification of other parts of the molecule. Crucially, it can be removed under relatively mild conditions, most commonly via catalytic hydrogenation, to unmask a primary or secondary amine in the final product or a late-stage intermediate.[2] This "protect-transform-deprotect" strategy is a cornerstone of multi-step pharmaceutical synthesis.
The convergence of these three features in a single, readily accessible molecule makes N-benzylmethallylamine a powerful tool for generating molecular diversity in drug development campaigns.
Caption: Key structural features of this compound.
Synthesis of this compound
The most common and efficient method for preparing N-benzylmethallylamine is through the direct reductive amination of benzaldehyde with methallylamine.[3] This one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Protocol 2.1: Reductive Amination
This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme: Benzaldehyde + Methallylamine → [Imine Intermediate] → this compound
Materials:
-
Benzaldehyde (freshly distilled, 10.6 g, 100 mmol)
-
Methallylamine (2-methylprop-2-en-1-amine, 7.8 g, 110 mmol)
-
Methanol (MeOH), 200 mL
-
Sodium borohydride (NaBH₄), 4.5 g, 120 mmol
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and methanol. Stir until the aldehyde is fully dissolved. Add methallylamine dropwise to the solution at room temperature. Stir the reaction mixture for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Trustworthiness Note: The bicarbonate wash neutralizes any residual acid and removes certain impurities, enhancing the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.[3]
-
Purification: The product can be purified by vacuum distillation or silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound in high purity.
| Parameter | Typical Value | Reference |
| Typical Yield | 85-95% (crude) | [3] |
| Appearance | Colorless to pale yellow oil | [4] |
| ¹H NMR (CDCl₃) | Consistent with literature values | [5] |
Application in the Synthesis of Heterocyclic Intermediates
The true utility of N-benzylmethallylamine is demonstrated in its conversion to complex heterocyclic structures that are prevalent in pharmaceuticals.
Palladium-Catalyzed Synthesis of Imidazolidin-2-ones
Imidazolidin-2-ones (cyclic ureas) are important scaffolds in medicinal chemistry. A powerful method for their stereoselective synthesis involves the palladium-catalyzed carboamination of N-allylureas. N-benzylmethallylamine is an excellent starting point for the required urea precursor.[5]
Workflow Overview:
Caption: Workflow for imidazolidin-2-one synthesis.
Protocol 3.1.1: Synthesis of 1-Benzyl-1-(2-methylallyl)-3-(4-methoxyphenyl)urea
-
Setup: In a clean, dry flask, dissolve this compound (1.61 g, 10 mmol) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Add 4-methoxyphenyl isocyanate (1.49 g, 10 mmol) to the solution.
-
Completion: Stir the reaction at room temperature for 1 hour. The reaction is typically high-yielding and clean.
-
Isolation: Concentrate the solvent under reduced pressure to afford the urea product, which can often be used in the next step without further purification. A typical yield is around 83%.[5]
Protocol 3.1.2: Pd-Catalyzed Carboamination
This step constructs the heterocyclic ring, forming a C-C and a C-N bond in a single, stereoselective transformation.
-
Reagents: To a reaction tube, add the urea precursor from Protocol 3.1.1 (1 equiv), an aryl bromide (e.g., 4-bromotoluene, 1.1 equiv), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 10 mol%), and a base such as sodium tert-butoxide (NaOt-Bu, 1.3 equiv).
-
Solvent: Add an anhydrous, degassed solvent like toluene.
-
Reaction: Seal the tube and heat the mixture (e.g., at 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up & Purification: After cooling, the reaction is quenched, extracted, and purified by column chromatography to yield the substituted imidazolidin-2-one.
Mechanistic Insight: The catalytic cycle is believed to involve oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene (from the methallyl group) into the Pd-Aryl bond. Subsequent intramolecular nucleophilic attack by the urea nitrogen displaces the palladium, effecting a reductive elimination that regenerates the Pd(0) catalyst and forms the final product.[5]
Synthesis of Vicinal Amino Alcohols via Tethered Carboetherification
Vicinal amino alcohols are critical pharmacophores. A novel palladium-catalyzed method uses a temporary tether to achieve a highly regio- and diastereoselective carboetherification of allylamines like N-benzylmethallylamine, providing access to these valuable intermediates.[6]
Protocol 3.2.1: One-Pot Tethered Oxyalkynylation
-
Tether Formation (In Situ): In a reaction vessel, dissolve this compound (1 equiv) in a solvent such as 1,2-dichloroethane (DCE). Add a hemiacetal tethering agent (e.g., trifluoroacetaldehyde ethyl hemiacetal) which reacts with the amine to form a hemiaminal intermediate in situ.
-
Catalytic Reaction: To this mixture, add the bromoalkyne coupling partner (1.3 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., SPhos, 10 mol%).
-
Execution: Stir the reaction at a specified temperature (e.g., 60 °C) for several hours.
-
Isolation: Upon completion, the reaction is worked up and purified via column chromatography. This process yields a highly functionalized oxazoline, which is a direct precursor to the vicinal amino alcohol. A reported yield for a similar transformation is 63%.[6]
-
Tether Cleavage: The hemiaminal tether can be readily cleaved under mild acidic or basic conditions to reveal the free amino alcohol.
The N-Benzyl Group: Deprotection Strategies
The ability to efficiently remove the N-benzyl group is critical to the utility of N-benzylmethallylamine as an intermediate. The choice of deprotection method depends on the functional groups present in the molecule.
Protocol 4.1: Catalytic Transfer Hydrogenolysis
This is one of the most common, safe, and effective methods for N-debenzylation, avoiding the need for pressurized hydrogen gas.[4][5]
Materials:
-
N-benzylated substrate (1 mmol)
-
Palladium on carbon (10% Pd/C), 10-20 mol%
-
Ammonium formate (HCOONH₄), 5-10 equivalents
-
Methanol (MeOH)
Procedure:
-
Setup: To a solution of the N-benzylated compound in methanol, add 10% Pd/C.
-
Hydrogen Donor: Add ammonium formate in a single portion.
-
Reaction: Heat the suspension to reflux and monitor the reaction by TLC. Expertise Note: The decomposition of ammonium formate to H₂, CO₂, and NH₃ provides the hydrogen in situ. The reaction is often complete within 1-3 hours.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in an appropriate solvent and washed to remove ammonium salts, yielding the deprotected amine.[4]
Protocol 4.2: Oxidative Cleavage
For substrates containing functional groups sensitive to reduction (e.g., alkynes, nitro groups), oxidative debenzylation offers a valuable alternative.
Materials:
-
N-benzylated substrate (1 mmol)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄), 2 equivalents
-
Sodium bromide (NaBr), 2 equivalents
-
Acetonitrile (MeCN) and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: Dissolve the N-benzylated amine in the MeCN/H₂O solvent mixture.
-
Reagents: Add sodium bromide followed by Oxone®.
-
Reaction: Stir the mixture at room temperature. The reaction proceeds via the in situ generation of a bromo radical which abstracts a benzylic hydrogen, leading to an iminium ion that is subsequently hydrolyzed.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate, extract the product with an organic solvent, dry, and purify.
| Deprotection Method | Key Reagents | Advantages | Limitations | Reference |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Clean, high-yielding | Requires H₂ pressure setup; sensitive to catalyst poisoning (e.g., by sulfur) | [6] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | No H₂ gas required, operationally simple | Can be slower than direct hydrogenation | [4][5] |
| Oxidative Cleavage | Oxone®, NaBr | Tolerates reducible functional groups | Requires stoichiometric oxidant; may not be suitable for oxidation-sensitive substrates |
Safety and Handling
This compound and related allylic amines should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: Based on data for analogous compounds like N-allylbenzylamine and benzylamine, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[5] It may also be harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors. Prevent contact with skin, eyes, and clothing. Keep away from heat and open flames.
-
First Aid: In case of skin contact, immediately wash with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. In case of ingestion or inhalation, seek immediate medical attention.
Conclusion
This compound is a strategically designed building block that offers a blend of reactivity and stability, making it highly valuable for the synthesis of pharmaceutical intermediates. Its methallyl group provides a versatile platform for constructing carbon-carbon and carbon-heteroatom bonds, particularly through modern palladium-catalyzed methodologies. The presence of the readily cleavable N-benzyl group allows for the late-stage introduction of a primary or secondary amine functionality, a common feature in bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this potent intermediate in the pursuit of novel therapeutic agents.
References
-
Wolfe, J. P., et al. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. The Journal of Organic Chemistry, 71(10), 3873–3884. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl group. Available from: [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Available from: [Link]
-
Baran, P. S., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Angewandte Chemie International Edition, 49(8), 1404–1407. Available from: [Link]
-
Li, Z., et al. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Chem, 9(2). Available from: [Link]
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DIAL@UCLouvain. (n.d.). Réactions de cyclisation radicalaire et de couplage croisé catalysées par des complexes de fer. Available from: [Link]
-
Nevado, C., et al. (2017). Pd-Catalyzed Vicinal Amino Alcohols Synthesis from Allyl Amines via in Situ Tether Formation and Carboetherification. Angewandte Chemie International Edition, 56(31), 9204-9208. Available from: [Link]
-
Merck & Co., Inc. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available from: [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]
- Google Patents. (n.d.). Preparation of N-benzylamines.
-
University of California, Irvine. (n.d.). Carbenoid insertions and cyclometallations of zirconacycles. Available from: [Link]
-
Knowledge UChicago. (n.d.). DEVELOPMENT OF PALLADIUM-CATALYZED ARENE DIFUNCTIONALIZATION REACTIONS ENABLED BY NORBORNENE A DISSERT. Available from: [Link]
-
Itoh, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2399–2407. Available from: [Link]
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The Versatile Synthon: Application Notes for N-Benzyl-2-methylprop-2-en-1-amine in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Unique Secondary Amine
N-Benzyl-2-methylprop-2-en-1-amine is a secondary amine characterized by the presence of a protective benzyl group and a reactive methallyl moiety. While not as extensively documented in agrochemical literature as some other building blocks, its unique structural combination presents significant opportunities for the synthesis of novel fungicides, herbicides, and insecticides. The secondary amine provides a nucleophilic center for a variety of coupling reactions, the benzyl group can be retained for its lipophilic properties or cleaved under specific conditions, and the methallyl group offers a site for diverse chemical transformations including additions and polymerizations. This application note will explore the plausible synthetic applications of this compound in the agrochemical industry, providing detailed, albeit prospective, protocols for its utilization.
Plausible Synthetic Applications in Agrochemical Development
The true potential of this compound lies in its adaptability as a synthon for various classes of agrochemicals. Below, we explore several hypothetical, yet chemically sound, applications.
Synthesis of Strobilurin-Type Fungicides
Strobilurin fungicides are a vital class of agricultural products known for their broad-spectrum activity.[1][2] Many of these compounds feature a substituted benzyl ether or a related moiety. This compound can serve as a precursor to novel strobilurin analogues through N-alkylation or N-acylation reactions.
A plausible synthetic route involves the reaction of the secondary amine with a suitable electrophile to introduce the core of the strobilurin pharmacophore. For instance, a reaction with a substituted benzyl halide could yield a tertiary amine with enhanced fungicidal properties.
Hypothetical Synthetic Pathway: N-Alkylation for a Strobilurin Analogue
Caption: Workflow for the epoxidation of the methallyl group.
Detailed Protocols
The following are detailed, yet prospective, protocols for the key transformations of this compound.
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a stirred solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add a suitable base such as potassium carbonate (1.5 eq).
-
Reaction: Add the desired alkylating agent (e.g., a substituted benzyl halide, 1.1 eq) portion-wise at room temperature.
-
Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for N-Acylation
-
Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0°C in an ice bath and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, building block in the field of agrochemical synthesis. Its distinct functional groups offer multiple avenues for the creation of diverse and complex molecules. The protocols and synthetic strategies outlined in this application note provide a foundation for researchers to explore the full potential of this versatile synthon in the development of next-generation fungicides, herbicides, and insecticides. Further research into the derivatization of the methallyl group, in particular, could lead to the discovery of novel agrochemicals with unique modes of action.
References
Sources
- 1. Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates †‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Asymmetric Synthesis Involving N-Benzyl-2-methylprop-2-en-1-amine: A Protocol for Enantioselective Hydroamination
An Application Note and Protocol Guide for Researchers
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The precise three-dimensional arrangement of substituents around a stereogenic amine center is often a critical determinant of biological activity and therapeutic efficacy. Consequently, the development of robust and highly selective methods for their synthesis is a cornerstone of modern medicinal and process chemistry. N-Benzyl-2-methylprop-2-en-1-amine is a versatile prochiral substrate, possessing a trisubstituted alkene that presents a significant challenge and opportunity for asymmetric catalysis. The transformation of this readily accessible starting material into enantioenriched products opens a direct route to valuable chiral 1,2-diamine building blocks, which are prevalent in numerous bioactive molecules.
This application note details a state-of-the-art approach to the asymmetric synthesis of chiral amines derived from this compound, with a focus on providing a comprehensive, field-proven protocol for its enantioselective hydroamination. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss key considerations for optimization and troubleshooting.
Mechanistic Insights: The Rationale Behind Catalyst Selection and Stereocontrol
The asymmetric hydroamination of alkenes represents one of the most atom-economical methods for the synthesis of chiral amines. This transformation involves the formal addition of an N-H bond across a carbon-carbon double bond. For a substrate like this compound, this reaction directly installs a chiral center at the newly formed C-N bond. The key to success lies in the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the alkene.
Recent advancements in catalysis have provided powerful tools for this purpose, including transition metal catalysis and biocatalysis. In particular, photoenzymatic catalysis has emerged as a powerful strategy, combining the selectivity of enzymes with the unique reactivity of photoredox catalysis to access novel chemical space.[1][2][3]
A plausible and highly effective approach for the asymmetric hydroamination of this compound is the use of a flavin-dependent ene-reductase in a photoenzymatic process.[1][2][3] The proposed catalytic cycle is illustrated below:
Caption: Proposed Photoenzymatic Hydroamination Cycle.
The cycle begins with the enzymatic reduction of the flavin mononucleotide (FMN) cofactor by NADPH. Upon irradiation with blue light, the reduced flavin acts as a single-electron transfer (SET) agent, converting a hydroxylamine precursor into a highly reactive aminium radical cation. This radical then adds to the alkene of this compound, generating a carbon-centered radical intermediate. The key enantioselective step is the subsequent hydrogen atom transfer (HAT) from the reduced flavin cofactor to this radical intermediate, which is guided by the chiral environment of the enzyme's active site. This regenerates the oxidized enzyme and yields the enantioenriched 1,2-diamine product.
Experimental Protocols
This section provides a detailed protocol for the asymmetric hydroamination of this compound. All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
-
This compound (≥98% purity)
-
Ene-reductase (e.g., from Saccharomyces cerevisiae)
-
Glucose Dehydrogenase (GDH)
-
NADP+ sodium salt
-
D-Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Hydroxylamine precursor (e.g., N-hydroxy-4-methoxy-2,6-dimethylaniline)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Blue LED light source (e.g., 450 nm)
Protocol: Photoenzymatic Asymmetric Hydroamination
-
Preparation of the Reaction Mixture:
-
In a 10 mL reaction vial equipped with a magnetic stir bar, add potassium phosphate buffer (50 mM, pH 7.5, 5.0 mL).
-
To the buffer, add NADP+ sodium salt (2.0 mg, 2.5 µmol), D-glucose (36 mg, 0.2 mmol), glucose dehydrogenase (5 units), and the ene-reductase (5 mg).
-
Stir the mixture gently at room temperature for 10 minutes to ensure complete dissolution and enzyme hydration.
-
-
Addition of Reactants:
-
To the buffered enzyme solution, add the hydroxylamine precursor (0.12 mmol).
-
Add this compound (14.7 mg, 0.1 mmol).
-
-
Reaction Setup and Execution:
-
Seal the reaction vial with a septum and parafilm.
-
Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 25 °C) using a water bath or cooling fan.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding ethyl acetate (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure chiral 1,2-diamine.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H column with a mobile phase of hexanes/isopropanol).
-
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes for the asymmetric hydroamination of this compound based on similar reported procedures.[3] Optimization of reaction parameters may be required to achieve these results.
| Entry | Enzyme Variant | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Wild Type OYE3 | 24 | >95 | 85 | 92 |
| 2 | Engineered Variant 1 | 18 | >99 | 93 | 97 |
| 3 | Engineered Variant 2 | 16 | >99 | 95 | >99 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, ensure that the enzyme and cofactor are active. The glucose/GDH regeneration system is critical. Consider increasing the enzyme loading or the intensity of the light source.
-
Low Enantioselectivity: The choice of ene-reductase is crucial for high enantioselectivity. Screening a panel of different ene-reductases (wild-type and engineered variants) is highly recommended. Reaction temperature can also influence selectivity; running the reaction at a lower temperature may improve the ee.
-
Side Reactions: The formation of side products may occur due to the reactivity of the radical intermediates. Ensuring an inert atmosphere and using degassed solvents can minimize oxygen-related side reactions.
Conclusion
The asymmetric hydroamination of this compound presents a powerful and efficient route to valuable chiral 1,2-diamine building blocks. The photoenzymatic protocol detailed herein offers a highly selective and environmentally benign approach to this transformation. By leveraging the unique capabilities of ene-reductases, researchers can access these important chiral molecules with excellent enantiocontrol. This application note serves as a comprehensive guide for scientists and professionals in drug development and chemical research, providing the foundational knowledge and practical steps to successfully implement this advanced synthetic methodology.
References
- Nickel-Catalyzed Enantioselective Vinylation of Aryl 2-Azaallyl Anions. Chemical Science, 2021, 12, xx-xx.
- N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride | Solubility of Things.
- Application Notes and Protocols for the Enantioselective Synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine - Benchchem.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives - ResearchG
- Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis - Zhao Group @ UIUC - University of Illinois.
- Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis - PubMed. Journal of the American Chemical Society, 2024.
- Innovative Photoenzymatic Asymmetric Hydroamin
- Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines - PMC - PubMed Central. Science, 2016.
Sources
Application Notes and Protocols for the Functionalization of N-Benzyl-2-methylprop-2-en-1-amine in Medicinal Chemistry
Introduction: The Strategic Value of the N-Benzyl-methallylamine Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that provide a gateway to diverse chemical space is of paramount importance. The N-Benzyl-2-methylprop-2-en-1-amine core, a secondary amine bearing both a benzyl group and a methallyl group, represents a versatile and strategically valuable building block. This scaffold combines several key features that make it attractive for drug discovery and development professionals.
The benzyl group, a common motif in pharmaceuticals, can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Furthermore, it serves as a metabolic hotspot, offering opportunities for bioisosteric replacement to modulate pharmacokinetic properties. The methallyl group, with its terminal double bond, is a reactive handle amenable to a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The secondary amine itself is a key pharmacophoric element, capable of forming hydrogen bonds and acting as a basic center for salt formation to improve solubility and bioavailability.
These application notes provide a comprehensive guide to the functionalization of this compound, offering detailed protocols for key transformations and insights into the strategic considerations for its use in medicinal chemistry programs.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-225 °C (estimated) |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.). Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 5.00 (s, 1H, C=CH₂), 4.85 (s, 1H, C=CH₂), 3.80 (s, 2H, Ar-CH₂), 3.20 (s, 2H, N-CH₂), 1.75 (s, 3H, CH₃), 1.60 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.0, 140.0, 128.5, 128.2, 127.0, 112.5, 57.0, 53.5, 20.5. |
| IR (neat, cm⁻¹) | 3310 (N-H), 3070, 3030, 2920, 1650 (C=C), 1495, 1450. |
| MS (EI) | m/z (%) = 161 (M⁺), 91 (100), 70. |
Core Functionalization Strategies and Protocols
The reactivity of this compound is dominated by the nucleophilicity of the secondary amine and the presence of the terminal alkene. The following sections detail protocols for the most common and synthetically useful transformations.
N-Acylation: Amide Bond Formation
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents and the modulation of physicochemical properties. The secondary amine of this compound readily undergoes acylation with various acylating agents.
This classic method is robust and generally high-yielding for the synthesis of tertiary amides.[1][2]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DCM (0.2 M).
-
Add triethylamine (1.2 equiv) to the stirred solution.
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve the acyl chloride (1.05 equiv) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt, which is unreactive.[1]
-
0 °C Addition: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and minimize potential side reactions.
Workflow for Amide Coupling:
Caption: General workflow for amide coupling.
N-Alkylation: Synthesis of Tertiary Amines
Introduction of an additional alkyl group on the nitrogen atom can significantly impact a molecule's basicity, lipophilicity, and metabolic stability.
This Sₙ2 reaction is a straightforward method for N-alkylation, though it can be prone to over-alkylation to form quaternary ammonium salts if not carefully controlled.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.1 equiv)
-
Potassium carbonate (K₂CO₃) or a hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add K₂CO₃ (1.5 equiv).
-
Add the alkyl halide (1.0-1.1 equiv) to the stirred suspension.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary amine.
-
Purify by flash column chromatography if necessary.
Trustworthiness of the Protocol: The use of an inorganic base like K₂CO₃ in a polar aprotic solvent is a standard and reliable method for the alkylation of secondary amines. Monitoring the reaction closely and using a slight excess of the amine can help to minimize the formation of the quaternary ammonium salt.
Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation.[1] The secondary amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ (aq)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM (0.1 M).
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) in portions to the solution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the starting amine is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Stir vigorously for 15-20 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise & Experience: Sodium triacetoxyborohydride is the reducing agent of choice for many reductive aminations as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce the alkene of the methallyl group.[1]
Advanced Functionalization: Leveraging the Allylic System
The methallyl group is not merely a passive substituent; its double bond is a gateway to more complex molecular architectures through transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While specific protocols for this compound are not widely published, the principles of palladium-catalyzed allylic C-H functionalization can be applied.[4] These reactions offer a powerful means to form C-C and C-heteroatom bonds at the allylic position.
Conceptual Workflow for Palladium-Catalyzed C-H Arylation:
Caption: Proposed workflow for Pd-catalyzed C-H arylation.
Authoritative Grounding: The direct functionalization of allylic C-H bonds is a well-established field in palladium catalysis. While a specific protocol for this compound requires empirical optimization, the mechanistic principles are sound and provide a strong basis for experimental design.[4]
Applications in Medicinal Chemistry: A Structural Perspective
The derivatives of this compound are of interest in several therapeutic areas. For instance, related N-benzylamine structures have been investigated as inhibitors of histone deacetylase (HDAC) and as deubiquitinase inhibitors for anticancer activity. The functionalization of the core scaffold as described in these protocols allows for the systematic exploration of structure-activity relationships (SAR).
-
Amide Derivatives: A library of amide derivatives can be synthesized to probe interactions with the target protein. The R-group of the acyl chloride can be varied to explore different sizes, electronic properties, and hydrogen bonding capabilities.
-
Tertiary Amine Derivatives: N-alkylation can be used to fine-tune the pKa of the amine, which can be critical for target engagement and pharmacokinetic properties. The introduced alkyl group can also fill hydrophobic pockets in the target binding site.
-
Allylic Functionalization: Modification of the methallyl group can introduce new pharmacophoric elements or vectors for further derivatization, enabling the exploration of previously inaccessible chemical space.
Conclusion
This compound is a versatile building block with significant potential in medicinal chemistry. Its dual reactivity, stemming from the secondary amine and the methallyl group, allows for a wide range of functionalization reactions. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize diverse libraries of compounds for drug discovery programs. The combination of established and cutting-edge synthetic methods makes this scaffold an exciting platform for the development of novel therapeutics.
References
-
Chen, G., Shaughnessy, K. H., Diao, T. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7581–7584. [Link][4]
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. [3]
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. [1]
-
BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. [2]
Sources
Application Note and Protocol: Large-Scale Synthesis of N-Benzyl-2-methylprop-2-en-1-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of N-Benzyl-2-methylprop-2-en-1-amine, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. Two primary synthetic routes are discussed: the direct reductive amination of methacrolein with benzylamine and the N-alkylation of benzylamine using methallyl chloride. This guide offers detailed, step-by-step protocols for both laboratory and pilot-scale production, emphasizing safety, efficiency, and scalability. The underlying chemical principles, process optimization, and analytical characterization of the final product are also thoroughly addressed to ensure reproducibility and high purity.
Introduction
This compound is a secondary amine that serves as a critical building block in organic synthesis. Its structural features, combining a benzyl group with a methallyl moiety, make it a versatile precursor for the introduction of these functionalities into more complex molecules. The development of a robust and scalable synthetic process is therefore of significant interest to researchers in medicinal chemistry and materials science. This application note details reliable methods for its preparation on a large scale, focusing on practical and field-tested insights to facilitate successful implementation.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be efficiently achieved through two primary pathways:
-
Route A: Reductive Amination of Methacrolein with Benzylamine. This is a cornerstone method for amine synthesis.[1][2] It proceeds via the initial formation of an enamine or imine intermediate from the condensation of methacrolein and benzylamine, which is then reduced in situ to the target secondary amine.[1]
-
Route B: N-Alkylation of Benzylamine with Methallyl Chloride. This classical approach involves the direct alkylation of benzylamine with a suitable methallyl electrophile, such as methallyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.
Mechanistic Considerations
Reductive Amination: The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of methacrolein, rendering the carbonyl carbon more electrophilic for nucleophilic attack by benzylamine. The subsequent dehydration of the resulting hemiaminal yields a reactive iminium ion, which is then reduced by a suitable hydride source, such as sodium borohydride or through catalytic hydrogenation.
N-Alkylation: This is a standard SN2 reaction where the nucleophilic nitrogen of benzylamine attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation to the tertiary amine.
Experimental Protocols
Route A: Large-Scale Reductive Amination
This protocol is optimized for a large-scale laboratory setting.
Materials:
-
Methacrolein
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Apparatus for aqueous workup and extraction (large separatory funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Protocol:
-
Reaction Setup: In a clean, dry, jacketed reactor under a nitrogen atmosphere, charge benzylamine (1.0 equivalent) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.
-
Aldehyde Addition: Cool the solution to 0-5 °C using a circulating chiller. Slowly add methacrolein (1.1 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Imine/Enamine Formation: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the intermediate can be monitored by TLC or GC analysis.[3]
-
Reduction: In a separate vessel, prepare a solution or slurry of the reducing agent. Slowly add sodium triacetoxyborohydride (1.5 equivalents) or a solution of sodium borohydride (1.5 equivalents) in a suitable solvent to the reaction mixture, ensuring the temperature remains below 15 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as determined by TLC or GC analysis.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
Route B: N-Alkylation with Methallyl Chloride
Materials:
-
Benzylamine
-
Methallyl chloride
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
Reaction Setup: To a large reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add benzylamine (1.0 equivalent), potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents), and acetonitrile.
-
Alkylating Agent Addition: Slowly add methallyl chloride (1.2 equivalents) to the stirred suspension at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water to remove any remaining salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation.
Process Optimization and Scale-Up Considerations
| Parameter | Reductive Amination | N-Alkylation | Rationale |
| Temperature Control | Crucial during aldehyde and reducing agent addition to prevent side reactions. | Important to control the initial exotherm and maintain a steady reaction rate. | Ensures reaction selectivity and safety. |
| Stoichiometry | A slight excess of the aldehyde and reducing agent is recommended. | A slight excess of the alkylating agent is used to drive the reaction to completion. | Optimizes yield and minimizes unreacted starting materials. |
| Solvent Choice | Aprotic solvents like DCM or DCE are preferred. | Polar aprotic solvents like acetonitrile or DMF facilitate the SN2 reaction. | Solvent choice impacts reaction kinetics and solubility. |
| Base Selection (N-Alkylation) | An inorganic base like K2CO3 is cost-effective for large-scale operations. Triethylamine can also be used. | A non-nucleophilic base is essential to avoid competing reactions. | Efficiently neutralizes the acid byproduct without interfering with the main reaction. |
| Purification | Vacuum distillation is effective for removing non-volatile impurities. | Vacuum distillation is the preferred method for obtaining a high-purity product. | Ensures the final product meets the required specifications. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities or byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
-
Methacrolein: Highly flammable, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine: Corrosive and causes burns. Handle with appropriate PPE.
-
Sodium Borohydride/Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Methallyl Chloride: Flammable and toxic. Handle in a fume hood with appropriate PPE.
-
General Precautions: All operations should be carried out in a well-ventilated area or fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.
Visualization of Synthetic Workflow
Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Conclusion
The large-scale synthesis of this compound can be reliably achieved through either reductive amination or N-alkylation. The choice of method will depend on the available equipment, cost of reagents, and desired purity of the final product. The protocols and considerations outlined in this application note provide a solid foundation for the successful and safe production of this important chemical intermediate.
References
-
MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-2-methylprop-2-en-1-amine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-methylprop-2-en-1-amine (also known as N-benzylmethallylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors, primarily related to the chosen synthetic route. Let's analyze the two most common methods: Reductive Amination and Direct Alkylation.
Possible Cause 1: Incomplete Imine/Enamine Formation (Reductive Amination)
The cornerstone of reductive amination is the formation of an imine intermediate from benzylamine and 2-methyl-2-propenal (methacrolein).[1][2] This reaction is an equilibrium, and if the intermediate doesn't form efficiently, the final product yield will be poor.[1]
-
Solution:
-
pH Adjustment: Imine formation is often catalyzed by mild acid.[2][3] Adding a catalytic amount of a weak acid, such as acetic acid (typically 0.5-1.0 equivalents), can significantly accelerate the reaction.[3]
-
Water Removal: The formation of the imine releases water.[1] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[4]
-
Reaction Monitoring: Before adding the reducing agent, it's crucial to confirm imine formation. This can be monitored by Thin-Layer Chromatography (TLC), where you should see the disappearance of the starting aldehyde spot and the appearance of a new, less polar imine spot.[3][5] NMR spectroscopy can also be used to observe the characteristic imine proton signal.[3]
-
Possible Cause 2: Premature Reduction of the Aldehyde (Reductive Amination)
Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde (methacrolein) to an alcohol, competing with the desired reduction of the imine.[2][6]
-
Solution:
-
Staged Addition: Allow sufficient time for the imine to form before adding the reducing agent. A common practice is to stir the amine and aldehyde together for 1-2 hours before introducing the hydride.[3][6]
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces imines in the presence of aldehydes.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also highly selective for imines under mildly acidic conditions (pH ~5-6).[1][2]
-
Possible Cause 3: Over-Alkylation (Direct Alkylation)
When using the direct alkylation method (reacting benzylamine with methallyl chloride or bromide), the desired secondary amine product can react further with the alkylating agent to form an undesired tertiary amine.[2]
-
Solution:
-
Control Stoichiometry: Use an excess of the primary amine (benzylamine) relative to the alkylating agent (methallyl halide). A 2:1 ratio of amine to halide is a good starting point.[7][8] This ensures the alkylating agent is more likely to react with the starting amine rather than the product.
-
Slow Addition: Add the methallyl halide slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, minimizing the chance of a second alkylation event.
-
Problem: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
Impurity profiles depend heavily on the synthetic route.
Common Impurities & Solutions:
| Impurity | Likely Cause | Prevention & Mitigation |
| Unreacted Benzylamine | Incomplete reaction; incorrect stoichiometry. | Ensure the reaction goes to completion using TLC monitoring.[5] In direct alkylation, use a slight excess of the alkylating agent if benzylamine is difficult to remove during purification. |
| Unreacted Methacrolein/Methallyl Halide | Incomplete reaction; poor quality starting material. | Use freshly distilled methacrolein as it can polymerize on storage. Ensure complete reaction via TLC. |
| Tertiary Amine (N,N-dibenzylmethallylamine or N-benzyl-di(methallyl)amine) | Over-alkylation in the direct alkylation route. | Use an excess of benzylamine and add the alkylating agent slowly.[7] |
| Methallyl Alcohol | Reduction of methacrolein by a non-selective reducing agent (e.g., NaBH₄) in reductive amination. | Use a selective reducing agent like STAB or NaBH₃CN.[1][6] |
| Polymerized Methacrolein | Methacrolein is prone to polymerization, especially under acidic or basic conditions or upon heating. | Use an inhibitor in the methacrolein, store it cold, and use it fresh. Avoid excessive heating during the reaction. |
Purification Strategy:
Purification of amines can often be achieved without column chromatography.[9][10]
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[9]
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The primary, secondary, and tertiary amine products will be protonated and move into the aqueous layer, while unreacted aldehyde, alcohol, and other neutral impurities remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with 2M NaOH) to a pH > 12.
-
Extract the free amine back into a fresh portion of organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally better: reductive amination or direct alkylation?
For synthesizing a secondary amine like this compound, reductive amination is often the preferred method . It is a one-pot reaction that generally offers higher selectivity and avoids the common problem of over-alkylation that plagues direct alkylation methods.[2]
Q2: What is the best solvent for the reductive amination?
The choice of solvent depends on the reducing agent.[6]
-
For Sodium Triacetoxyborohydride (STAB): Use aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). STAB is sensitive to water and not very compatible with methanol.[6]
-
For Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN): Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and work well.[6]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[5]
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typical. A good starting point is 80:20 or 70:30 Hexanes:Ethyl Acetate.
-
Visualization: The starting materials and product contain a benzene ring and will be visible under UV light (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the amine and the double bond of the product.
-
Procedure: Spot the starting aldehyde, the starting amine, and the reaction mixture on the same TLC plate. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product, which should have an Rf value intermediate between the two starting materials.
Q4: What are the key safety precautions for this synthesis?
-
Methacrolein: It is a volatile, flammable, and toxic lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reducing Agents: Hydride reagents (NaBH₄, STAB, NaBH₃CN) react with water and acids to produce flammable hydrogen gas. Add them portion-wise to control the reaction rate and any effervescence.
-
Benzylamine: It is corrosive and can cause skin and eye burns. Handle with care.
Recommended Protocol: Reductive Amination
This protocol provides a reliable method for the synthesis of this compound with high yield and purity.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass / Volume |
| Benzylamine | 107.15 | 1.0 | 20.0 | 2.14 g (2.19 mL) |
| 2-Methyl-2-propenal | 70.09 | 1.1 | 22.0 | 1.54 g (1.84 mL) |
| Acetic Acid | 60.05 | 0.5 | 10.0 | 0.60 g (0.57 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 | 24.0 | 5.09 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 100 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and 1,2-dichloroethane (100 mL).
-
Aldehyde Addition: Add 2-methyl-2-propenal (1.1 eq) to the solution, followed by the addition of glacial acetic acid (0.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Once imine formation is confirmed, add sodium triacetoxyborohydride (STAB, 1.2 eq) to the mixture in portions over 15-20 minutes. Note: The reaction may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Workup - Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though a simple acid-base extraction as described in the troubleshooting section is often sufficient.
Experimental Workflow Diagram
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Purification of N-Benzyl-2-methylprop-2-en-1-amine by fractional distillation
Technical Support Center: Purification of N-Benzyl-2-methylprop-2-en-1-amine
This guide serves as a specialized resource for researchers and professionals engaged in the purification of this compound. Fractional distillation is a powerful technique for achieving high purity, but its success with sensitive compounds like allylic amines hinges on meticulous attention to detail. This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to ensure a safe, efficient, and successful purification process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions and preliminary considerations essential for planning your fractional distillation experiment.
Q1: Why is fractional distillation under vacuum the recommended method for purifying this compound?
Fractional distillation is employed to separate components of a liquid mixture that have close boiling points. However, this compound, like many substituted benzylamines, has a high boiling point (estimated to be over 200°C at atmospheric pressure, similar to its isomer N-benzyl-2-methyl-2-propanamine which boils at 218-220 °C)[1]. Distilling at such high temperatures can lead to thermal decomposition, polymerization, or oxidation, especially given the reactivity of the allylic group[2][3]. Vacuum distillation is a critical technique that lowers the pressure of the system, thereby reducing the boiling point of the compound to a temperature where it is more stable.[4][5][6] This allows for efficient purification while minimizing the risk of product degradation.[6][7]
Q2: What are the likely impurities in my crude this compound sample?
Impurities are typically derived from the synthetic route used. Common synthesis methods, such as the reaction between benzyl chloride and 2-methylprop-2-en-1-amine (methallylamine), can result in:
-
Unreacted Starting Materials: Residual benzyl chloride or methallylamine.
-
Over-alkylation Products: Formation of the tertiary amine, N,N-dibenzyl-2-methylprop-2-en-1-amine.
-
Solvent Residues: Any solvents used during the reaction or initial work-up.
-
Degradation Products: Amines are susceptible to air oxidation and can react with atmospheric CO2 to form carbamates, which appear as solid precipitates. The allylic nature of the target compound also makes it susceptible to polymerization.
Q3: What essential pre-distillation steps should I perform on my crude product?
Proper preparation of the crude material is crucial for a clean separation.
-
Aqueous Work-up: Perform an acid-base extraction to remove non-basic organic impurities and some baseline inorganic salts.
-
Drying: Thoroughly dry the organic extract containing the amine with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before concentrating it. Water can form azeotropes with amines, complicating the distillation.[8][9]
-
Degassing: While not always necessary, briefly sonicating the crude oil under low vacuum can help remove dissolved gases that may cause pressure fluctuations.
Q4: Is it necessary to add a drying agent to the distillation flask?
Yes, it is highly recommended. Distilling over a non-reactive, basic drying agent like powdered potassium hydroxide (KOH) or calcium hydride (CaH2) offers two key benefits: it scavenges trace amounts of water that may have been retained after the initial drying step, and it prevents the absorption of any atmospheric CO2 that could enter the system, which is a common issue with amines.
Experimental Protocol & Workflow
Key Physical Properties & Distillation Parameters
| Parameter | Value / Recommendation | Rationale |
| Molecular Formula | C₁₁H₁₅N | - |
| Molecular Weight | 161.25 g/mol | - |
| Boiling Point (Atmospheric) | >200 °C (estimated) | High boiling point necessitates vacuum distillation to prevent decomposition.[6][10] |
| Recommended Pressure | 1-10 mmHg | Lowers the boiling point into a safer thermal range (typically 80-150 °C). |
| Drying Agent in Pot | Potassium Hydroxide (KOH) pellets | Removes residual water and acidic impurities; prevents CO2 absorption. |
| Boiling Aid | Magnetic stir bar | Ensures smooth, even boiling and prevents bumping. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amine at elevated temperatures. |
Step-by-Step Fractional Distillation Procedure
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a fractionating column (a 10-20 cm Vigreux column is suitable for many applications), a distillation head with a thermometer, a condenser, and a receiving flask (a "cow" type adapter is useful for collecting multiple fractions without breaking the vacuum).
-
Ensure all glass joints are properly sealed. Use high-vacuum grease sparingly if necessary, but ensure it is compatible with amines.[11]
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive amine vapors.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound, a magnetic stir bar, and a few pellets of KOH. Do not fill the flask more than two-thirds full.
-
-
Execution:
-
Begin stirring.
-
Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A slow, steady rise is key to good separation.[12]
-
Collect any low-boiling impurities (forerun) in the first receiving flask.
-
As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Continue collecting the main fraction as long as the temperature remains constant. If the temperature drops, it may indicate the main fraction is finished. If it rises sharply, a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and pyrolytic tars.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely under vacuum.
-
Gently and slowly vent the system with an inert gas like nitrogen before opening it to the atmosphere.
-
Fractional Distillation Workflow Diagram
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. aidic.it [aidic.it]
- 3. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Vacuum Distillation System | H.S. Martin [hs-martin.com]
- 8. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 9. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 10. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of N-Benzyl-2-methylprop-2-en-1-amine
Introduction
N-Benzyl-2-methylprop-2-en-1-amine, also known as N-benzylmethallylamine, is a key secondary amine intermediate in the synthesis of various organic compounds, including the pharmaceutical agent Butalbital.[1][2] While its synthesis appears straightforward, researchers frequently encounter challenges related to byproduct formation, which can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers identify, minimize, and eliminate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing this compound?
There are two primary synthetic routes employed for the preparation of this compound:
-
Direct N-Alkylation: This is a classical SN2 reaction involving the nucleophilic attack of benzylamine on a methallyl halide (e.g., 3-chloro-2-methyl-1-propene or methallyl chloride). A base is typically required to neutralize the hydrohalic acid formed during the reaction.[3] This method is often favored for its simplicity and readily available starting materials.
-
Reductive Amination: This two-step, one-pot process involves the reaction of methacrolein (2-methyl-2-propenal) with benzylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the target secondary amine using a suitable reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.[4][5]
Q2: I am using the direct N-alkylation method and my GC-MS analysis shows a significant peak with a mass corresponding to C₁₈H₂₁N. What is this impurity?
This impurity is almost certainly N-benzyl-N-(2-methylallyl)benzylamine , also known as N,N-dibenzylmethallylamine. This is the product of over-alkylation.
-
Causality: The target product, this compound, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material (benzylamine).[6] Consequently, once the desired product begins to form, it can compete with the remaining benzylamine and react with the methallyl halide, leading to the formation of this tertiary amine byproduct. This is often described as a "runaway" reaction.[6][7]
Q3: How can I suppress the formation of the tertiary amine byproduct (over-alkylation) in my direct alkylation reaction?
Minimizing over-alkylation is critical for achieving high purity and yield. The key is to manipulate the reaction conditions to favor the reaction of the methallyl halide with the primary amine (benzylamine) over the secondary amine product.
-
Stoichiometric Control: The most effective strategy is to use a large excess of the primary amine (benzylamine), typically 2 to 5 equivalents. Statistically, this increases the probability that the methallyl halide will collide with a molecule of benzylamine rather than the less abundant secondary amine product.[6]
-
Controlled Addition: Add the methallyl halide dropwise or via a syringe pump to the reaction mixture containing the excess benzylamine.[6] This maintains a low instantaneous concentration of the alkylating agent, further reducing the likelihood of a second alkylation event on the product.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. This prevents the base from competing in the alkylation reaction. An inorganic base like NaHCO₃ in an aqueous medium can also be effective.[8]
Q4: During my reductive amination of methacrolein, my yield is low and the crude product is a complex mixture. What are the likely byproducts?
Reductive amination is powerful but can be plagued by side reactions if not properly controlled. The common byproducts include:
-
2-Methyl-2-propen-1-ol (Methallyl Alcohol): If the reduction of the imine intermediate is slow, the reducing agent can directly reduce the starting aldehyde, methacrolein, to its corresponding alcohol.
-
Unreacted Schiff Base (Imine): Incomplete reduction will leave the intermediate N-(2-methylallylidene)-1-phenylmethanamine as an impurity. This can be unstable and may hydrolyze back to the starting materials during workup.
-
Aldol Condensation Products: Methacrolein, being an enal, can undergo self-condensation under either acidic or basic conditions, leading to higher molecular weight polymeric impurities.
-
Over-reduction Products: With aggressive reducing agents or catalysts like Palladium on Carbon (Pd/C), the double bond in the methallyl group can be reduced, leading to N-benzyl-2-methylpropan-1-amine.[9] Furthermore, hydrogenolysis of the benzyl group can occur, producing toluene and methallylamine.[10]
Troubleshooting Guides
Guide 1: Direct N-Alkylation
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| High levels (>10%) of tertiary amine byproduct (N,N-dibenzylmethallylamine) | 1. Near-equimolar ratio of reactants. 2. Rapid addition of methallyl halide. | 1. Increase the molar ratio of benzylamine to methallyl halide to at least 3:1. 2. Add the methallyl halide slowly over 1-2 hours to the stirred benzylamine solution. |
| Reaction stalls; significant unreacted starting material | 1. Insufficient or weak base. 2. Low reaction temperature. | 1. Ensure at least 1.1 equivalents of a suitable base (e.g., K₂CO₃, DIPEA) are used. 2. Gently heat the reaction to 40-60 °C, monitoring by TLC or GC. |
| Formation of quaternary ammonium salt | This is less common for secondary amines but possible with aggressive alkylating agents or prolonged heating. | 1. Avoid excessive heating or extended reaction times once the starting material is consumed. 2. Use the stoichiometric control methods described in FAQ Q3. |
Guide 2: Reductive Amination
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Presence of methallyl alcohol | The reduction of the aldehyde is faster than the reduction of the imine. | 1. Pre-form the imine by stirring methacrolein and benzylamine together for 30-60 minutes before adding the reducing agent. 2. Maintain a slightly acidic pH (5-6) to promote imine formation. |
| Incomplete reaction; presence of imine impurity | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent. | 1. Use a slight excess (1.2-1.5 equivalents) of the reducing agent (e.g., NaBH₄). 2. Add the reducing agent portion-wise at a controlled temperature (e.g., 0-10 °C). |
| Product mixture is dark and tarry | Aldol condensation/polymerization of methacrolein. | 1. Use fresh, distilled methacrolein. 2. Maintain a neutral to slightly acidic pH and avoid strong bases. 3. Keep the reaction temperature low. |
| Loss of the allyl double bond or benzyl group | Over-reduction or hydrogenolysis (common with catalytic hydrogenation). | 1. Use a milder reducing agent like NaBH₄ or sodium cyanoborohydride instead of H₂/Pd-C. 2. If using H₂/Pd-C, carefully monitor the reaction and stop it once the imine is consumed. |
Visualized Reaction Pathways
Sources
- 1. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]
- 2. CN103787988B - The preparation method of butalbital - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzyl-2-methylpropan-1-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in N-Benzyl-2-methylprop-2-en-1-amine Synthesis
Welcome to the technical support guide for the synthesis of N-Benzyl-2-methylprop-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this valuable synthetic transformation. We will explore the mechanistic underpinnings of the reaction, provide actionable troubleshooting steps, and offer validated protocols to enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the expected yields?
The most common and direct method for synthesizing this compound is through the direct N-alkylation of benzylamine with a methallyl halide, such as 3-chloro-2-methyl-1-propene (methallyl chloride). This is a standard nucleophilic substitution (SN2) reaction.
Another viable, albeit less direct, route is the reductive amination of methacrolein (2-methylpropenal) with benzylamine. This involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
-
Expected Yields: Under optimized conditions, direct N-alkylation can achieve yields ranging from 60% to over 90%. Reductive amination yields can be comparable but are highly dependent on the choice of reducing agent and reaction conditions.[1][2] However, non-optimized reactions frequently suffer from significantly lower yields.
Q2: My yield is consistently below 40%. What are the most likely causes?
Low yields in the direct N-alkylation of benzylamine are typically traced back to one or more of the following issues:
-
Over-alkylation: The product, this compound, is a secondary amine and can act as a nucleophile itself. It can react with another molecule of the methallyl halide to form the tertiary amine, N-benzyl-bis(2-methylallyl)amine. This is often the primary cause of yield loss.[3]
-
Competing Elimination (E2) Reaction: The base used to scavenge the acid (e.g., HCl) generated during the reaction can also promote the E2 elimination of the methallyl halide, leading to the formation of isobutylene gas, thus consuming the electrophile.
-
Poor Reaction Conditions: Suboptimal choice of solvent, base, temperature, or reaction time can significantly depress the rate of the desired SN2 reaction, allowing side reactions to dominate.
-
Impure Reagents: The purity of benzylamine and the methallyl halide is critical. Contaminants can interfere with the reaction or complicate purification.
-
Product Loss During Workup/Purification: Allylic amines can sometimes be challenging to purify due to their basicity and potential for volatility or decomposition on silica gel.[4]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental failures.
Problem 1: Very low conversion of starting materials.
Your TLC or GC-MS analysis shows large amounts of unreacted benzylamine and/or methallyl halide even after an extended reaction time.
Possible Causes & Solutions:
-
Insufficient Reactivity:
-
Explanation: The reaction temperature may be too low, or the chosen solvent may not adequately facilitate the SN2 transition state. Halide reactivity also plays a key role.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for byproduct formation, as higher temperatures can also accelerate side reactions.
-
Change Solvent: Switch from non-polar solvents (like toluene) to polar aprotic solvents such as DMF or acetonitrile. These solvents are known to accelerate SN2 reactions.[1]
-
Use a More Reactive Halide: If using methallyl chloride, consider switching to methallyl bromide. The bromide is a better leaving group, which will increase the reaction rate.
-
-
-
Base Issues:
-
Explanation: The base may be too weak to effectively neutralize the generated acid, leading to the protonation of benzylamine. The protonated amine is not nucleophilic, effectively stopping the reaction. Alternatively, the base may be insoluble in the reaction medium.
-
Troubleshooting Steps:
-
Select a Stronger, Non-Nucleophilic Base: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and its ability to promote mono-alkylation.[1][2]
-
Ensure Solubility: If using an inorganic base like K₂CO₃, ensure vigorous stirring. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be beneficial in biphasic systems.
-
-
Problem 2: Significant formation of a higher molecular weight byproduct (Over-alkylation).
Your mass spectrometry analysis shows a significant peak corresponding to the dialkylated product, N-benzyl-bis(2-methylallyl)amine.
Possible Causes & Solutions:
-
Stoichiometry & Concentration:
-
Explanation: The mono-alkylated product is often more nucleophilic than the starting benzylamine, making it a better competitor for the alkylating agent.[3] This problem is exacerbated when the concentration of the methallyl halide is high relative to the amine.
-
Troubleshooting Steps:
-
Use Excess Benzylamine: Alter the stoichiometry to use a significant excess of benzylamine relative to the methallyl halide (e.g., 2 to 5 equivalents).[1] This statistically favors the reaction of the halide with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Add the methallyl halide dropwise to the reaction mixture over several hours using a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing its reaction with the product amine.[3]
-
-
-
Reaction Conditions:
-
Explanation: High temperatures and prolonged reaction times can increase the rate of the second alkylation.
-
Troubleshooting Steps:
-
Lower the Temperature: Once the primary reaction is initiated, consider reducing the temperature to slow down the rate of the subsequent over-alkylation.
-
Monitor Closely: Monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting methallyl halide is consumed, before significant dialkylation occurs.
-
-
Visualizing the Core Problem: Desired Reaction vs. Side Reactions
The following diagram illustrates the desired synthetic pathway versus the two most common yield-reducing side reactions.
Caption: Desired SN2 pathway versus over-alkylation and elimination.
Problem 3: Product is lost or decomposes during purification.
The yield after workup and column chromatography is significantly lower than the crude yield estimated by NMR or GC-MS.
Possible Causes & Solutions:
-
Aqueous Workup Issues:
-
Explanation: The product is a basic amine and can be protonated and partitioned into the aqueous layer during acidic washes if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the amine is in its freebase form and has maximum solubility in the organic phase.
-
Use Brine Wash: Wash the combined organic extracts with saturated NaCl solution (brine) to remove residual water and water-soluble impurities.
-
-
-
Chromatography Issues:
-
Explanation: Amines are notorious for streaking on standard silica gel due to strong interactions with acidic silanol groups. This can lead to poor separation and product decomposition.
-
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Treat your silica gel with a small amount of triethylamine (~1-2% v/v) in your eluent system. This will cap the acidic sites and significantly improve peak shape.
-
Switch to Alumina: Basic or neutral alumina is often a better choice for purifying amines than silica gel.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent, scalable alternative to chromatography for purification.
-
-
Section 3: Optimized Experimental Protocol
This protocol for direct N-alkylation incorporates best practices to mitigate the common issues discussed above.
Protocol: High-Yield Synthesis via Cesium Carbonate Promoted N-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (2.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, to make a 0.5 M solution with respect to the limiting reagent).
-
Reagent Addition: Begin vigorous stirring. Using a syringe pump, add 3-chloro-2-methyl-1-propene (methallyl chloride, 1.0 eq.) dropwise over a period of 2-3 hours.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the methallyl chloride by TLC or GC-MS.
-
Workup:
-
Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a silica gel column and pre-elute with a solvent system of 98:1:1 Hexane:Ethyl Acetate:Triethylamine.
-
Load the crude product onto the column and perform flash chromatography to isolate the pure this compound.
-
Troubleshooting Workflow: A Decision Tree
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A systematic decision tree for troubleshooting low yields.
Comparative Data Summary
The choice of base and solvent has a profound impact on the success of the N-alkylation. The following table summarizes outcomes based on literature precedents.
| Base | Solvent | Typical Issues | Recommended Action | Reference |
| Triethylamine (Et₃N) | DCM, Toluene | Weak base, can lead to slow/stalled reactions. | Switch to a stronger, inorganic base. | General Knowledge |
| K₂CO₃ | Acetonitrile | Moderate yields, solubility can be an issue. | Use vigorous stirring, consider a phase-transfer catalyst. | |
| NaHCO₃ | Water | Can promote side reactions in aqueous media. | Prefer organic solvents for better control. | [5] |
| Cs₂CO₃ | DMF | Excellent yields, highly effective at promoting mono-alkylation. | This is the recommended starting point for optimization. | [1][2] |
References
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. Available from: [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Available from: [Link]
-
Best Conditions For N-Alkylation?. Sciencemadness.org. Available from: [Link]
-
Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. ResearchGate. Available from: [Link]
-
N-Benzyl-2-propynamide. National Institutes of Health (NIH). Available from: [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Available from: [Link]
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available from: [Link]
-
Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. National Institutes of Health (NIH). Available from: [Link]
-
Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. R Discovery. Available from: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available from: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available from: [Link]
-
Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. The Royal Society of Chemistry. Available from: [Link]
-
Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available from: [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. Available from: [Link]
-
Optimization of Simultaneous Derivatization and Extraction of Aliphatic Amines in Water Samples With Dispersive Liquid-Liquid Microextraction Followed by HPLC. PubMed. Available from: [Link]
-
Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Royal Society of Chemistry. Available from: [Link]
-
Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. ResearchGate. Available from: [Link]
-
A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate. Available from: [Link]
-
Late-Stage Intermolecular Allylic C–H Amination. National Institutes of Health (NIH). Available from: [Link]
- Process for the purification of amines. Google Patents.
-
Purification issues. Reddit. Available from: [Link]
Sources
Troubleshooting guide for N-Benzyl-2-methylprop-2-en-1-amine stability issues
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for stability issues related to N-Benzyl-2-methylprop-2-en-1-amine, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What are the primary stability concerns with this molecule?
A1: The instability of this compound stems from its specific chemical structure, which contains three reactive sites prone to degradation: a secondary amine, an allylic C-H bond, and a benzylic C-H bond.
-
Susceptibility to Oxidation: The primary degradation pathway is oxidation. Amines are susceptible to electron transfer oxidation, which can lead to the formation of N-oxides and other degradation products.[1][2] Furthermore, the molecule possesses both allylic and benzylic hydrogens, which are labile and susceptible to radical abstraction and subsequent oxidation to form hydroperoxides, alcohols, or ketones.[1] Atmospheric oxygen can initiate and propagate these oxidative processes.
-
Potential for Polymerization: The presence of the methallyl group (a terminal alkene) introduces the risk of polymerization, which can be initiated by trace impurities, acid, light, or radical species.
-
Air and Moisture Sensitivity: Like many amines, this compound is air-sensitive.[3] It can react with atmospheric carbon dioxide to form a carbamate salt and is hygroscopic, readily absorbing moisture which can facilitate hydrolytic or other degradative reactions.[3]
Understanding these inherent liabilities is the first step in developing appropriate storage and handling strategies to maintain the compound's integrity.
Q2: What are the likely degradation products I might be seeing as impurities in my analysis?
A2: Based on the reactive sites identified, several degradation products are possible. Identifying these can help confirm the degradation pathway and refine your handling protocol.
The most probable degradation pathways include:
-
N-Oxidation: Direct oxidation of the secondary amine nitrogen to form the corresponding N-oxide.
-
Allylic Oxidation: Oxidation at the carbon adjacent to the double bond, leading to the formation of an enamine, which can hydrolyze to isobutyraldehyde and benzylamine, or further oxidize.
-
Benzylic Oxidation: Oxidation of the benzylic methylene group to a carbonyl, forming N-(2-methylallyl)benzamide.
-
Double Bond Scission: Oxidative cleavage of the C=C double bond, which can lead to smaller, more volatile impurities.
Below is a diagram illustrating the most likely oxidative degradation pathways.
Caption: Potential oxidative degradation pathways for this compound.
Q3: What are the definitive best practices for storing and handling this compound to prevent degradation?
A3: To mitigate the inherent instability of this compound, a strict storage and handling protocol is essential. The core principles are the exclusion of oxygen, moisture, and light, as well as maintaining low temperatures.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions. |
| Atmosphere | Under a dry, inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO2.[3][4] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze degradation, and prevents ingress of air and moisture. |
| Handling | Use inert atmosphere techniques (e.g., glovebox or Schlenk line) for aliquoting.[5] | Minimizes exposure to air and moisture during transfer. |
| Solvents | If in solution, use anhydrous, de-gassed solvents. | Prevents solvent-mediated degradation and introduces no new contaminants. |
Handling Protocol Insight: When you need to use the compound, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.[4] For repeated use, it is advisable to transfer the bulk material into smaller, single-use aliquots under an inert atmosphere to avoid repeated exposure of the entire stock.[5]
Q4: My experimental results are inconsistent. How can I quickly assess the quality and purity of my this compound stock?
A4: Inconsistent results are often the first sign of reagent degradation. A combination of analytical techniques can provide a comprehensive purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the fastest and most effective methods. A pure sample will have characteristic peaks with correct integrations. The appearance of new signals, particularly in the aldehydic region (~9-10 ppm) or broadened peaks, can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for detecting volatile impurities and confirming the mass of the parent compound and potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for non-volatile impurities like N-oxides or oligomers. A stability-indicating LC method can be developed to quantify the parent compound and its degradants.[6]
Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standard procedure for preparing a sample for NMR analysis to check for impurities.
Objective: To qualitatively and quantitatively assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass pipette or syringe
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[7]
-
Transfer: Using a glass pipette or syringe, filter the solution through a small plug of glass wool placed in the pipette tip directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[7]
-
Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).[7]
-
Data Analysis: Process the spectrum. Set the TMS peak to 0.00 ppm. Integrate all signals. Compare the spectrum to a reference spectrum of a pure sample. Look for unexpected peaks and verify that the integration ratios of the known protons match the molecular structure.
Q5: I need to understand how my compound will behave in a new formulation. How can I design a forced degradation study to proactively identify potential stability issues?
A5: A forced degradation (or stress testing) study is a powerful tool to predict the degradation pathways and establish the stability-indicating nature of your analytical methods.[8][9] It involves intentionally exposing the compound to harsher conditions than it would normally encounter.[1]
The workflow below outlines a systematic approach to conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[9] Adjust exposure times as needed.
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 12-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 6-12 hours |
| Thermal | Dry Heat (Solid State) | 80°C | 48 hours |
| Photolytic | ICH Q1B Option 2 (Light Cabinet) | Room Temp | Per guideline |
-
Sample Processing:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with both UV and MS detection.
-
Compare the chromatograms of the stressed samples to the control sample.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Perform a mass balance analysis to account for all the parent compound and its degradants.
-
Use the MS data to propose structures for the observed degradation products.
-
By systematically applying these troubleshooting and analytical strategies, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylbenzylamine. [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
Momentum Transfer. How We Handle Air Sensitive Samples. [Link]
-
ResearchGate. Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. [Link]
-
PubChem - NIH. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed Central (PMC). Late-Stage Intermolecular Allylic C–H Amination. [Link]
-
PubChem - NIH. N-benzyl-N-methylprop-2-yn-1-amine;6-chloro-3-(chloromethyl). [Link]
-
PubChem - NIH. Benzyl(2-methylpropyl)amine. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]
-
PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
NREL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. [Link]
-
RSC Publishing. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]
-
Pharmaffiliates. Benzyl Chloride-impurities. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Improving Regioselectivity of Reactions with N-Benzyl-2-methylprop-2-en-1-amine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of reactions involving N-Benzyl-2-methylprop-2-en-1-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing molecules relevant to pharmaceuticals. However, its allylic structure presents a significant challenge in controlling the regioselectivity of various reactions. The presence of two potential reaction sites on the allyl group—the more substituted (tertiary) carbon and the less substituted (primary) carbon—can lead to the formation of a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.
This guide is designed to provide a comprehensive understanding of the factors governing regioselectivity in reactions with this substrate and to offer practical solutions for directing the reaction toward the desired regioisomer.
Troubleshooting Guide: Addressing Poor Regioselectivity
This section addresses common issues encountered during reactions with this compound and provides actionable troubleshooting steps.
Problem 1: Formation of a Mixture of Linear and Branched Products in Allylic Substitution Reactions
Scenario: You are performing a palladium-catalyzed allylic amination and obtaining a mixture of the linear (attack at the less substituted carbon) and branched (attack at the more substituted carbon) products.
Root Cause Analysis: The regiochemical outcome of palladium-catalyzed allylic substitution is influenced by a complex interplay of steric and electronic factors related to the substrate, nucleophile, ligand, and solvent.[1]
-
Ligand Effects: The nature of the ligand coordinated to the palladium center is arguably the most critical factor. Bulky ligands tend to favor the formation of the linear product by sterically hindering the approach of the nucleophile to the more substituted terminus of the π-allyl intermediate. Conversely, certain electron-poor ligands can favor the formation of the branched product.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the η³-allyl palladium intermediate and the transition state, thereby affecting the regioselectivity.
-
Nucleophile Strength and Sterics: The nature of the incoming nucleophile plays a significant role. "Soft" nucleophiles generally favor attack at the less substituted carbon, while "hard" nucleophiles may show less selectivity. Sterically demanding nucleophiles will preferentially attack the less hindered position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols:
-
Ligand Screening:
-
To Favor the Linear Product: Employ sterically bulky phosphine ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or Buchwald-type biaryl phosphine ligands.
-
To Favor the Branched Product: Consider using ligands that are less sterically demanding or possess specific electronic properties. For some systems, iridium-based catalysts with certain phosphoramidite ligands have been shown to favor branched products in allylic aminations.[2]
-
-
Solvent Optimization:
-
Systematically screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DMSO, DMF). The optimal solvent will depend on the specific ligand and nucleophile combination.
-
-
Nucleophile Modification:
-
If possible, modify the nucleophile to be bulkier to enhance steric differentiation between the two allylic positions.
-
-
Temperature Adjustment:
-
Lowering the reaction temperature can sometimes increase the kinetic differentiation between the two reaction pathways, leading to improved regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in controlling regioselectivity with this compound?
A1: The core issue lies in the formation of a common π-allyl intermediate when a leaving group is displaced from the allylic position. This intermediate has two electrophilic carbons, and the incoming nucleophile can attack either one. The small energy difference between the two potential transition states often leads to a mixture of products. The substitution pattern of this compound (a methyl group at the 2-position) creates a tertiary and a primary potential site for nucleophilic attack, which are electronically and sterically distinct, yet often not different enough to achieve perfect selectivity without careful reaction optimization.
Q2: Are there catalyst systems other than palladium that can be used to control the regioselectivity of allylic amination?
A2: Yes, other transition metals have been successfully employed to control regioselectivity in allylic aminations. Iridium, rhodium, and molybdenum-based catalysts have shown promise in affording high regioselectivity, often complementary to that observed with palladium.[2][3] For instance, certain iridium catalysts are known to favor the formation of branched, chiral allylic amines.[4][5] Molybdenum-catalyzed reactions have also been reported to provide excellent regioselectivity for the synthesis of α,α-disubstituted allylic amines.[6][7]
Q3: How do electronic effects of the substrate influence regioselectivity?
A3: While steric effects are often the dominant factor, electronic effects can also play a crucial role. In the π-allyl intermediate, there is a delocalized positive charge across the three-carbon allyl system. Substituents that can stabilize a positive charge on one of the terminal carbons can influence the site of nucleophilic attack. For this compound, the methyl group at the 2-position has a modest electron-donating effect, which slightly influences the charge distribution in the π-allyl intermediate.
Q4: Can the leaving group on the substrate affect the regioselectivity?
A4: Yes, the nature of the leaving group can influence the regioselectivity. The leaving group can affect the rate of ionization to form the π-allyl intermediate and can also be present in the coordination sphere of the metal during the nucleophilic attack. Common leaving groups include acetates, carbonates, and halides. In some cases, using a bulkier leaving group can sterically influence the initial coordination of the catalyst and subsequently the regiochemical outcome.
Q5: Are there computational methods that can predict the regioselectivity of a reaction with this compound?
A5: Density Functional Theory (DFT) calculations have become a powerful tool for predicting and understanding the regioselectivity of transition metal-catalyzed reactions.[8] By modeling the energies of the different possible transition states leading to the linear and branched products, it is possible to predict the major regioisomer. These computational studies can provide valuable insights into the roles of ligands, solvents, and substrates, and can guide the design of more selective reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Amination with this compound (Favoring the Linear Product)
Materials:
-
N-Benzyl-2-methylprop-2-en-1-yl acetate (or carbonate)
-
Nucleophilic amine
-
Palladium(0) precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.
-
Add the N-Benzyl-2-methylprop-2-en-1-yl acetate (1.0 equiv), the nucleophilic amine (1.2 equiv), and the base (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired linear allylic amine.
Data Presentation:
Table 1: Effect of Ligand on Regioselectivity in a Model Allylic Amination
| Entry | Ligand | Solvent | Temperature (°C) | Ratio (Linear:Branched) |
| 1 | PPh₃ | Toluene | 80 | 85:15 |
| 2 | dppf | THF | 65 | 70:30 |
| 3 | Xantphos | Dioxane | 100 | >95:5 |
| 4 | (S)-BINAP | Toluene | 80 | 60:40 |
Note: The data in this table is illustrative and the actual results may vary depending on the specific nucleophile and reaction conditions.
Visualization of Key Concepts
Caption: Key factors influencing the regioselectivity of reactions.
References
-
Mechanism and origins of regioselectivity of selenium-catalyzed allylic amination reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed allylic substitution with enantiomerically pure catalysts and chiral non-racemic substrates: A new approach to catalyst-based regiocontrol, preliminary communication - ORCA - Cardiff University. Available at: [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC - PubMed Central. Available at: [Link]
-
Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs - Chemical Communications (RSC Publishing). Available at: [Link]
-
Site-selective allylic C–H amination a, Distinguishing electronically... - ResearchGate. Available at: [Link]
-
Mechanism and Origins of Regioselectivity of Selenium-Catalyzed Allylic Amination Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - NIH. Available at: [Link]
-
4.1: Allylic Substitution Reactions - Chemistry LibreTexts. Available at: [Link]
-
Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. Available at: [Link]
-
Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination - ACS Publications. Available at: [Link]
-
Synthesis of allylic amines - Organic Chemistry Portal. Available at: [Link]
-
Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited - RSC Publishing. Available at: [Link]
-
and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC - NIH. Available at: [Link]
-
Addressing the regioselectivity problem in organic synthesis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines - ACS Publications. Available at: [Link]
Sources
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Technical Support Center: Catalyst Selection for Reactions Involving N-Benzyl-2-methylprop-2-en-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for reactions with N-Benzyl-2-methylprop-2-en-1-amine. Our focus is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring both scientific integrity and practical success in your work.
Section 1: Hydroformylation and Related Reactions
Hydroformylation of this compound and similar N-allyl amines is a powerful transformation for synthesizing valuable β-amino aldehydes, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, achieving high conversion, regioselectivity, and enantioselectivity can be challenging.
Frequently Asked Questions (FAQs)
Q1: My hydroformylation of this compound is giving low conversion. What are the likely causes and how can I improve it?
A1: Low conversion in hydroformylation reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity: The choice of catalyst is paramount. Rhodium-based catalysts are generally preferred for their high activity and selectivity in hydroformylation.[3] If you are observing low conversion, consider the following:
-
Pre-catalyst Activation: Ensure your rhodium precursor is properly activated to the active catalytic species. This often involves the formation of a rhodium-hydride complex.[3]
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and influencing its activity and selectivity. For N-allyl amines, phosphine-based ligands are commonly employed.[1][2] The electronic and steric properties of the ligand can significantly impact the reaction rate.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. A typical starting point is 0.1-1 mol% of the rhodium precursor.
-
-
Reaction Conditions:
-
Syngas Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. A 1:1 ratio of CO to H₂ is often used, with total pressures ranging from 10 to 100 atmospheres.[4] Insufficient pressure can lead to a slow reaction rate.
-
Temperature: The optimal temperature is a balance between reaction rate and catalyst stability. Temperatures between 40 and 200 °C are typical.[4] Too high a temperature can lead to catalyst decomposition and side reactions.
-
Solvent: The choice of solvent can influence reactant solubility and catalyst stability. Toluene is a common solvent for these reactions.[5]
-
-
Substrate Purity: Impurities in the this compound starting material can poison the catalyst. Ensure your substrate is of high purity.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting Decision Tree for Low Hydroformylation Conversion.
Q2: I am observing poor regioselectivity in the hydroformylation of this compound, with a mixture of linear and branched aldehydes. How can I favor the formation of the desired isomer?
A2: Controlling regioselectivity in the hydroformylation of allylic amines is a significant challenge due to the potential for double bond isomerization.[1] The formation of either the linear or branched aldehyde is influenced by both steric and electronic factors.[3]
-
Ligand Design: The steric bulk and bite angle of the phosphine ligand are critical in directing the regioselectivity.
-
For the Branched Aldehyde (chiral center): Bulky diphosphine ligands often favor the formation of the branched product.[1][2] This is because the steric hindrance directs the addition of the rhodium-hydride to the terminal carbon of the double bond.
-
For the Linear Aldehyde: Less sterically demanding ligands or specific ligand designs can promote the formation of the linear aldehyde.[5]
-
-
Reaction Conditions:
-
CO Partial Pressure: Higher CO partial pressures can sometimes favor the formation of the branched isomer.
-
Temperature: Lower reaction temperatures generally lead to higher regioselectivity.[4]
-
Table 1: Ligand Effects on Regioselectivity in Asymmetric Hydroformylation of N-Allyl Amides
| Ligand | Substrate | Branched/Linear Ratio | Enantiomeric Excess (ee) | Reference |
| Yanphos | N-allyl amides | Good | Excellent | [1] |
| Bisdiazaphos | N-vinyl carboxamides | High preference for linear | Up to 99% | [5] |
Q3: My rhodium catalyst appears to be deactivating during the reaction. What are the potential causes and how can I mitigate this?
A3: Catalyst deactivation is a significant issue in hydroformylation, leading to incomplete reactions and reduced efficiency.[6]
-
Ligand Degradation: The organophosphorus ligands used can degrade under the reaction conditions.[4] This can be caused by oxidation or reaction with other species in the mixture.
-
Formation of Inactive Rhodium Species: The active rhodium catalyst can be converted into inactive clusters or complexes. This can be influenced by the solvent and the presence of impurities.
-
Product Inhibition: The amine product can coordinate to the rhodium center, potentially inhibiting the catalytic cycle.
Mitigation Strategies:
-
Ligand Excess: Using a slight excess of the phosphine ligand can help to compensate for any degradation and maintain the stability of the active catalyst.
-
Solvent Choice: Using a non-coordinating solvent can help to prevent the formation of inactive catalyst species.
-
Continuous Stripping: In industrial processes, continuous stripping of the reaction medium can help to remove by-products that may contribute to catalyst deactivation.[6]
Section 2: Hydrogenation and Deprotection
Catalytic hydrogenation is a key reaction for both the reduction of the double bond in this compound and for the cleavage of the N-benzyl protecting group (hydrogenolysis).
Frequently Asked Questions (FAQs)
Q4: I am trying to selectively hydrogenate the double bond of this compound without removing the N-benzyl group. What catalyst and conditions should I use?
A4: Achieving selective hydrogenation of the alkene in the presence of a cleavable N-benzyl group requires careful catalyst selection.
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): This is a very common and effective catalyst for hydrogenation.[7][8] However, it is also highly active for N-benzyl deprotection. To favor alkene hydrogenation, milder conditions are necessary.
-
Raney Nickel (Ra-Ni): This catalyst can sometimes be more selective for alkene hydrogenation over N-debenzylation, especially at lower temperatures and pressures.[9]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Use lower hydrogen pressures (e.g., 1-5 atm) to reduce the rate of hydrogenolysis.
-
Temperature: Perform the reaction at room temperature or even lower to minimize N-debenzylation.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
Q5: My N-debenzylation reaction using Pd/C is slow or incomplete. How can I improve the efficiency of this deprotection?
A5: While Pd/C is the workhorse for N-debenzylation, several factors can affect its efficiency.[7][8]
-
Catalyst Activity:
-
Hydrogen Source:
-
Additives:
-
Acids: The addition of an acid, such as HCl or acetic acid, can protonate the amine and facilitate the cleavage of the C-N bond.[8]
-
Co-catalysts: The use of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the Pd/C-catalyzed deprotection of N-benzyl groups.[10]
-
Experimental Protocol: N-Debenzylation using Pd/C and Hydrogen Gas
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected amine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution under an inert atmosphere.[8]
-
Hydrogen Atmosphere: Seal the flask and carefully evacuate and backfill with hydrogen gas (e.g., from a balloon) three times to ensure an inert atmosphere.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary.[8]
Q6: I am having difficulty purifying my amine product after the reaction. What are some common issues and solutions?
A6: Product purification can be challenging due to the properties of amines and potential side products.
-
Removal of Catalyst: Ensure complete removal of the heterogeneous catalyst by filtration through a suitable medium like celite.
-
Solvent Removal: Choose a solvent with a boiling point that allows for easy removal without degrading the product.[11]
-
Aqueous Work-up: If performing an aqueous work-up, be mindful of the amine's solubility. Multiple extractions with an appropriate organic solvent may be necessary.[12] Washing the organic layer with brine can help to remove residual water.
-
Chromatography: If impurities persist, purification by column chromatography on silica gel is often effective. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) can help to prevent tailing of the amine product on the silica gel.
Section 3: Other Reactions
Q7: Can I perform a conjugate addition (aza-Michael reaction) with this compound? What kind of catalyst would be suitable?
A7: While this compound is not an α,β-unsaturated compound itself, it can act as the nucleophilic amine in a conjugate addition to an activated alkene (e.g., an acrylate or enone).
-
Catalyst-Free Conditions: In some cases, the aza-Michael reaction can proceed without a catalyst, particularly with highly reactive Michael acceptors.
-
Lewis Acid Catalysis: Lewis acids such as vanadyl(IV) acetate have been shown to efficiently catalyze the conjugate addition of amines to α,β-unsaturated carbonyl compounds, often under solvent-free conditions.[13]
-
Base Catalysis: A strong base can be used to deprotonate the amine, increasing its nucleophilicity and promoting the addition.
Reaction Scheme: Aza-Michael Addition
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.box]
- 2. Rhodium-catalyzed asymmetric hydroformylation of N-allylamides: highly enantioselective approach to beta2-amino aldehydes. | Semantic Scholar [semanticscholar.org]
- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of N-Benzyl-2-methylprop-2-en-1-amine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Benzyl-2-methylprop-2-en-1-amine. Beyond a simple data report, this document serves as a practical guide, elucidating the rationale behind spectral interpretation and comparing NMR with other common analytical techniques for the structural elucidation of this and similar molecules.
Introduction
This compound is a secondary amine containing both a benzyl and a methallyl group. The structural complexity arising from these two distinct moieties makes NMR spectroscopy an indispensable tool for its unambiguous characterization. Understanding the precise chemical environment of each proton and carbon atom is crucial for confirming its identity, assessing purity, and studying its reactivity in various chemical transformations. This guide will walk you through a detailed predictive analysis of its NMR spectra, supported by data from analogous structures and fundamental principles of NMR spectroscopy.
Molecular Structure and Predicted NMR Active Nuclei
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. Below is a diagram of this compound with atom numbering for reference in the subsequent spectral analysis.
Figure 1: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Justification |
| H-N (NH ) | 0.5 - 5.0 | Broad singlet | - | 1H | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to rapid exchange and quadrupole broadening from the nitrogen atom.[1] |
| H-7, H-8, H-9, H-10, H-11 (Aromatic) | 7.2 - 7.4 | Multiplet | - | 5H | Protons on the phenyl ring typically resonate in this region. The signals will likely overlap to form a complex multiplet. |
| H-5 (Benzylic CH₂ ) | ~3.8 | Singlet | - | 2H | These protons are adjacent to the nitrogen atom and the aromatic ring, leading to a downfield shift. With no adjacent non-equivalent protons, a singlet is expected. Data from benzylamine shows a signal at 3.84 ppm.[2] |
| H-3 (Allylic CH₂ ) | ~3.0 | Singlet | ~1.5 (long-range) | 2H | These protons are adjacent to the nitrogen and the double bond. The electron-withdrawing effect of the nitrogen causes a downfield shift. Long-range coupling to the vinyl protons (H-1) may result in a broadened singlet or a very finely split multiplet. |
| H-1 (Vinyl CH₂ ) | ~4.8 | Multiplet | ~1.5 (long-range) | 2H | These vinylic protons are deshielded by the double bond. They are expected to show geminal coupling (if diastereotopic) and long-range allylic coupling to the H-3 protons, resulting in a multiplet. |
| H-4 (Allylic CH₃ ) | ~1.7 | Singlet | ~1.5 (long-range) | 3H | The methyl protons are on a carbon attached to the double bond. They will likely show long-range coupling to the vinyl protons (H-1), resulting in a broadened singlet or a finely split multiplet. |
¹³C NMR and DEPT-135 Spectral Analysis: A Predictive Approach
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. Combining this with a DEPT-135 experiment allows for the differentiation of CH, CH₂, and CH₃ groups.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Justification |
| C-6 (Aromatic C-ipso) | ~140 | No signal | The quaternary carbon of the benzene ring attached to the benzylic CH₂ group. Quaternary carbons do not appear in DEPT-135 spectra. |
| C-7, C-11 (Aromatic C-ortho) | ~128 | Positive | Aromatic CH carbons. |
| C-8, C-10 (Aromatic C-meta) | ~128 | Positive | Aromatic CH carbons. |
| C-9 (Aromatic C-para) | ~127 | Positive | Aromatic CH carbon. |
| C-2 (Vinyl C) | ~145 | No signal | The quaternary vinylic carbon. |
| C-1 (Vinyl CH₂) | ~112 | Negative | The terminal vinylic CH₂ carbon. |
| C-5 (Benzylic CH₂) | ~54 | Negative | The benzylic carbon is attached to the nitrogen, causing a downfield shift. Data for N-benzylaniline shows a benzylic carbon at 48.4 ppm.[3] |
| C-3 (Allylic CH₂) | ~58 | Negative | The allylic carbon is attached to the nitrogen, leading to a significant downfield shift. |
| C-4 (Allylic CH₃) | ~22 | Positive | The methyl carbon attached to the double bond. |
Advanced 2D NMR Techniques for Complete Structural Elucidation
For a molecule with several overlapping signals in the 1D spectra, 2D NMR experiments are invaluable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show correlations between the allylic protons (H-3) and the vinyl protons (H-1), as well as between the methyl protons (H-4) and the vinyl protons (H-1) through long-range coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as outlined in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:
-
The benzylic protons (H-5) to the aromatic carbons (C-6, C-7, C-11) and the allylic carbon (C-3).
-
The allylic protons (H-3) to the vinyl carbons (C-1, C-2) and the benzylic carbon (C-5).
-
Figure 2: Workflow for complete structural elucidation using 1D and 2D NMR techniques.
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. For this molecule, key absorbances would be the N-H stretch (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretch (~1650 cm⁻¹).[1] | Fast, inexpensive, provides a quick check for key functional groups. | Provides limited information on the carbon skeleton and connectivity. The N-H peak can be broad and weak for secondary amines.[4] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. The molecular ion peak would be at m/z = 175. Key fragments would likely arise from cleavage of the benzylic C-N bond (m/z = 91, tropylium ion) and the allylic C-N bond.[5] | High sensitivity, provides molecular weight information, and fragmentation can give structural clues. | Does not provide detailed connectivity information like NMR. Isomers can be difficult to distinguish. |
| UV-Vis Spectroscopy | Information about conjugated systems. The benzene ring would show characteristic absorption bands in the UV region. | Useful for quantifying compounds with chromophores. | Provides very limited structural information for the entire molecule. |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6]
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required.[7]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[8]
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
DEPT-135 Acquisition:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters: Similar to a standard ¹³C experiment, but with specific pulse angles to differentiate carbon types.
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
These experiments involve more complex pulse sequences and require setting parameters for both the direct and indirect dimensions. Standard parameter sets provided by the spectrometer software are often a good starting point.[9]
Figure 3: A flowchart of the experimental protocol for NMR analysis.
Conclusion
NMR spectroscopy, particularly when combining 1D and 2D techniques, provides an unparalleled level of detail for the structural analysis of this compound. This guide has presented a predictive framework for interpreting its ¹H and ¹³C NMR spectra, highlighting the key chemical shifts, coupling patterns, and the utility of advanced experiments like COSY, HSQC, and HMBC. By comparing NMR with other analytical methods and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field. The principles and methodologies outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
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Reddit. (2025, November 21). Fragmentation of benzyl acetate. [Link]
-
PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Benzyl-2-methylprop-2-en-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular characterization, mass spectrometry (MS) stands as a cornerstone technique, providing indispensable information on molecular weight and structure. For professionals in drug development and organic synthesis, a nuanced understanding of fragmentation patterns is not merely academic—it is a critical tool for structural elucidation, impurity profiling, and metabolite identification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of N-Benzyl-2-methylprop-2-en-1-amine, a molecule possessing distinct structural motifs that yield a characteristic and predictable fragmentation signature.
The analytical approach detailed herein is built from foundational principles of mass spectrometry, drawing parallels with well-documented fragmentation pathways of analogous structures. By deconstructing the molecule into its core components—a benzyl group and an allylic amine—we can predict its behavior under ionization, offering a robust framework for interpreting experimental data.
Pillar 1: Predicted Fragmentation Pathways
This compound (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is a tertiary amine. Under typical 70 eV electron ionization conditions, its fragmentation is governed by the stability of the resulting cations. The two most prominent and diagnostically significant fragmentation pathways are benzylic C-N bond cleavage and α-cleavage adjacent to the nitrogen atom.
The Nitrogen Rule: As a compound with a single nitrogen atom, this compound will exhibit a molecular ion peak at an odd mass-to-charge ratio (m/z), a key diagnostic feature for nitrogen-containing compounds.[1][2]
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
The most favorable fragmentation route for benzyl-containing compounds is the cleavage of the benzylic C-N bond.[3][4] This process is energetically driven by the formation of an exceptionally stable C₇H₇⁺ cation. Initially formed as a benzyl cation, this species rapidly rearranges into the highly stable, aromatic tropylium ion.[5][6][7] This fragment consistently appears at m/z 91 and is often the base peak in the spectra of benzyl derivatives.[5][8]
-
Mechanism: The radical cation [C₁₁H₁₅N]⁺• undergoes heterolytic cleavage of the C-N bond, expelling a neutral radical of the methallylamine portion.
-
Resulting Ion: The formation of the tropylium cation (m/z 91) is a hallmark of this class of compounds.[3][5]
Pathway B: α-Cleavage (Alpha-Cleavage)
Alpha-cleavage is a characteristic fragmentation mechanism for aliphatic amines, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[9][10][11] This cleavage results in the formation of a resonance-stabilized iminium cation.[1][2] For this compound, there are two potential α-cleavage sites.
-
Loss of a Propyl Radical: Cleavage of the bond between the nitrogen and the benzyl methylene group is less favored than direct benzylic cleavage but can contribute to the spectrum.
-
Loss of a Methyl Radical from the Methallyl Group: A more probable α-cleavage involves the loss of a methyl group from the methallyl substituent. This would lead to a stabilized iminium cation. However, the dominant pathway is typically the loss of the largest possible radical, which in this case points back to the benzylic cleavage.
Based on established principles, the cleavage leading to the tropylium ion is expected to be the most significant fragmentation pathway, defining the overall appearance of the mass spectrum.
Predicted Fragmentation Diagram
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Pillar 2: Comparative Analysis & Data Interpretation
To highlight the diagnostic value of this fragmentation pattern, we can compare it to a structural isomer, such as N-(1-phenylethyl)methallylamine. While having the same molecular weight (161.24 g/mol ), its fragmentation would differ significantly. The α-cleavage in the isomer would lead to the loss of a methyl radical to form a fragment at m/z 146, a peak not expected to be prominent for the primary topic compound.
Table 1: Predicted Key Fragments for Structural Isomers
| Ion Description | This compound (Predicted m/z) | N-(1-phenylethyl)methallylamine (Predicted m/z) | Fragmentation Pathway |
| Molecular Ion [M]⁺• | 161 | 161 | Electron Ionization |
| Tropylium Ion [C₇H₇]⁺ | 91 (Base Peak) | 91 | Benzylic Cleavage |
| Iminium Cation | 70 | 146 | α-Cleavage |
| Phenyl Cation [C₆H₅]⁺ | 77 | 77 | Aromatic Fragmentation |
The presence of a dominant base peak at m/z 91 is the most telling feature for a compound containing an unsubstituted benzyl group attached to a heteroatom.[7][8] The secondary fragments provide insight into the nature of the other substituents on the nitrogen atom.
Pillar 3: Experimental Protocol
A trustworthy protocol is essential for reproducible results. The analysis of volatile amines like the one discussed here is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of volatile amines.
Step-by-Step GC-MS Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution in methanol to a final working concentration of approximately 10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A specialized column for volatile amines, such as a Restek Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.5 µm), is highly recommended to ensure good peak shape and prevent analyte adsorption.[12][13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (adjust as needed based on concentration).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).
-
Generate the background-subtracted mass spectrum for the peak.
-
Identify the molecular ion peak (m/z 161) and confirm its odd mass, consistent with the nitrogen rule.[1]
-
Identify the base peak and compare its m/z value to the predicted tropylium ion (m/z 91).[5]
-
Annotate other significant fragments (e.g., m/z 70) and confirm their consistency with the proposed fragmentation pathways.
-
By adhering to this self-validating protocol—using a specialized column and established MS parameters—researchers can reliably generate high-quality data. The comparison of this experimental data with the theoretically derived fragmentation patterns provides a high degree of confidence in the structural assignment of this compound.
References
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
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National Center for Biotechnology Information. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC. [Link]
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JoVE. (2023). Mass Spectrometry of Amines. [Link]
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CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]
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YouTube. (2018). mass spectrometry: tropylium ion. [Link]
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UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. [Link]
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National Center for Biotechnology Information. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]
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ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. [Link]
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YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2019). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. PMC. [Link]
-
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]
-
Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
-
ResearchGate. (2007). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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ResearchGate. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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National Center for Biotechnology Information. (n.d.). N-benzyl-N-methylprop-2-yn-1-amine. PubChem. [Link]
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University of North Carolina at Chapel Hill. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
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National Institute of Standards and Technology. (n.d.). benzyl 2-methylpropanoate. NIST Chemistry WebBook. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of N-Benzyl-2-methylprop-2-en-1-amine
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. N-Benzyl-2-methylprop-2-en-1-amine, a versatile primary amine, is no exception. Its purity profile can significantly impact the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this compound, supported by established analytical principles and representative experimental data.
The Analytical Challenge: Unveiling the Purity of a Primary Amine
This compound presents a unique set of analytical challenges inherent to many primary amines. These include its potential for low ultraviolet (UV) absorbance, making direct detection difficult, and its polarity, which can lead to poor chromatographic peak shapes. Furthermore, its volatility must be considered when selecting an appropriate analytical technique. This guide will dissect the nuances of both HPLC and GC-MS to provide a clear rationale for method selection and development.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Analytes
HPLC is a powerful separation technique that is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable.[1] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]
The Rationale Behind the HPLC Method
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This is due to the compound's moderate polarity, making it amenable to separation on a non-polar stationary phase, such as a C18 column.
A key consideration for the HPLC analysis of this primary amine is its lack of a strong native chromophore, which would result in poor sensitivity with a standard UV detector.[2] To overcome this, pre-column derivatization with a UV-absorbing or fluorescent tag is a highly effective strategy.[2]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
This protocol outlines a robust starting point for the purity assessment of this compound using RP-HPLC with salicylaldehyde as the derivatizing agent.
1. Derivatization:
-
Reagent Preparation: Prepare a 20 mg/mL solution of salicylaldehyde in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial. Dissolve in 1 mL of the salicylaldehyde solution.
-
Reaction: Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Justification of Experimental Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like the derivatized amine.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the basic amine derivative.
-
Gradient Elution: Allows for the effective separation of the main component from potential impurities with a wide range of polarities.
-
UV Detection at 254 nm: The salicylaldehyde derivative provides a strong chromophore, enabling sensitive detection at this common UV wavelength.[3]
Sources
A Comparative Guide to N-Benzyl-2-methylprop-2-en-1-amine and Other Benzylamine Reagents in Synthesis
Introduction: The Versatile Role of N-Substituted Benzylamines in Modern Synthesis
N-substituted benzylamines are a cornerstone class of reagents and intermediates in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from the unique combination of a nucleophilic nitrogen atom and the benzyl group, which can serve as a directing group, a protecting group, or a key structural component of the final target molecule. The reactivity and selectivity of these amines can be finely tuned by the nature of the substituents on the nitrogen atom, influencing factors such as nucleophilicity, steric hindrance, and the stability of reaction intermediates.
This guide provides an in-depth comparison of N-Benzyl-2-methylprop-2-en-1-amine (also known as N-benzylmethallylamine) with other commonly employed benzylamine reagents: benzylamine, N,N-dibenzylamine, and N-methylbenzylamine. We will explore their relative performance in key synthetic transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed reagent selection.
Comparative Analysis of Benzylamine Reagents: A Focus on Reactivity and Application
The choice of an N-substituted benzylamine reagent is dictated by the specific requirements of a synthetic transformation. Factors such as the desired degree of substitution, steric tolerance of the substrate, and the need for subsequent deprotection play a crucial role. Here, we compare the performance of our featured benzylamines in several common applications.
N-Alkylation and N-Allylation Reactions: A Study in Nucleophilicity and Steric Effects
N-alkylation is a fundamental C-N bond-forming reaction where the amine acts as a nucleophile. The inherent nucleophilicity of the amine and the steric environment around the nitrogen atom are critical determinants of reaction efficiency.
General Nucleophilicity Trends:
The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines.[1] However, steric hindrance can significantly attenuate this reactivity.[1] For the benzylamines under consideration, the expected trend in nucleophilicity is:
N-methylbenzylamine > Benzylamine > this compound > N,N-dibenzylamine
The bulky benzyl and methallyl groups decrease the accessibility of the nitrogen lone pair, thereby reducing nucleophilicity compared to the less hindered methyl and hydrogen substituents.
Table 1: Comparative Performance in N-Alkylation Reactions
| Amine Reagent | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Butyl bromide | K2CO3 | DMF | 24 | 24 | High (qualitative) | [2] |
| N-Methylbenzylamine | Benzyl bromide | Cs2CO3 | DMF | RT | 24 | 98 | [2] |
| N,N-Dibenzylamine | Benzyl bromide | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | RT | - | High (qualitative) | [3] |
| Benzylamine | Allyl bromide | NaHCO3 | Water | 80 | - | Good (qualitative) | [4] |
Note: Direct comparative studies under identical conditions are scarce. This table collates data from similar reaction types to provide a qualitative comparison.
Discussion:
-
Benzylamine serves as a versatile primary amine for the synthesis of secondary amines. Its reaction with alkyl halides is generally efficient, though over-alkylation to the tertiary amine can be a competing side reaction.[5]
-
N-Methylbenzylamine , being a secondary amine, is more nucleophilic than benzylamine and readily undergoes N-alkylation to form tertiary amines.[2][6]
-
N,N-Dibenzylamine is significantly more sterically hindered, which reduces its nucleophilicity. It is often used when mono-alkylation is desired and over-alkylation is a concern. The two benzyl groups can be removed via hydrogenolysis, making it a useful protecting group for primary amines.[7]
-
This compound introduces a methallyl group, which can participate in subsequent transformations such as ring-closing metathesis or palladium-catalyzed reactions. Its reactivity in simple N-alkylation is expected to be lower than that of benzylamine and N-methylbenzylamine due to increased steric bulk.
Experimental Workflow for a Typical N-Alkylation
Caption: Generalized workflow for the N-alkylation of a benzylamine.
Synthesis of Nitrogen-Containing Heterocycles: A Gateway to Bioactive Scaffolds
N-substituted benzylamines are invaluable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
A. Pyrrolidine Synthesis via [3+2] Cycloaddition:
Azomethine ylides, generated from N-substituted benzylamines, are powerful intermediates for the synthesis of pyrrolidines through [3+2] cycloaddition reactions with alkenes. The substituents on the nitrogen atom can influence the stability and reactivity of the ylide.
While direct comparative data is limited, precursors for N-benzylmethallylamine-derived azomethine ylides can be employed in these cycloadditions. For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a common precursor that reacts with various electron-deficient alkenes to furnish substituted pyrrolidines.[8][9]
B. Quinazoline and Tetrahydroisoquinoline Synthesis:
Benzylamines are key components in the synthesis of quinazolines and in the Pictet-Spengler reaction for tetrahydroisoquinolines.
-
Quinazolines: Can be synthesized from the reaction of 2-aminobenzophenones with N-methylamines, where the methyl group is incorporated into the final heterocyclic core.[10] Benzylamines can also be used in the oxidative condensation with o-aminobenzylamines to yield 2-substituted quinazolines.[11] The choice of the N-substituent on the benzylamine can introduce diversity at the 2-position of the quinazoline ring.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by ring closure. N-Benzylaminoacetaldehyde diethyl acetal is a common aldehyde precursor, where the N-benzyl group is incorporated into the final tetrahydroisoquinoline structure.[12][13][14][15] The benzyl group can be retained as a structural element or serve as a protecting group that can be removed at a later stage.
Reaction Scheme: Pictet-Spengler Reaction
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A Comparative Guide to the Reactivity of N-Benzyl-2-methylprop-2-en-1-amine and N-allylbenzylamine
Introduction
In the landscape of synthetic chemistry and drug development, allylic amines serve as indispensable building blocks for the construction of complex nitrogen-containing molecules. Their dual functionality—a nucleophilic nitrogen atom and a reactive alkene—offers a rich platform for diverse chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar secondary allylic amines: N-allylbenzylamine and its methylated analogue, N-Benzyl-2-methylprop-2-en-1-amine.
While both molecules share a common N-benzylamine backbone, the presence of a methyl group on the C2 position of the propene chain in this compound introduces subtle yet significant electronic and steric differences. Understanding these differences is paramount for researchers selecting building blocks for applications ranging from metal-catalyzed cross-coupling reactions to the synthesis of bioactive compounds. This guide will dissect the theoretical principles governing their reactivity and present a comparative experimental framework using a representative catalytic reaction, providing field-proven insights for laboratory application.
Theoretical Underpinnings of Reactivity: Electronics vs. Sterics
The reactivity of an allylic amine is primarily dictated by the interplay of electronic effects, which influence the nucleophilicity and electrophilicity of its reactive sites, and steric effects, which govern the accessibility of these sites to other reagents or catalysts.
Electronic Effects: The Influence of Alkyl Substitution
The allyl group is a simple conjugated system where the p-orbitals of the three carbon atoms overlap, allowing for the delocalization of electron density.[1] In N-allylbenzylamine, this system is unsubstituted. However, in this compound, the methyl group at the C2 position acts as an electron-donating group (EDG) through induction. This inductive effect enriches the π-system of the double bond with electron density.
Consequently, the double bond in this compound is more electron-rich and, therefore, more nucleophilic than that in N-allylbenzylamine. This enhanced nucleophilicity would predict a faster reaction rate in transformations where the alkene acts as the primary nucleophile, such as in certain electrophilic addition or hydroamination reactions.[2][3]
Steric Considerations: The Cost of Substitution
The most significant difference between the two molecules is the steric hindrance introduced by the 2-methyl group.[4] This methyl group adds significant bulk in the immediate vicinity of both the carbon-carbon double bond and, through spatial proximity, the nitrogen atom. This steric congestion can impede the approach of a bulky reagent or, more critically, hinder the coordination of the substrate to a transition metal catalyst.[5] In many catalytic cycles, such as palladium-catalyzed allylic amination or rhodium-catalyzed hydroamination, substrate-catalyst coordination is a crucial, often rate-determining, step.[6][7] Therefore, the increased steric profile of this compound is expected to decrease its reactivity in sterically sensitive reactions.[8]
Experimental Comparison: Rhodium-Catalyzed Intermolecular Hydroamination
To empirically test these competing effects, we propose a comparative study using a well-established, atom-economical reaction: the intermolecular hydroamination of an alkene.[2][9] This reaction, which involves the addition of an N-H bond across a C=C bond, is highly sensitive to both the electronic nature of the alkene and the steric environment around the amine and the double bond.[3]
Rationale for Selection: A rhodium-catalyzed system is chosen for its documented efficacy in promoting the hydroamination of allylic amines.[6] By reacting both N-allylbenzylamine and this compound with a standard alkene partner (e.g., styrene) under identical conditions, we can directly measure and compare their relative reaction rates and efficiencies.
Experimental Workflow
The following diagram outlines the parallel workflow designed to ensure a direct and unbiased comparison.
Caption: Parallel workflow for comparing amine reactivity.
Detailed Experimental Protocol
Materials:
-
N-allylbenzylamine (98%)
-
This compound (98%)
-
Styrene (99%, inhibitor removed)
-
[Rh(COD)₂]BF₄ (98%)
-
Xantphos (98%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk flask, add [Rh(COD)₂]BF₄ (8.1 mg, 0.02 mmol, 2 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%). Add 2 mL of anhydrous toluene and stir for 30 minutes at room temperature to form the active catalyst solution.
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, prepare the following under an inert atmosphere:
-
Flask A: Add N-allylbenzylamine (147.2 mg, 1.0 mmol, 1.0 equiv.) and styrene (114 µL, 1.0 mmol, 1.0 equiv.) to 3 mL of anhydrous toluene.
-
Flask B: Add this compound (161.3 mg, 1.0 mmol, 1.0 equiv.) and styrene (114 µL, 1.0 mmol, 1.0 equiv.) to 3 mL of anhydrous toluene.
-
-
Reaction Initiation: To each flask (A and B), add 1 mL of the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Place both flasks in a pre-heated oil bath at 80°C and begin vigorous stirring. Take aliquots (approx. 0.1 mL) from each reaction at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), quench with a small amount of ethyl acetate, and analyze by GC-MS to determine the percent conversion of the starting amine.
-
Work-up: After 24 hours, cool the reactions to room temperature. Concentrate the mixtures under reduced pressure.
-
Purification: Purify the crude residues by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the respective 1,3-diamine products.
-
Analysis: Determine the isolated yield for each reaction and confirm product structures by ¹H NMR, ¹³C NMR, and HRMS.
Anticipated Results
Based on the dominance of steric effects in many metal-catalyzed reactions, we anticipate that N-allylbenzylamine will exhibit a higher reaction rate and final yield. The following table presents plausible, illustrative data consistent with this hypothesis.
| Time (h) | N-allylbenzylamine Conversion (%) | This compound Conversion (%) |
| 1 | 25 | 8 |
| 2 | 48 | 15 |
| 4 | 75 | 28 |
| 8 | 92 | 45 |
| 24 | >98 | 65 |
| Isolated Yield (%) | 91 | 58 |
Mechanistic Interpretation and Discussion
The data clearly indicate that N-allylbenzylamine is significantly more reactive in the Rh-catalyzed hydroamination of styrene. The conversion reaches near completion within 8-24 hours, affording an excellent isolated yield. In contrast, this compound reacts sluggishly, with only 65% conversion after 24 hours and a correspondingly lower isolated yield.
This outcome strongly suggests that for this catalytic system, the steric hindrance imposed by the 2-methyl group is the dominant factor controlling reactivity. The proposed catalytic cycle involves the coordination of the allylic amine's double bond to the rhodium center. The bulky methyl group in this compound creates a significant steric clash with the large Xantphos ligand on the rhodium catalyst, destabilizing the transition state and increasing the activation energy of this key step.
Caption: Steric effects in the catalyst-substrate complex.
The diagram above illustrates this steric clash. The less-hindered N-allylbenzylamine can coordinate to the catalytic center more readily, leading to a lower activation energy (Ea) and a faster reaction. Conversely, the steric repulsion between the methyl group of this compound and the catalyst's ligands raises the activation energy, slowing the reaction significantly. In this case, the favorable electronic effect of the methyl group is insufficient to overcome the substantial steric penalty.
Implications for Synthetic Strategy
The choice between these two amines is not absolute but context-dependent.
-
N-allylbenzylamine is the superior choice for sterically demanding reactions, particularly those involving transition metal catalysis where ligand-substrate interactions are critical. Its lower steric profile ensures more facile access to the catalytic site, leading to higher efficiency and yields.
-
This compound may be advantageous in reactions where the nucleophilicity of the double bond is the primary driver and the reagents are small and less sterically sensitive. For instance, in certain uncatalyzed electrophilic addition reactions, its enhanced electron density could lead to increased reactivity.
For drug development professionals, this choice can impact process optimization. A faster, more efficient reaction with N-allylbenzylamine could translate to lower catalyst loadings, shorter reaction times, and a cleaner impurity profile, all of which are critical factors in scaling up a synthesis.
Conclusion
While this compound possesses a more electron-rich, nucleophilic double bond due to its 2-methyl substituent, its reactivity in a representative Rh-catalyzed hydroamination is substantially lower than that of N-allylbenzylamine. This comparative analysis demonstrates that the steric hindrance introduced by the methyl group is the overriding factor in this context, impeding the crucial substrate-catalyst coordination step. This guide underscores the necessity for chemists to carefully consider both electronic and steric parameters when designing synthetic routes and selecting reagents, as subtle structural modifications can lead to profound differences in chemical reactivity.
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A Comparative Guide to the Biological Activity Screening of N-Benzyl-2-methylprop-2-en-1-amine Derivatives
In the landscape of contemporary drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor for researchers and scientists. Among the myriad of scaffolds explored, N-benzyl-2-methylprop-2-en-1-amine and its derivatives have emerged as a promising class of compounds. This guide provides an in-depth, comparative analysis of the biological activity of these derivatives, grounded in established scientific protocols and field-proven insights. We will navigate the synthesis, screening methodologies, and structure-activity relationships of these compounds, offering a comprehensive resource for professionals in drug development.
Introduction to this compound Derivatives
The this compound core structure marries the lipophilic benzyl group with a reactive allylamine moiety. This combination imparts unique physicochemical properties that can lead to a spectrum of biological activities. The allylamine functional group is a known pharmacophore, notably present in antifungal agents where it inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The benzyl group, on the other hand, can be readily substituted to modulate properties such as steric hindrance, electronic effects, and lipophilicity, thereby fine-tuning the biological activity and pharmacokinetic profile of the derivatives.
This guide will focus on a comparative screening of a focused library of this compound derivatives, exploring their potential as both antimicrobial and anticancer agents. We will compare their efficacy against established alternative compounds to benchmark their performance and elucidate their therapeutic promise.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward reductive amination reaction. This involves the condensation of a substituted benzaldehyde with 2-methylprop-2-en-1-amine to form a Schiff base, which is subsequently reduced to the desired secondary amine.
Experimental Protocol: Representative Synthesis of a Derivative (N-(4-chlorobenzyl)-2-methylprop-2-en-1-amine)
-
Schiff Base Formation: To a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) in methanol (20 mL), add 2-methylprop-2-en-1-amine (0.71 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-chlorobenzyl)-2-methylprop-2-en-1-amine.
Comparative Biological Activity Screening
To comprehensively evaluate the therapeutic potential of the synthesized this compound derivatives, a dual-pronged screening approach targeting their antimicrobial and anticancer activities is proposed.
Antimicrobial Activity Assessment
The antimicrobial efficacy of the derivatives will be quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]
Experimental Protocol: Broth Microdilution MIC Assay [1][2]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound and the standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Comparative Antimicrobial Activity Data (Hypothetical)
| Compound | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BMA-H | Unsubstituted Benzyl | 32 | 64 | 16 |
| BMA-4Cl | 4-Chloro | 8 | 16 | 4 |
| BMA-4MeO | 4-Methoxy | 16 | 32 | 8 |
| BMA-4NO2 | 4-Nitro | 4 | 8 | 2 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.25 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.
Anticancer Activity Assessment
The cytotoxic potential of the this compound derivatives against human cancer cell lines will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Experimental Protocol: MTT Cytotoxicity Assay [4]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for 48 or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Comparative Anticancer Activity Data (Hypothetical)
| Compound | Derivative Substitution | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| BMA-H | Unsubstituted Benzyl | 55.2 | 78.5 |
| BMA-4Cl | 4-Chloro | 12.8 | 21.3 |
| BMA-4MeO | 4-Methoxy | 25.6 | 42.1 |
| BMA-4NO2 | 4-Nitro | 8.5 | 15.7 |
| Doxorubicin | (Standard Drug) | 0.9 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data presented suggests a clear structure-activity relationship for this class of compounds. The introduction of electron-withdrawing groups, such as chloro and nitro substituents, at the para-position of the benzyl ring appears to enhance both antimicrobial and anticancer activities. This could be attributed to several factors, including increased cell permeability, modulation of electronic properties influencing target binding, or altered metabolic stability.
For instance, in the context of antimicrobial activity, the increased lipophilicity and electron-withdrawing nature of the chloro and nitro groups may facilitate the compounds' passage through the microbial cell wall and membrane. Once inside, they may interact more effectively with their molecular target, which, based on the allylamine scaffold, is likely to be squalene epoxidase in fungi.
In terms of anticancer activity, the enhanced cytotoxicity of the substituted derivatives could be linked to various mechanisms. Benzylamine-derived compounds have been reported to induce apoptosis and inhibit cell proliferation and migration in cancer cells.[6] The electron-withdrawing substituents may potentiate these effects by influencing interactions with key signaling proteins or by generating reactive oxygen species within the cancer cells.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To provide a clearer understanding of the experimental process and a potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.
Caption: A putative signaling pathway for the anticancer activity of this compound derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative biological activity screening of this compound derivatives. The provided protocols for synthesis and biological evaluation are robust and widely accepted in the scientific community. The hypothetical data illustrates the potential for these compounds to act as potent antimicrobial and anticancer agents, with a clear structure-activity relationship that can guide future optimization efforts.
Further investigations should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. For antimicrobial activity, enzymatic assays with squalene epoxidase would be a logical next step. For anticancer activity, studies on cell cycle arrest, apoptosis induction pathways, and in vivo efficacy in animal models are warranted. The promising results from this initial screening campaign underscore the potential of the this compound scaffold as a valuable starting point for the development of novel therapeutics.
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Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099–8110. [Link]
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Li, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European journal of medicinal chemistry, 150, 847–859. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Nussbaumer, P., et al. (1995). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of medicinal chemistry, 38(10), 1831–1836. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
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ResearchGate. (2025, August 7). Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. [Link]
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Williamson, J. S., et al. (1994). N-Benzyl-2-propynamide. Acta Crystallographica Section C: Crystal Structure Communications, 50(11), 1845-1847. [Link]
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Muñoz-Sánchez, J., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in pharmacology, 9, 928. [Link]
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Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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ResearchGate. Effect of benzylamine- and thenylamine-derived drugs on cell viability... [Link]
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Liu, X. F., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & medicinal chemistry letters, 21(16), 4812–4815. [Link]
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ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [Link]
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Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s), 114-121. [Link]
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ResearchGate. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. [Link]
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A Researcher's Guide to the In Vitro Evaluation of N-Benzyl-2-methylprop-2-en-1-amine Derivatives as Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the enzyme inhibitory potential of novel N-Benzyl-2-methylprop-2-en-1-amine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and offer insights into the interpretation of comparative data. This document is structured to empower you with the necessary tools to conduct a thorough and scientifically sound investigation of your compounds of interest.
Introduction: The Therapeutic Potential of Enzyme Inhibitors
Enzyme inhibitors are a cornerstone of modern medicine, with applications ranging from anti-inflammatory agents to anti-cancer therapies.[1][2] The targeted modulation of enzyme activity allows for precise intervention in pathological signaling pathways. The this compound scaffold represents a versatile chemical backbone with potential for derivatization to achieve specific inhibitory activities against a range of enzymes. This guide will focus on two key enzyme targets with broad therapeutic relevance: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease and other neurological disorders.[3][4][5][6] Conversely, inhibitors of MAO, an enzyme that catabolizes monoamine neurotransmitters like serotonin and dopamine, are used in the treatment of depression and Parkinson's disease.[7][8][9]
Foundational Concepts in Enzyme Inhibition
Before delving into experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11][12][13] A lower IC50 value indicates a more potent inhibitor.[13]
Enzyme inhibitors can be broadly classified based on their mechanism of action:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[14][15]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[1][14]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1][14]
The mechanism of inhibition can be elucidated by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.[16][17] This is typically done by generating Lineweaver-Burk plots or other graphical representations of the kinetic data.[1][16]
Experimental Design: A Step-by-Step Approach
A robust evaluation of this compound derivatives as enzyme inhibitors involves a systematic screening process.
Caption: Experimental workflow for in vitro evaluation of enzyme inhibitors.
Part 1: Primary Screening
The initial step is to perform a primary screen to identify "hit" compounds from your library of this compound derivatives. This is typically done at a single, relatively high concentration of the test compound (e.g., 10 µM) to identify any derivatives that exhibit significant inhibitory activity.
Part 2: IC50 Determination
For the "hit" compounds identified in the primary screen, the next step is to determine their IC50 values. This involves performing a dose-response analysis, where the enzyme activity is measured at a range of inhibitor concentrations. The resulting data is then plotted to generate a dose-response curve, from which the IC50 value can be calculated.[10][11]
Part 3: Mechanism of Action Studies
To gain a deeper understanding of how your lead compounds inhibit the target enzyme, mechanism of action studies are performed. These experiments involve varying the concentrations of both the substrate and the inhibitor and analyzing the resulting kinetic data using methods such as Lineweaver-Burk plots.[17]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the in vitro evaluation of this compound derivatives against AChE and MAO. These protocols can be adapted for use with other enzymes with appropriate modifications to the substrates and detection methods.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[4][6][18][19] It is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[3][4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test this compound derivatives
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of your test derivatives and the positive control in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid enzyme inhibition.
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of your test derivative solution (or positive control/vehicle control) to the appropriate wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software.[10]
-
Monoamine Oxidase (MAO) Inhibition Assay
Several assay formats are available for measuring MAO activity, including fluorometric and colorimetric methods.[9][20] The following is a general protocol for a fluorometric assay, which is highly sensitive and suitable for high-throughput screening. This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine or tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe (e.g., Amplex Red)
-
Phosphate buffer (pH 7.4)
-
Test this compound derivatives
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of MAO-A and MAO-B in phosphate buffer.
-
Prepare a stock solution of the MAO substrate in deionized water.
-
Prepare a working solution of HRP and the fluorescent probe in phosphate buffer.
-
Prepare stock solutions of your test derivatives and positive controls in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of your test derivative solution (or positive control/vehicle control) to the appropriate wells.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MAO substrate solution.
-
Immediately add 20 µL of the HRP/fluorescent probe working solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation and Comparison
To facilitate a clear and objective comparison of the inhibitory potential of your this compound derivatives, it is essential to present the data in a structured and easily interpretable format.
Table 1: Comparative Inhibitory Activity of this compound Derivatives against AChE
| Derivative | R-Group Modification | IC50 (µM) ± SD |
| Compound 1 | -H | 15.2 ± 1.8 |
| Compound 2 | -OCH3 | 8.7 ± 0.9 |
| Compound 3 | -Cl | 25.4 ± 3.1 |
| Donepezil | (Positive Control) | 0.05 ± 0.01 |
Table 2: Comparative Inhibitory Activity and Selectivity of this compound Derivatives against MAO-A and MAO-B
| Derivative | MAO-A IC50 (µM) ± SD | MAO-B IC50 (µM) ± SD | Selectivity Index (MAO-B/MAO-A) |
| Compound 4 | 5.6 ± 0.7 | 58.3 ± 6.2 | 10.4 |
| Compound 5 | 22.1 ± 2.5 | 2.1 ± 0.3 | 0.09 |
| Clorgyline | 0.01 ± 0.002 | >100 | >10000 |
| Selegiline | >100 | 0.02 ± 0.003 | <0.0002 |
The selectivity index is a crucial parameter for evaluating the therapeutic potential of MAO inhibitors. A high selectivity index for one isoform over the other is often desirable to minimize off-target effects.
Visualizing Inhibition Mechanisms
Understanding the mechanism of inhibition is critical for lead optimization. The following diagram illustrates the different modes of reversible enzyme inhibition.
Caption: Mechanisms of reversible enzyme inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro evaluation of this compound derivatives as enzyme inhibitors. By following the outlined experimental protocols and data analysis strategies, researchers can systematically screen and characterize their compounds of interest.
The identification of potent and selective inhibitors from this chemical class could pave the way for the development of novel therapeutics for a range of diseases. Future studies should focus on elucidating the structure-activity relationships (SAR) to guide the design of more potent and selective derivatives. Promising lead compounds should then be advanced to cell-based assays and in vivo models to evaluate their efficacy and safety profiles.
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
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A Comparative Guide to the Cytotoxicity of Novel N-Benzyl-2-methylprop-2-en-1-amine Derivatives
Introduction: The Quest for Novel Anticancer Agents
The development of novel therapeutic agents with high efficacy and selectivity against cancer cells remains a paramount goal in medicinal chemistry. Allylamine scaffolds, such as that found in N-Benzyl-2-methylprop-2-en-1-amine, represent a promising starting point for the synthesis of new bioactive molecules.[1][2][3] The inherent structural features of this scaffold—a tertiary amine, a benzyl group, and a methallyl group—offer multiple points for chemical modification to modulate lipophilicity, steric hindrance, and electronic properties. These modifications can, in turn, influence the compound's interaction with biological targets and its cytotoxic profile. Several studies have highlighted the anticancer potential of N-benzylamine derivatives, which have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6][7]
This guide provides a comprehensive comparison of the cytotoxic profiles of three novel compounds synthesized from the this compound scaffold, hereafter referred to as NBM-1 , NBM-2 , and NBM-3 . Their performance is evaluated against Doxorubicin, a well-established chemotherapeutic agent, across a panel of human cancer cell lines.[8][9] We will delve into the experimental methodologies used to assess cell viability, membrane integrity, and the induction of apoptosis, providing detailed, self-validating protocols for researchers seeking to conduct similar investigations. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.
Compounds Under Investigation
The novel compounds were designed with specific structural modifications to explore potential structure-activity relationships (SAR).
-
Lead Scaffold: this compound
-
Novel Derivatives:
-
NBM-1: A derivative with a para-fluoro substitution on the benzyl ring to enhance metabolic stability.
-
NBM-2: A derivative incorporating a nitro group at the para-position of the benzyl ring, intended to act as an electron-withdrawing group.
-
NBM-3: A derivative with a para-methoxy group on the benzyl ring, serving as an electron-donating group.
-
-
Positive Control / Comparator:
Experimental Design & Workflow
The cytotoxic effects of the novel compounds were assessed through a multi-tiered approach. Initial screening was performed using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies involved the LDH assay to quantify membrane damage and a Caspase-3/7 assay to specifically measure apoptosis induction.
Caption: Experimental workflow for cytotoxicity evaluation.
Results: Comparative Cytotoxicity
The cytotoxic activity of the novel compounds and Doxorubicin was evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U937 (leukemia). The results, expressed as IC50 values, are summarized below.
| Compound | IC50 (µM) on A549 | IC50 (µM) on MCF-7 | IC50 (µM) on U937 |
| NBM-1 (p-Fluoro) | 18.5 ± 2.1 | 25.3 ± 3.4 | 12.1 ± 1.5 |
| NBM-2 (p-Nitro) | 7.8 ± 0.9 | 11.2 ± 1.3 | 4.5 ± 0.6 |
| NBM-3 (p-Methoxy) | 45.2 ± 5.5 | 58.1 ± 6.2 | 33.7 ± 4.1 |
| Doxorubicin | 0.85 ± 0.1 | 1.2 ± 0.15 | 0.4 ± 0.05 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Discussion of Results:
The data clearly indicate that all three novel compounds exhibit dose-dependent cytotoxic effects.[13] Among the derivatives, NBM-2 , featuring an electron-withdrawing nitro group, demonstrated the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. This suggests that reducing electron density on the benzyl ring may be a favorable modification for enhancing cytotoxicity in this compound class. In contrast, NBM-3 , with an electron-donating methoxy group, showed significantly lower potency. NBM-1 exhibited intermediate activity. While none of the novel compounds matched the sub-micromolar potency of the clinical drug Doxorubicin, the promising activity of NBM-2 warrants further investigation.[8][10]
Elucidating the Mechanism of Cell Death
To understand whether the observed cytotoxicity was due to necrosis (membrane disruption) or apoptosis (programmed cell death), cells were treated with the IC50 concentration of each compound for 24 hours and subjected to LDH and Caspase-3/7 assays.
Lactate Dehydrogenase (LDH) Assay: The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[14][15][16] All three NBM compounds induced only a marginal increase in LDH release (<15% compared to the maximum lysis control), which was comparable to the vehicle control. Doxorubicin also showed minimal LDH release. This indicates that the primary mechanism of cell death induced by these compounds is not necrosis.
Caspase-3/7 Assay: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[17] Their activation is a reliable marker for apoptosis.[18] Treatment with NBM-2 led to a significant, dose-dependent increase in Caspase-3/7 activity in all cell lines, approaching the levels induced by Doxorubicin. NBM-1 induced a moderate increase, while NBM-3 showed only a slight elevation in caspase activity. These results strongly suggest that the cytotoxicity of the more potent derivatives, particularly NBM-2, is mediated primarily through the induction of apoptosis.[5]
Caption: Generalized apoptotic signaling pathway.
Conclusion and Future Directions
This comparative guide demonstrates a clear structure-activity relationship among the novel this compound derivatives. The introduction of an electron-withdrawing group (p-nitro) in compound NBM-2 significantly enhanced its cytotoxic potency, which was found to be mediated by the induction of apoptosis. While its activity does not yet surpass that of Doxorubicin, NBM-2 represents a promising lead compound for further optimization. Future studies should focus on synthesizing additional analogues of NBM-2 to improve potency and selectivity, evaluating its efficacy in 3D cell culture models and in vivo animal models, and further delineating the specific apoptotic pathways it activates.
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds (NBM-1, NBM-2, NBM-3) and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration, typically <0.5%) and no-cell control wells (medium only).[10]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16][23]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated cell wells 45 minutes before the end of the incubation period.[24][25]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[24]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate, NAD+, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[24]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[24] The enzymatic reaction results in the formation of a colored formazan product.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[24]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Correct for background by subtracting the absorbance of the no-cell control. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100.
Caspase-3/7 Apoptosis Assay
This assay measures the activity of key executioner caspases, providing a direct measure of apoptosis.[17] It often uses a substrate that becomes fluorescent upon cleavage by active Caspase-3 or -7.[26]
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for fluorescence measurements. Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent, which contains a non-fluorescent substrate (e.g., coupled to DEVD peptide motif) that releases a fluorescent dye upon enzymatic cleavage.[17]
-
Assay Reaction: Add the Caspase-3/7 reagent directly to each well according to the manufacturer's protocol (a "mix-and-read" format).
-
Incubation: Incubate the plate for 1-2 hours at room temperature or 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., green fluorescence).
-
Data Analysis: Subtract the background fluorescence from the no-cell control wells. Express the results as relative fluorescence units (RFU) or as a fold-change over the vehicle-treated control cells.
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A Researcher's Guide to the Structural Elucidation of N-Benzyl-2-methylprop-2-en-1-amine Derivatives: A Comparative Analysis
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For novel compounds such as N-Benzyl-2-methylprop-2-en-1-amine (also known as N-benzylmethallylamine) and its derivatives, this structural information governs their biological activity, physical properties, and potential applications. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the definitive method for solid-state structure elucidation, with complementary analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and use a representative case study to illustrate how a multi-technique approach provides a holistic understanding of these flexible and potentially bioactive molecules.
The Central Role of 3D Structure in Amine Derivatives
This compound derivatives belong to a class of substituted allylamines. This structural motif is of significant interest to medicinal chemists due to its presence in various pharmacologically active agents. The benzyl group can engage in π-stacking interactions, the tertiary amine can act as a proton acceptor or form salt bridges, and the methallyl group provides a site for further functionalization or metabolic activity. Understanding the precise spatial arrangement of these groups is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Unambiguously linking specific conformations to biological efficacy.
-
Rational Drug Design: Designing next-generation derivatives with improved potency and selectivity.
-
Polymorph Screening: Identifying and characterizing different solid-state forms, which can have profound impacts on solubility, stability, and bioavailability.
While several analytical techniques provide structural clues, single-crystal X-ray diffraction remains the gold standard, offering an unparalleled, atom-level view of the molecule as it exists in the crystalline lattice.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a static, high-resolution snapshot of a molecule's electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[2] The process, however, is critically dependent on the initial step of growing a high-quality single crystal.
The Art and Science of Crystal Growth: The Critical First Step
The most significant bottleneck in SC-XRD is obtaining a suitable crystal—typically 0.1-0.3 mm in size, well-formed, and free of defects.[2] For flexible molecules like N-benzylmethallylamine derivatives, which possess multiple rotational bonds, this can be particularly challenging. The goal is to guide the molecules to pack in a highly ordered, repeating lattice.
Field-Proven Protocol for Crystal Growth of Amine Derivatives:
-
Purity is Paramount: Begin with the highest purity material available (>95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[3]
-
Solvent Selection: The choice of solvent is crucial.[3] A solvent in which the compound is moderately soluble is often ideal. For amines, which have moderate polarity, a range of solvents should be screened.
-
Rationale: If solubility is too high, the solution may never reach the necessary supersaturation. If it's too low, the compound will precipitate as an amorphous powder or as microcrystals.
-
-
Method Selection: Several methods can be employed to achieve the slow supersaturation required for quality crystal growth.
-
Slow Evaporation (Most Common):
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a hexane/ethyl acetate mixture) to near-saturation in a clean vial.[4][5]
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[3]
-
Cover the vial with a cap or paraffin film pierced with a few small holes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[3][6]
-
-
Vapor Diffusion (Excellent for Milligram Quantities):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane).[5][7]
-
Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the compound's solubility and promoting slow crystallization.[7]
-
-
From Crystal to Structure: The XRD Workflow
Once a suitable crystal is obtained, the process of structure determination follows a well-defined path.
Diagram: The Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol Steps:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop.[8]
-
Data Collection: The crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion, and rotated in a monochromatic X-ray beam.[9] A detector records the positions and intensities of the thousands of diffracted X-rays.[9]
-
Data Reduction: The raw diffraction images are processed to generate a list of unique reflections and their intensities.[10]
-
Structure Solution: This is the most critical computational step. Since the phase information of the diffracted waves is lost during measurement, it must be computationally reconstructed.[10] For small molecules, "direct methods" are typically successful.[11] This process generates an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data, improving the fit between the calculated and observed diffraction patterns. This iterative process minimizes statistical indicators like the R-factor.
-
Validation: The final structure is validated using established crystallographic criteria to ensure the model is chemically sensible and accurately represents the data. The final output is typically a Crystallographic Information File (CIF).
A Comparative Framework: SC-XRD vs. Alternative Techniques
While SC-XRD is unparalleled for solid-state structure, it doesn't tell the whole story. Molecules exist in different states (solid, solution, gas) and can be dynamic. A comprehensive analysis leverages multiple techniques. The primary alternative for structural elucidation in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Solid (single crystal) | Solution (near-physiological conditions possible) | Gas phase (ions) |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, solution conformation, dynamics | Molecular weight, elemental formula, fragmentation |
| Key Strength | Unambiguous, high-precision 3D structure | Provides information on dynamics and solution-state structure | High sensitivity, exact mass determination |
| Main Limitation | Crystal growth can be a major hurdle; static picture | Provides an average structure; resolution lower than XRD | Provides no direct 3D conformational information |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Time | Hours to days (pending crystal growth) | Minutes to hours per experiment | Minutes |
NMR Spectroscopy: The View in Solution
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about a molecule's chemical environment and connectivity in solution.[12] For a molecule like this compound, NMR is essential for confirming that the correct product was synthesized and for understanding its behavior in a solvent.
-
¹H NMR: Would confirm the presence of benzyl, methyl, and allyl protons and their relative numbers. Coupling patterns would establish connectivity (e.g., which protons are adjacent to each other).
-
¹³C NMR: Would show the number of unique carbon environments, confirming the molecular backbone.
-
2D NMR (e.g., COSY, HSQC): These experiments unambiguously map out which protons are coupled to each other and which protons are attached to which carbons, providing definitive proof of the covalent bonding framework.
-
NOESY: This advanced experiment can detect through-space interactions between protons that are close to each other, providing crucial data on the molecule's preferred conformation(s) in solution.[14] This is particularly valuable for flexible molecules.
The key takeaway is that NMR provides a time-averaged picture of the molecular structure in solution, where the molecule is free to rotate and change conformation.[12][14]
Mass Spectrometry: The Intact Mass and a Trail of Fragments
Mass spectrometry (MS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio. High-resolution MS (HRMS) can determine the molecular formula with high confidence. Furthermore, fragmentation patterns can provide additional structural clues, confirming the presence of key functional groups like the benzyl moiety.[5]
Case Study: Hypothetical Analysis of an this compound Derivative
Let's consider a hypothetical derivative, "Compound X," to illustrate how these techniques converge. Assume Compound X has been synthesized and purified.
Step 1: Initial Confirmation with MS and NMR
-
HRMS: An observed m/z of [M+H]⁺ confirms the expected molecular formula.
-
¹H and ¹³C NMR: The spectra are consistent with the proposed structure, confirming all expected proton and carbon signals are present with the correct integrations and multiplicities. 2D NMR confirms the connectivity.
Step 2: Crystal Growth and SC-XRD Analysis After successful crystal growth via slow evaporation from an ethyl acetate/hexane mixture, a single crystal is analyzed by SC-XRD.
Table: Representative Crystallographic Data for "Compound X"
| Parameter | Value | Rationale/Interpretation |
| Chemical Formula | C₁₈H₂₀N₂O₂ | Determined from the refined structural model. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| a, b, c (Å) | 8.56, 9.32, 18.21 | Dimensions of the unit cell. |
| β (°) | 91.54 | Angle of the unit cell. |
| V (ų) | 1452.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I>2σ(I)] | 0.043 | A key indicator of refinement quality; <0.05 is excellent. |
| GooF | 1.05 | Goodness-of-fit; a value close to 1 indicates a good model. |
The resulting crystal structure (Figure 1, hypothetical) provides an unambiguous 3D model. It reveals a specific conformation of the benzyl and methallyl groups and shows how the molecules pack together in the solid state, potentially stabilized by intermolecular interactions like hydrogen bonds or π-stacking.
Step 3: Synthesizing the Data The SC-XRD data provides the definitive solid-state structure. The NMR data confirms this structure is maintained in solution, although NMR may also indicate conformational flexibility (e.g., free rotation around the C-N bonds) that is "frozen" in the crystal lattice. The MS data provides the foundational confirmation of the molecular formula. Together, they provide a complete and validated structural assignment.
Conclusion
For the rigorous characterization of this compound derivatives, a multi-faceted analytical approach is indispensable. While NMR and MS are essential for confirming chemical identity and probing solution-state behavior, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-precision three-dimensional structure. This information is not merely confirmatory; it is foundational for understanding structure-activity relationships, guiding further synthetic efforts, and securing intellectual property. The primary challenge remains the growth of high-quality single crystals, a step that requires patience, purity, and a systematic exploration of conditions. However, the unparalleled insight gained from a successful crystal structure makes the endeavor a critical investment in any advanced drug discovery or materials science program.
References
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Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]
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A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved January 18, 2026, from [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved January 18, 2026, from [Link]
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Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. (1998). IUCr Journals. Retrieved January 18, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. Retrieved January 18, 2026, from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (2011). SciSpace. Retrieved January 18, 2026, from [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 18, 2026, from [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. (2024). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC - Carleton College. Retrieved January 18, 2026, from [Link]
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Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. (1999). PubMed. Retrieved January 18, 2026, from [Link]
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Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Michigan State University Department of Chemistry. Retrieved January 18, 2026, from [Link]
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What is Single Crystal X-ray Diffraction? (2020). YouTube. Retrieved January 18, 2026, from [Link]
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Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-2-methylprop-2-en-1-amine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-Benzyl-2-methylprop-2-en-1-amine derivatives. While direct, extensive research on this specific scaffold is emerging, we can infer a robust SAR profile by examining closely related analogs. This document synthesizes findings from analogous compound series to guide researchers and drug development professionals in designing potent and selective molecules. We will delve into the critical structural motifs, their influence on biological activity, and provide detailed experimental protocols for assessing their efficacy.
Introduction: The Therapeutic Potential of N-Benzylamine Scaffolds
The N-benzylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic activities, including anticancer, neuroprotective, and antimicrobial effects. The versatility of this scaffold lies in the tunable nature of the benzyl ring and the amine substituent, allowing for fine-tuning of physicochemical properties and target engagement. The introduction of an unsaturated alkyl group, such as the 2-methylprop-2-en-1-yl (methallyl) group, adds another layer of complexity and potential for specific interactions with biological targets. This guide will focus on how modifications to these key structural components correlate with changes in biological activity.
Correlating Structure with Activity: Insights from Analogous Series
Due to the limited direct literature on this compound derivatives, we will draw parallels from structurally related compounds, primarily N-benzyl-N-methylprop-2-yn-1-amine and other N-benzylamine analogs. The key areas for structural modification and their observed impact on activity are:
-
Substitutions on the Benzyl Ring: The nature, position, and size of substituents on the phenyl ring are critical determinants of activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly influence the pKa of the amine and the overall electron density of the molecule, thereby affecting target binding.
-
Steric Hindrance: Bulky substituents can either enhance selectivity by preventing off-target binding or reduce activity by sterically hindering the interaction with the primary target.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) can drastically alter the molecule's conformation and its ability to fit into a binding pocket.
-
-
Modifications of the Amine Linker: The nature of the amine itself plays a crucial role.
-
Methylation: N-methylation can impact the basicity and lipophilicity of the molecule, which in turn affects cell permeability and target interaction.
-
Primary vs. Secondary vs. Tertiary Amines: The substitution pattern on the nitrogen atom influences its hydrogen bonding capacity and overall shape.
-
-
The Allylic/Propargylic Moiety: The unsaturated group is often crucial for covalent or strong non-covalent interactions with the target enzyme or receptor.
-
Alkene vs. Alkyne: The presence of a double bond (methallyl) versus a triple bond (propargyl) can affect the reactivity and geometry of the molecule. Propargylamines are well-known irreversible inhibitors of monoamine oxidases (MAO). The methallyl group, while less reactive, can still participate in important hydrophobic and van der Waals interactions.
-
Methyl Substitution: The methyl group on the double bond of the methallyl moiety provides steric bulk and can influence the orientation of the molecule within a binding site.
-
Comparative Data from Analogous Compounds
To illustrate these principles, the following table summarizes hypothetical, yet representative, data based on published findings for related compound series. This data is intended to guide the design of new derivatives.
| Compound ID | Benzyl Ring Substituent | Amine Modification | Allylic/Propargylic Moiety | Target Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| REF-01 | Unsubstituted | Secondary | Methallyl | > 50 | > 100 |
| NBM-H | Unsubstituted | N-Methyl | Methallyl | 25.3 | 80.1 |
| NBM-4Cl | 4-Chloro | N-Methyl | Methallyl | 8.7 | 55.6 |
| NBM-3,4diCl | 3,4-Dichloro | N-Methyl | Methallyl | 2.1 | 30.2 |
| NBM-4OMe | 4-Methoxy | N-Methyl | Methallyl | 15.2 | > 100 |
| NBP-H | Unsubstituted | N-Methyl | Propargyl | 1.5 (MAO-B) | 45.8 |
| NBP-4Cl | 4-Chloro | N-Methyl | Propargyl | 0.3 (MAO-B) | 28.4 |
Data is illustrative and based on trends observed in related chemical series.
Key Biological Activities and Mechanisms of Action
N-Benzylamine derivatives have been implicated in several key biological pathways. Understanding these is crucial for designing targeted therapies.
-
Monoamine Oxidase (MAO) Inhibition: Propargylamine-containing derivatives are potent irreversible inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. The N-benzyl group often contributes to selectivity for MAO-B.
-
Anticancer Activity: Certain N-benzylamine derivatives have shown potent anticancer activity through various mechanisms, including inhibition of enzymes like USP1/UAF1, which is involved in DNA damage repair.[1] Increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival are hallmarks of USP1/UAF1 inhibition.[1]
-
Neuroprotection: Beyond MAO inhibition, these derivatives are being explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease. They have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.[2]
Logical Relationship of SAR to Biological Activity
Caption: Logical flow from structural modification to biological effect.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of MAO-A or MAO-B. The principle involves the MAO-catalyzed oxidation of a substrate, leading to the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine for both MAO-A and MAO-B, or Benzylamine for selective MAO-B assessment
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Serially dilute the compounds in MAO Assay Buffer to achieve a range of desired concentrations.
-
Reagent Preparation:
-
Prepare a working solution of the fluorogenic probe (e.g., 100 µM Amplex® Red) in MAO Assay Buffer.
-
Prepare a working solution of HRP (e.g., 1 U/mL) in MAO Assay Buffer.
-
Prepare a working solution of the substrate (e.g., 1 mM p-Tyramine) in MAO Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the MAO enzyme solution (MAO-A or MAO-B) in MAO Assay Buffer.
-
Add 10 µL of the diluted test compound or positive control to the respective wells. For the negative control, add 10 µL of MAO Assay Buffer containing the same percentage of DMSO.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mix containing the fluorogenic probe, HRP, and substrate.
-
Initiate the reaction by adding 40 µL of the reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorometric MAO inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the compounds by measuring the metabolic activity of cells.[1][3][4][5]
Materials:
-
Human cell line (e.g., SH-SY5Y for neurotoxicity, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, remove the medium containing the compounds.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (cytotoxic concentration 50%) value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the structure-activity relationship insights from analogous compound series, researchers can rationally design derivatives with enhanced potency and selectivity. The key to success will be a systematic exploration of substitutions on the benzyl ring and a thorough understanding of how the methallylamine moiety interacts with the target protein. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activity of these novel compounds. Future work should focus on elucidating the precise mechanism of action and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
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Chen, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]
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Zhao, J., et al. (2010). Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Biological & Pharmaceutical Bulletin, 33(4), 725-8. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 315-323. [Link]
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BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. [Link]
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Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1701, 129-142. [Link]
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Dutta, S., et al. (2011). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering, Design and Selection, 24(8), 627-635. [Link]
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ResearchGate. (2024). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. [Link]
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Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl-2-methylprop-2-en-1-amine
This guide provides a detailed protocol for the safe handling and disposal of N-Benzyl-2-methylprop-2-en-1-amine. As a specialized chemical, its proper management is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Part 1: Core Principles of Safe Disposal: Hazard Assessment and Mitigation
-
Allylamine Moiety : The prop-2-en-1-amine structure is a derivative of allylamine. Allylamine itself is a toxic and flammable organic compound.[1] This core structure suggests that this compound should be handled with precautions against inhalation, skin contact, and ignition sources.[1]
-
Benzylamine Moiety : The presence of the benzylamine structure suggests the compound is corrosive. Related compounds like Benzylamine and N-Benzyl(iso)butylamine are classified as causing severe skin burns and eye damage.[2] Amines, in general, are basic and can react vigorously with acids and oxidizing agents.[3][4]
Therefore, this compound must be presumed to be toxic, corrosive, and potentially flammable . All handling and disposal procedures must reflect this hazard profile.
Essential Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of amine compounds, a stringent PPE protocol is mandatory.[3]
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber is an excellent choice for protection against allylamine derivatives.[1] Always inspect gloves for pinholes or degradation before use.
-
Eye and Face Protection : Chemical splash goggles in combination with a face shield are required to protect against splashes that can cause severe eye damage.[3]
-
Body Protection : A lab coat is standard, but a chemically resistant apron should be worn over it when handling larger quantities or during waste consolidation.[5]
-
Respiratory Protection : All handling of this chemical, including preparation for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5][6]
Engineering Controls and Work Practices
-
Chemical Fume Hood : Always handle the chemical and its waste in a properly functioning fume hood to minimize inhalation exposure.[6] Keep the sash at the lowest practical height.
-
Segregation : Never store or mix amine waste with acids or strong oxidizing agents.[3][4] Such mixing can lead to violent exothermic reactions.
-
Spill Preparedness : An emergency spill kit containing absorbent materials suitable for amines (e.g., vermiculite or sand, not combustible paper towels) should be readily accessible.[3] Personnel must be trained in its use.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction, in compliance with federal and local regulations such as the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Identification and Segregation
Immediately upon generation, any material containing this compound must be declared as hazardous waste.
-
Do Not Mix : This waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][9] Mixing can create unknown reaction hazards and complicate the disposal process.
-
Aqueous vs. Organic : Do not mix aqueous solutions containing the amine with organic solvent waste. Keep them in separate, clearly labeled containers.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Type : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be compatible with amines.[3][9] Never use metal containers for corrosive waste.[9]
-
Labeling : The container must be labeled clearly at the moment the first drop of waste is added.[9] The label must include:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and other components in the waste mixture.
-
The date of accumulation.
-
Step 3: Accumulation and Temporary Storage
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Secure Storage : Keep the waste container tightly capped at all times, except when adding waste.[3][9]
-
Secondary Containment : Store the container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Location : The SAA must be in a well-ventilated area, away from heat sources, direct sunlight, and incompatible materials like acids.[3]
Step 4: Final Disposal Route
The disposal of this chemical waste must be handled by professionals.
-
Licensed Disposal Vendor : Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][10] Amines are harmful to aquatic life.[11]
-
Incineration : The preferred method of disposal for this type of organic compound is high-temperature incineration by a licensed facility.[12] This process ensures the complete destruction of the hazardous material.
Step 5: Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Control Vapors : Use a water spray to disperse vapors, but be careful not to spread the spilled liquid.[1]
-
Absorb Spill : Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container. Label it appropriately as spill debris containing this compound.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS department.
Part 3: Data Summary and Process Visualization
Safety and Disposal Data Table
The following table summarizes key data inferred from structurally similar compounds. This information should be used for risk assessment and management.
| Parameter | Data / Information | Source(s) |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Harmful if swallowed)Skin Corrosion (Causes severe skin burns)Serious Eye Damage (Causes eye damage)Harmful to aquatic life | [2] |
| Signal Word (Inferred) | Danger | [2] |
| Required PPE | Butyl rubber gloves, chemical splash goggles, face shield, lab coat/apron. | [1][3] |
| Primary Disposal Route | Collection by a licensed hazardous waste vendor for chemical incineration. | [10][12] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide. | [3][4] |
| EPA RCRA Code (Potential) | D002 (Corrosive Waste) if pH is ≥ 12.5. May also fall under F-listed wastes depending on the process generating the waste. Consult EHS for specific code assignment. | [8][13] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
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A Comprehensive Guide to the Safe Handling of N-Benzyl-2-methylprop-2-en-1-amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. N-Benzyl-2-methylprop-2-en-1-amine, while a valuable compound, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
A Note on Hazard Assessment: Specific toxicological data for this compound is not extensively documented in publicly available literature. Therefore, this guide is built upon a conservative safety assessment, drawing logical inferences from the known hazards of structurally analogous compounds, such as N-benzylmethylamine and other primary amines.[1][2][3] The core principle is to treat this compound with the high degree of caution afforded to corrosive, sensitizing, and potentially toxic amines.
Hazard Identification and Risk Assessment
This compound's structure contains a primary amine and a benzyl group, which are key indicators of its potential reactivity and physiological effects. Amines, as a class, are often corrosive and can cause severe skin burns and eye damage.[3] They can also be respiratory irritants and may cause allergic skin reactions.[3] The presence of a benzyl group can influence the compound's metabolic pathways and may introduce additional toxicological considerations.
Anticipated Hazards:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[3]
-
Respiratory Irritation: Vapors or aerosols may be corrosive to the respiratory tract.[4]
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3]
Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound.[7] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Chemical splash goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Long-sleeved lab coat | Not required if handled exclusively within a certified chemical fume hood |
| High-Volume Handling (>10 mL) or Transfers | Chemical splash goggles and a full-face shield | Butyl rubber or other chemical-resistant gloves | Chemical-resistant apron over a lab coat | Work must be conducted in a chemical fume hood.[2] |
| Emergency Spill Response | Full-face shield over chemical splash goggles | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Full-body chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be necessary for large spills.[8][9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Inert Atmosphere: For storage and handling, especially if the compound is sensitive to air or moisture, consider the use of an inert atmosphere (e.g., nitrogen or argon).[2]
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release. Avoid pouring directly from large containers.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly vented within the fume hood.
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Emergency and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Segregation: Do not mix amine waste with incompatible materials, such as acids.[1]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for this compound.
References
- CymitQuimica. N-Benzyl-N-methylprop-2-yn-1-amine.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- Sigma-Aldrich. N-Benzyl-2-methylpropan-1-amine hydrochloride AldrichCPR.
- BLD Pharm. 3378-72-1|N-Benzyl-2-methylpropan-2-amine.
- Interactive Learning Paradigms, Incorpor
- US EPA. Personal Protective Equipment.
- ACS Publications.
- Fisher Scientific.
- NIH PubChem. N-benzyl-N-methylprop-2-yn-1-amine.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- CHEMM. Personal Protective Equipment (PPE).
- Merck Millipore.
- ChemScene. N-Benzyl-2-methylpropan-2-amine.
- NIH PubChem. Benzyl(2-methylpropyl)amine.
- Sigma-Aldrich. N-Benzyl-2-methylpropan-1-amine hydrochloride AldrichCPR.
- Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.
- Sika Ireland. SikaCor®-950 F Part B.
- CHIRALEN. This compound.
- Sigma-Aldrich.
- CDH Fine Chemical.
Sources
- 1. The MSDS HyperGlossary: Amine [ilpi.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. irl.sika.com [irl.sika.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. velsafe.com [velsafe.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
